(R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
Description
Properties
IUPAC Name |
O-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2)8-3-5(10-6)4-9-7/h5H,3-4,7H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIKEGMDLASJHI-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CON)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CON)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461524 | |
| Record name | O-{[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114778-50-6 | |
| Record name | O-[[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114778-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-{[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine synthesis protocol
An In-depth Technical Guide to the Synthesis of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
Introduction: A Chiral Building Block from a Renewable Source
This compound is a valuable chiral intermediate in the synthesis of complex pharmaceuticals and fine chemicals.[1][2] Its utility stems from the presence of a stereochemically defined alkoxyamine functional group, a key pharmacophore in various bioactive molecules. The synthesis begins with (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-solketal.[2][3][4][5] Solketal is a versatile chiral building block derived from the acid-catalyzed ketalization of glycerol with acetone.[6][7][8][9][10] Given that glycerol is an abundant and renewable byproduct of biodiesel production, this synthetic route represents an excellent example of green chemistry, transforming a low-cost feedstock into a high-value chemical intermediate.[9][11][12]
This guide provides a comprehensive overview of a robust and widely adopted two-step synthetic protocol. The strategy involves the activation of the primary alcohol of (R)-solketal via tosylation, followed by a modified Gabriel synthesis to introduce the hydroxylamine moiety. This method is favored for its high yields, stereochemical retention, and reliable execution.
Synthetic Strategy: A Two-Stage Approach
The conversion of (R)-solketal to the target hydroxylamine is efficiently achieved through a logical sequence designed to manage the reactivity of the functional groups involved.
-
Activation of the Primary Hydroxyl Group: The hydroxyl group of an alcohol is inherently a poor leaving group for nucleophilic substitution. To facilitate the subsequent introduction of the nitrogen-oxygen linkage, it must first be converted into a more reactive species. Reaction with p-toluenesulfonyl chloride (TsCl) transforms the alcohol into a tosylate ester. The tosylate anion is an excellent leaving group due to the resonance delocalization of its negative charge across the sulfonyl group, rendering the adjacent carbon highly susceptible to nucleophilic attack.[6][13]
-
Introduction of the Hydroxylamine Moiety via Gabriel Synthesis: The Gabriel synthesis, traditionally used to form primary amines from alkyl halides, can be adapted to synthesize O-alkylhydroxylamines.[14][15][16][17] In this modified approach, the tosylated intermediate undergoes an SN2 reaction with an N-protected hydroxylamine equivalent, typically potassium N-hydroxyphthalimide. The phthalimide group serves as a robust protecting group that prevents unwanted side reactions and is readily removed in the final step.
-
Deprotection via Hydrazinolysis: The final step involves the cleavage of the N-O bond within the N-alkoxyphthalimide intermediate to liberate the desired product. Treatment with hydrazine hydrate is the standard and most effective method.[14][15] Hydrazine performs a nucleophilic attack on the phthalimide carbonyls, resulting in the formation of a highly stable, insoluble phthalhydrazide byproduct that can be easily removed by filtration, driving the reaction to completion.[16]
The overall synthetic pathway is illustrated below.
Caption: High-level workflow for the synthesis of the target hydroxylamine.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials including pyridine (toxic, flammable), p-toluenesulfonyl chloride (corrosive), and hydrazine (highly toxic and carcinogenic). All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Part 1: Synthesis of ((S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl) 4-methylbenzenesulfonate
This step converts the primary alcohol of (R)-solketal into a tosylate, activating it for nucleophilic substitution. The reaction proceeds with an inversion of stereochemistry at the chiral center, which is a characteristic of the naming convention for this specific derivative, not a chemical change at the stereocenter itself.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol ((R)-solketal) (1.0 eq).
-
Dissolve the solketal in anhydrous pyridine (approx. 3-5 mL per gram of solketal) and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 - 1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly pouring the mixture into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with 1M HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude tosylate, which can be purified by column chromatography or recrystallization if necessary.
Part 2: Synthesis of 2-(((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)isoindoline-1,3-dione
This is the SN2 displacement step where the tosylate is reacted with N-hydroxyphthalimide.
Step-by-Step Protocol:
-
In a round-bottom flask, suspend N-hydroxyphthalimide (1.1 eq) and potassium carbonate (K₂CO₃) (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Stir the suspension at room temperature for 30 minutes to form the potassium salt of N-hydroxyphthalimide in situ.
-
Add a solution of the tosylated solketal from Part 1 (1.0 eq) in a minimal amount of DMF to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Collect the resulting precipitate by vacuum filtration, wash it thoroughly with water, and dry it to obtain the crude N-alkoxyphthalimide intermediate.
Part 3: Synthesis of this compound
This final step liberates the target hydroxylamine via hydrazinolysis.
Step-by-Step Protocol:
-
Suspend the crude N-alkoxyphthalimide intermediate from Part 2 (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate (N₂H₄·H₂O) (1.5 - 2.0 eq) dropwise to the stirred suspension at room temperature.
-
Heat the mixture to reflux for 2-3 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to maximize precipitation.
-
Remove the phthalhydrazide precipitate by vacuum filtration, washing the solid with cold ethanol.
-
Combine the filtrate and washings. Acidify the solution with concentrated HCl to a pH of ~2 to form the hydrochloride salt of the product.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization to yield the final this compound hydrochloride salt as a white solid.
Quantitative Data Summary
The following table outlines the typical reaction parameters for this synthetic sequence.
| Reaction Step | Key Reactants & Reagents | Stoichiometry (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Tosylation | (R)-Solketal, p-Toluenesulfonyl Chloride, Pyridine | 1.0 : 1.1 : solvent | Pyridine | 0 to RT | 12 - 16 | 85 - 95 |
| 2. SN2 Displacement | Tosylate, N-Hydroxyphthalimide, K₂CO₃ | 1.0 : 1.1 : 1.2 | DMF | 60 - 70 | 4 - 6 | 80 - 90 |
| 3. Hydrazinolysis | N-Alkoxyphthalimide, Hydrazine Hydrate | 1.0 : 1.5 | Ethanol | Reflux | 2 - 3 | 75 - 85 |
Mechanistic Insights
The core transformations rely on fundamental principles of organic reactivity. The diagram below illustrates the key mechanistic steps.
Caption: Key mechanistic steps in the synthesis protocol.
Conclusion
The described protocol offers a reliable and efficient pathway for the synthesis of this compound from the readily available starting material, (R)-solketal. By leveraging the principles of alcohol activation and the modified Gabriel synthesis, this method provides access to a valuable chiral building block essential for research and development in the pharmaceutical and chemical industries. The use of a renewable starting material further enhances the appeal of this synthetic route from a green chemistry perspective. Careful execution and adherence to safety protocols are paramount for successful and safe synthesis.
References
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Royal Society of Chemistry. (n.d.). Photocatalytic cross-couplings via the cleavage of N–O bonds. RSC Publishing. Retrieved from [Link]
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Preprints.org. (2024). Synthesis and Beneficials Effects of Glycerol Derivatives. Retrieved from [Link]
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ResearchGate. (2021). Photocatalytic cross-couplings via the cleavage of N-O bonds. Retrieved from [Link]
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ACS Publications. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Retrieved from [Link]
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ACS Publications. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Retrieved from [Link]
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Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). PMC. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Synthesis of o-{[(4R)-2,2-dimethyl-1,3-dioxolan-4- yl]methyl}hydroxylamine. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2024). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]
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University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2. Retrieved from [Link]
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Ataman Kimya. (n.d.). SOLKETAL. Retrieved from [Link]
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PubMed. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Retrieved from [Link]
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ResearchGate. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Retrieved from [Link]
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ACS Publications. (2016). Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides. Journal of the American Chemical Society. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides. Organic Chemistry Frontiers. Retrieved from [Link]
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Georganics. (n.d.). (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Retrieved from [Link]
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ResearchGate. (n.d.). Scope of N-alkoxyphthalimides (broken bonds highlighted in blue and.... Retrieved from [Link]
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MDPI. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Retrieved from [Link]
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ResearchGate. (2014). Improved Synthesis of N-Alkoxyphthalimdes. Retrieved from [Link]
- Google Patents. (n.d.). US5001233A - Synthesis of hydroxylamines using dioxiranes.
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Wikipedia. (n.d.). Solketal. Retrieved from [Link]
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MDPI. (n.d.). Continuous Valorization of Glycerol into Solketal: Recent Advances on Catalysts, Processes, and Industrial Perspectives. Retrieved from [Link]
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MDPI. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Retrieved from [Link]
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Organic Syntheses. (n.d.). nitrones for intramolecular 1,3-dipolar cycloadditions. Retrieved from [Link]
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Grokipedia. (n.d.). Solketal. Retrieved from [Link]
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ResearchGate. (n.d.). Time-dependent formation of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved from [Link]
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ResearchGate. (n.d.). Procedure for preparation of dioxolane derivatives. Retrieved from [Link]
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ChemRxiv. (n.d.). Synthesis of Multifunctional Hydroxylamines (MFHAs) for Structurally Complex Amines and N-Heterocycles. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Acetalisation of bio-glycerol with acetone to produce solketal over sulfonic mesostructured silicas. Green Chemistry. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of (R)-Solketal Derived Hydroxylamine
Abstract
(R)-Solketal derived hydroxylamine, formally known as ((4R)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine oxide, is a chiral synthetic intermediate of significant interest to the pharmaceutical and materials science industries. Derived from (R)-Solketal, a protected form of glycerol, this molecule combines a versatile chiral backbone with the reactive and coordinating properties of a hydroxylamine functional group.[1] This guide provides a detailed exploration of its synthesis, physicochemical properties, characterization protocols, and chemical reactivity. The insights presented herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this valuable building block in their synthetic endeavors.
Introduction: The Strategic Value of Chiral Hydroxylamines
Chiral hydroxylamines are increasingly recognized as pivotal structural motifs in the development of novel therapeutics and agrochemicals.[2] Their unique electronic and steric properties, coupled with their ability to act as potent metal-chelating agents, make them ideal pharmacophores for inhibiting metalloenzymes, a class of proteins implicated in numerous disease states.[3] The synthesis of enantiomerically pure hydroxylamines, however, remains a significant challenge.[2]
(R)-Solketal, or ((4R)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol, emerges as an ideal starting material for chiral synthons.[4] It is a readily available, inexpensive chiral pool chemical derived from glycerol, a renewable resource.[5] By functionalizing the primary alcohol of (R)-Solketal to introduce a hydroxylamine moiety, we create a bifunctional molecule with a protected, chiral diol and a reactive nitrogen center. This guide elucidates the properties of this specific derivative, providing a roadmap for its synthesis, characterization, and application.
Proposed Synthesis Pathway
The synthesis of (R)-Solketal derived hydroxylamine is not commonly documented as a standard preparation. However, a robust and logical pathway can be devised from fundamental organic chemistry principles, leveraging the reactivity of the primary alcohol on the solketal backbone. A common and effective strategy involves a two-step process: activation of the alcohol followed by nucleophilic substitution.
Step 1: Activation of the Primary Alcohol The primary hydroxyl group of (R)-Solketal is first converted into a good leaving group, typically a tosylate or mesylate, to facilitate subsequent nucleophilic attack. This is a standard transformation that proceeds with high yield and retention of stereochemistry.
Step 2: Nucleophilic Substitution with Hydroxylamine The activated intermediate, (R)-Solketal tosylate, is then reacted with a suitable hydroxylamine equivalent. To avoid complications from the nucleophilicity of both the nitrogen and oxygen atoms of hydroxylamine, a protected form such as N-hydroxyphthalimide is often used, followed by deprotection with hydrazine. Alternatively, direct amination under carefully controlled conditions can be explored.[6]
Caption: Proposed synthetic pathway for (R)-Solketal derived hydroxylamine.
Physicochemical & Spectroscopic Properties
The precise experimental values for many physical properties of this specific derivative are not widely published. The data presented below are a combination of calculated values and predicted properties based on the known characteristics of its parent molecules, solketal and hydroxylamine.[1][7][8]
General Properties
| Property | Value / Expected Characteristics | Source / Rationale |
| IUPAC Name | ((4R)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine oxide | IUPAC Nomenclature |
| Molecular Formula | C₆H₁₃NO₃ | Calculated |
| Molar Mass | 147.17 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Based on analogs[9] |
| Boiling Point | > 200 °C (Predicted, with potential decomposition) | Higher than Solketal (188-189 °C) due to H-bonding[7] |
| Solubility | Miscible in water, alcohols, and most polar organic solvents. | Based on Solketal and hydroxylamine properties[1][8] |
| Chirality | Enantiomerically pure (R)-configuration. | Derived from (R)-Solketal[4] |
| Optical Rotation | Expected to have a specific, measurable negative rotation ([α]ᴅ). | Chiral nature[4] |
Predicted Spectroscopic Data for Structural Elucidation
Structural confirmation is paramount. The following are the expected spectroscopic signatures for the title compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Rationale: The proton NMR spectrum will be the most informative tool for confirming the structure. Each unique proton environment gives a distinct signal with a specific chemical shift, integration, and multiplicity.[10]
-
Expected Signals:
-
~1.3-1.4 ppm (singlet, 6H): Two diastereotopic methyl groups on the acetal.
-
~2.8-3.0 ppm (multiplet, 2H): Methylene protons adjacent to the hydroxylamine group (-CH₂-NHOН).
-
~3.7-4.2 ppm (multiplets, 3H): Protons on the dioxolane ring backbone.
-
Broad signals (2H): Exchangeable protons of the -NH-OH group. Their position will be concentration and solvent dependent.
-
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Rationale: This technique confirms the carbon skeleton of the molecule.
-
Expected Signals: Six distinct signals corresponding to the six carbon atoms in the molecule. The quaternary carbon of the acetal will appear around 109 ppm, while the carbons bonded to oxygen and nitrogen will be further downfield.
-
-
IR (Infrared) Spectroscopy:
-
Rationale: IR spectroscopy is used to identify the presence of specific functional groups.[11]
-
Expected Key Absorbances:
-
3200-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations from the hydroxylamine group.
-
2850-3000 cm⁻¹: C-H stretching of the alkyl groups.
-
1050-1150 cm⁻¹ (strong): C-O stretching from the dioxolane ring ether linkages.
-
-
-
MS (Mass Spectrometry):
-
Rationale: Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Expected Result: A molecular ion peak [M+H]⁺ at m/z = 148.0923, corresponding to the formula C₆H₁₄NO₃⁺.
-
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the characterization of (R)-Solketal derived hydroxylamine must be rigorous. The following protocols provide a framework for its analysis.
Protocol for Spectroscopic Characterization
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5-mm NMR tube.[10]
-
¹H and ¹³C NMR Acquisition: Acquire standard 1D proton and carbon spectra. For unambiguous assignment, 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are strongly recommended.
-
IR Spectroscopy: Acquire a spectrum of the neat liquid or a thin film on a salt plate using an FTIR spectrometer.
-
High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol/water) and analyze via electrospray ionization (ESI) to confirm the exact mass.
Protocol for Determination of Enantiomeric Purity via NMR
The confirmation of enantiomeric purity is critical for any application involving chiral molecules. A reliable method involves derivatization with a chiral agent to form diastereomers, which are distinguishable by NMR.[12][13]
Caption: Experimental workflow for determining enantiomeric purity via NMR spectroscopy.
Step-by-Step Methodology:
-
Derivatization: In an NMR tube, dissolve the synthesized hydroxylamine (1.0 eq), 2-formylphenylboronic acid (1.1 eq), and enantiopure (S)-BINOL (1.1 eq) in a suitable deuterated solvent (e.g., CDCl₃).
-
Reaction: Allow the components to react at room temperature. The reaction forms a mixture of diastereomeric nitrono-boronate esters.[12]
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
Data Analysis: Identify signals that are unique to each diastereomer. These are typically well-resolved aromatic or methine protons.
-
Quantification: Carefully integrate the area under the curves for the corresponding signals of the two diastereomers. The ratio of these integrals directly reflects the ratio of the enantiomers in the original sample, allowing for precise calculation of the enantiomeric excess (e.e.).
Chemical Reactivity and Stability Considerations
Understanding the molecule's reactivity is crucial for its application in multi-step syntheses.
-
Acetal Group Stability: The isopropylidene ketal (solketal) moiety is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions, which would deprotect the diol.[1][14] This property can be exploited for planned deprotection but must be considered when choosing reagents for subsequent steps.
-
Hydroxylamine Reactivity: The hydroxylamine group is a potent nucleophile and can participate in a variety of reactions, including condensation with aldehydes and ketones to form nitrones. It is also susceptible to oxidation.[2]
-
Storage: Due to its potential for oxidation, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (2-8 °C).
Conclusion
(R)-Solketal derived hydroxylamine stands out as a promising and versatile chiral building block. Its synthesis from a renewable source, coupled with the dual functionality of a protected diol and a reactive hydroxylamine, opens avenues for the streamlined construction of complex, enantiomerically pure molecules. The protocols and data outlined in this guide provide a robust framework for its synthesis, characterization, and intelligent application in drug discovery and beyond, empowering researchers to leverage its full synthetic potential.
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A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines . Organic Letters. [Link][12][13]
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- 8. Hydroxylamine | NH2OH | CID 787 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine: A Chiral Building Block for Advanced Drug Discovery
This technical guide provides an in-depth exploration of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine, CAS Number 114778-50-6. This chiral hydroxylamine derivative is a valuable building block in modern synthetic and medicinal chemistry, most notably as a key intermediate in the synthesis of targeted therapeutics such as the MEK inhibitor Mirdametinib. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its synthesis, properties, applications, and handling, grounded in established scientific principles and field-proven insights.
Introduction: The Strategic Importance of a Chiral Hydroxylamine
This compound, a derivative of (R)-solketal, has emerged as a critical synthon in asymmetric synthesis. Its utility stems from the presence of a stereochemically defined center and a reactive hydroxylamine moiety. The chiral 1,3-dioxolane ring, derived from D-mannitol, imparts stereochemical control in subsequent reactions, a crucial aspect in the development of enantiomerically pure pharmaceuticals.[1] The hydroxylamine functional group, particularly in its O-alkylated form, serves as a versatile nucleophile and a precursor to various nitrogen-containing functionalities, including oximes and hydroxamic acids, which are prevalent in biologically active molecules.[2]
The primary driver for the increased interest in this compound is its role as a key fragment in the synthesis of Mirdametinib (PD-0325901), a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[3] The precise stereochemistry of the hydroxylamine derivative is paramount for the desired pharmacological activity of the final drug substance. This guide will delve into the synthetic strategies to access this valuable molecule, elucidate the rationale behind the methodological choices, and discuss its broader applications in drug discovery.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use and handling.
| Property | Value | Reference |
| CAS Number | 114778-50-6 | N/A |
| Molecular Formula | C₆H₁₃NO₃ | N/A |
| Molecular Weight | 147.17 g/mol | N/A |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | General observation for similar compounds |
| Boiling Point | Not readily available; likely high due to hydrogen bonding | N/A |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from structure and general properties of similar compounds |
Expected Spectroscopic Data:
While a publicly available, comprehensive set of spectra for this specific compound is not readily found, the following are the expected spectroscopic characteristics based on its structure and data from analogous compounds.[4][5][6][7]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.20-4.10 (m, 1H, CH)
-
δ 4.05-3.95 (m, 2H, O-CH₂)
-
δ 3.80-3.70 (m, 2H, O-CH₂)
-
δ 5.5-6.5 (br s, 2H, NH₂)
-
δ 1.40 (s, 3H, CH₃)
-
δ 1.35 (s, 3H, CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 109.5 (C(CH₃)₂)
-
δ 76.0 (CH)
-
δ 74.0 (O-CH₂)
-
δ 67.0 (O-CH₂)
-
δ 26.5 (CH₃)
-
δ 25.0 (CH₃)
-
-
Mass Spectrometry (ESI+):
-
m/z 148.09 [M+H]⁺
-
m/z 170.07 [M+Na]⁺
-
Synthesis of this compound
The synthesis of the title compound originates from the readily available and chiral starting material, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (R)-solketal. The synthetic strategy involves the activation of the primary alcohol of (R)-solketal, followed by nucleophilic substitution with a protected hydroxylamine equivalent, and subsequent deprotection.
Rationale for the Synthetic Approach
The chosen synthetic pathway is guided by several key principles:
-
Stereochemical Integrity: The primary goal is to maintain the (R)-configuration of the chiral center throughout the synthesis. This is achieved by performing reactions that do not involve the chiral center directly or proceed with a predictable stereochemical outcome (e.g., Sₙ2 inversion if the chiral center were the reaction site, which it is not here).
-
Functional Group Compatibility: The reagents and reaction conditions are selected to be compatible with the acetal protecting group, which is sensitive to strong acidic conditions.
-
Efficiency and Scalability: The route is designed to be efficient, high-yielding, and amenable to scale-up for potential industrial applications.
Visualizing the Synthetic Workflow
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- 6. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 13C NMR spectrum [chemicalbook.com]
- 7. (1S,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-benzothiazolyl)methyl] Hydroxylamine [mdpi.com]
Spectroscopic Characterization of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine: A Technical Guide
Introduction
(R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a protected chiral diol in the form of a dioxolane ring with a reactive hydroxylamine moiety, make it a valuable synthon for the preparation of complex molecular architectures. Accurate structural elucidation and purity assessment are paramount for its application in synthesis. This guide provides an in-depth analysis of the expected spectroscopic data (NMR, IR, MS) for this compound, offering a predictive framework for its characterization in the absence of publicly available experimental spectra. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this molecule.
The compound, with the chemical formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol , is also known by its CAS numbers 391212-32-1 (free base) and 114778-50-6 (hydrochloride salt).[1][2][3][4][5][6][7] The insights provided herein are grounded in the fundamental principles of spectroscopic techniques and data from structurally related compounds.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key features include the chiral center at the 4-position of the dioxolane ring, the acetonide protecting group (gem-dimethyl), and the O-alkylhydroxylamine functional group.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants
The proton NMR spectrum is anticipated to show distinct signals for the protons of the dioxolane ring, the methylene bridge, the gem-dimethyl groups, and the amine group.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| NH₂ | 5.0 - 6.0 (broad singlet) | br s | - | The chemical shift of amine protons is variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water. |
| CH (dioxolane, H-4) | 4.2 - 4.4 | m | J ≈ 6-8 | This proton is at a chiral center and adjacent to an oxygen atom and the CH₂O group, leading to a downfield shift. It will be a multiplet due to coupling with the diastereotopic protons on C-5 and the adjacent CH₂ group. |
| O-CH₂-N | 3.8 - 4.0 | m | J ≈ 5-7 | These methylene protons are adjacent to an oxygen and a nitrogen atom, resulting in a significant downfield shift. They are diastereotopic and will likely appear as a complex multiplet. |
| CH₂ (dioxolane, H-5) | 3.6 - 4.1 | m | J ≈ 6-8, Jgem ≈ 8-10 | These two protons are diastereotopic due to the adjacent chiral center. They will couple with each other (geminal coupling) and with the proton on C-4, resulting in complex multiplets, likely appearing as two separate signals. |
| C(CH₃)₂ | 1.3 - 1.5 | s | - | The two methyl groups are chemically equivalent in a fast-conforming ring system and will appear as two sharp singlets. Their exact chemical shifts may differ slightly. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[8]
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Insert the tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.[8]
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a 90° pulse for maximum signal intensity.[9]
-
Set the acquisition time to at least 2-3 seconds to ensure good resolution.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.[10][11]
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (if present as impurity) | > 170 | Carbonyl carbons are highly deshielded. |
| C(CH₃)₂ (quaternary) | 108 - 110 | The quaternary carbon of the acetonide group is deshielded by the two oxygen atoms. |
| O-CH₂-N | 75 - 78 | This methylene carbon is deshielded due to its attachment to both oxygen and nitrogen. |
| CH (dioxolane, C-4) | 72 - 75 | This methine carbon, bonded to two oxygen atoms, will appear downfield. |
| CH₂ (dioxolane, C-5) | 65 - 68 | This methylene carbon is deshielded by the adjacent oxygen atom. |
| C(CH₃)₂ | 25 - 28 | The methyl carbons of the acetonide group will appear in the aliphatic region. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR.[8]
-
Instrument Setup: Same as for ¹H NMR.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Use a standard proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.[9]
-
A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Processing: Similar to ¹H NMR, with calibration based on the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3300 - 3400 | N-H stretch | Medium, broad | Characteristic of the primary amine of the hydroxylamine group.[12][13][14][15] |
| 2850 - 3000 | C-H stretch | Medium to strong | Aliphatic C-H stretching from the methyl and methylene groups. |
| 1370 - 1385 | C-H bend | Medium | Characteristic of the gem-dimethyl group (acetonide). |
| 1050 - 1150 | C-O stretch | Strong | Strong absorptions are expected for the C-O single bonds in the dioxolane ring and the C-O-N linkage.[13] |
| 850 - 950 | N-O stretch | Medium | The N-O stretching vibration is expected in this region.[16] |
Experimental Protocol: FT-IR Acquisition
-
Sample Preparation:
-
Neat (liquid): If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (solid): If the compound is a solid, a few milligrams can be ground with dry KBr powder and pressed into a transparent pellet.
-
Solution: A solution in a suitable solvent (e.g., CCl₄, CHCl₃) can be prepared and placed in a solution cell.
-
-
Instrument Setup:
-
Acquisition:
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this polar molecule and should yield a prominent protonated molecular ion.
Predicted Mass Spectral Data (ESI):
-
[M+H]⁺: Expected at m/z 148.0974 (calculated for C₆H₁₄NO₃⁺). This would be the base peak or a very prominent peak in the spectrum.
-
[M+Na]⁺: An adduct with sodium ions may be observed at m/z 170.0793 (calculated for C₆H₁₃NNaO₃⁺).
Predicted Fragmentation Pattern (Electron Ionization - EI or Collision-Induced Dissociation - CID):
The molecular ion (M⁺˙ at m/z 147) may be observed, but fragmentation is expected.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
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- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
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An In-Depth Technical Guide to the Chiral Purity Analysis of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
Abstract
(R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine, a key chiral building block derived from (R)-solketal, is of significant interest in pharmaceutical synthesis due to its versatile functionality. The stereochemical integrity of this compound is paramount, as the biological activity and safety of the final active pharmaceutical ingredient (API) often depend on a specific enantiomer. This guide provides a comprehensive overview of the state-of-the-art analytical methodologies for the determination of the chiral purity and enantiomeric excess (e.e.) of this hydroxylamine derivative. We will delve into the mechanistic principles and provide detailed, field-proven protocols for Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the stereochemical quality control of this important synthetic intermediate.
Introduction: The Significance of Chiral Purity in Drug Development
Chirality is a fundamental property of many drug molecules, where a single chiral center can lead to two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit markedly different pharmacological and toxicological profiles.[1] The U.S. Food and Drug Administration (FDA) has established stringent guidelines for the development of chiral drugs, often requiring the characterization and control of each enantiomer.[2] this compound serves as a precursor to more complex chiral molecules, and ensuring its high enantiomeric purity at an early stage of synthesis is a critical aspect of quality control and process optimization.
This guide will explore the three most powerful techniques for chiral analysis, providing both the theoretical underpinnings and practical, step-by-step protocols. The choice of method will often depend on the available instrumentation, the required level of sensitivity, and the stage of the drug development process.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): The Workhorse of Enantioselective Analysis
Chiral HPLC is arguably the most versatile and widely used technique for the separation and quantification of enantiomers.[3] The principle lies in the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times.
The Principle of Chiral Recognition on a Stationary Phase
The separation of enantiomers on a CSP is a result of the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. The differing stabilities of these complexes, governed by a combination of interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, cause one enantiomer to be retained longer on the column than the other.
Sources
Starting materials for (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine synthesis
An In-depth Technical Guide to the Synthesis of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
Introduction: A Key Chiral Building Block
This compound, a chiral derivative of the versatile glycerol backbone, serves as a crucial intermediate in modern synthetic chemistry. Its structural motif, featuring a protected chiral diol and a reactive aminooxy group, makes it a valuable synthon for introducing stereochemically defined fragments into complex molecules. This is particularly relevant in the pharmaceutical industry, where enantiomeric purity is paramount. A notable application of this hydroxylamine is in the synthesis of Mirdametinib, a selective MEK1/2 inhibitor investigated for treating genetic disorders like neurofibromatosis type 1.[1]
This guide provides a detailed exploration of the principal synthetic pathways to this target molecule. As a Senior Application Scientist, my focus is not merely on procedural steps but on the underlying chemical logic, enabling researchers to make informed decisions about methodology, starting materials, and optimization. We will dissect two robust and field-proven strategies, both originating from the same readily available chiral pool starting material, and provide comprehensive protocols for their execution.
The Chiral Foundation: (R)-Solketal as the Primary Starting Material
The journey to our target molecule begins with a precursor that elegantly preserves the desired (R)-stereochemistry: (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-Solketal. Solketal is a protected form of glycerol where an isopropylidene acetal shields the 1,2-diol functionality.[2] This protection is critical as it isolates the primary hydroxyl group for selective modification.
(R)-Solketal is an attractive starting material for several reasons:
-
Chiral Integrity: It is derived from the chiral pool, often synthesized from inexpensive and abundant sources like D-mannitol or L-ascorbic acid, ensuring high enantiomeric purity.[3][4]
-
Commercial Availability: Both enantiomers of solketal are commercially available, providing a straightforward entry point to the synthesis.[4]
-
Chemical Stability: The dioxolane ring is stable under a wide range of reaction conditions, yet it can be readily removed with mild acid when desired, revealing the diol.[2]
The core synthetic challenge lies in converting the primary hydroxyl group of (R)-Solketal into an aminooxy (-O-NH₂) moiety. We will explore the two most effective strategies for achieving this transformation: the Mitsunobu reaction and a classical sulfonate displacement pathway.
Synthetic Strategy 1: The Mitsunobu Reaction Pathway
The Mitsunobu reaction is a powerful and widely utilized method for the dehydrative coupling of a primary or secondary alcohol with a suitable pronucleophile, proceeding with a high degree of reliability and typically under mild, neutral conditions.[5][6] For the synthesis of O-alkylated hydroxylamines, N-hydroxyphthalimide is the pronucleophile of choice. It serves as a stable, crystalline, and easily handled hydroxylamine surrogate, with the phthalimide group acting as an excellent protecting group that can be cleanly removed in a subsequent step.[7][8]
Causality and Mechanistic Insight
The choice of the Mitsunobu reaction is underpinned by its efficiency in forming C-O bonds. The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This highly reactive species activates the primary alcohol of (R)-Solketal, converting the hydroxyl group into an excellent leaving group. The deprotonated N-hydroxyphthalimide then acts as the nucleophile, displacing the activated oxygen in a classic Sₙ2 fashion to form the desired C-O bond. This process is particularly advantageous for primary alcohols and avoids the harsh conditions sometimes required for alternative methods.
Caption: Workflow for the Mitsunobu synthesis pathway.
Experimental Protocol: Mitsunobu Reaction
Step 1: Synthesis of N-[[((4R)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phthalimide
-
To a stirred solution of (R)-Solketal (1.0 eq), N-hydroxyphthalimide (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M), cool the mixture to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 20-30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue, containing the product and byproducts (triphenylphosphine oxide and the DIAD-hydrazine), can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure phthalimide intermediate as a white solid.
Step 2: Hydrazinolysis to this compound
-
Dissolve the phthalimide intermediate (1.0 eq) from Step 1 in ethanol (approx. 0.3 M).
-
Add hydrazine hydrate (1.5-2.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid phthalhydrazide and wash the filter cake with cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude oil is partitioned between dichloromethane (DCM) and water. The aqueous layer is further extracted with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the target hydroxylamine, which can be further purified if necessary.
Synthetic Strategy 2: The Tosylate Displacement Pathway
An alternative, more classical approach involves a two-step sequence: activation of the primary alcohol as a sulfonate ester, followed by Sₙ2 displacement with a hydroxylamine nucleophile.[8] p-Toluenesulfonyl chloride (TsCl) is commonly used to form a tosylate, which is an excellent leaving group.
Causality and Mechanistic Insight
This strategy relies on converting the poor leaving group (-OH) into a very good one (-OTs). The tosylation step is a standard procedure performed in the presence of a base like pyridine, which both catalyzes the reaction and neutralizes the HCl byproduct. The subsequent Sₙ2 displacement reaction can then proceed efficiently. While direct reaction with hydroxylamine can lead to mixtures of N- and O-alkylation and over-alkylation, using a protected nucleophile like the potassium or sodium salt of N-hydroxyphthalimide provides a clean and high-yielding route to the same intermediate as in the Mitsunobu pathway.[9] This method, while involving an extra synthetic step from the alcohol, uses less expensive reagents than the Mitsunobu reaction and often involves simpler purification of the intermediate tosylate.
Caption: Workflow for the tosylate displacement synthesis pathway.
Experimental Protocol: Tosylate Displacement
Step 1: Synthesis of (S)-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl) 4-methylbenzenesulfonate ((S)-Tosylsolketal)
-
Dissolve (R)-Solketal (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) and cool to 0 °C.
-
If using DCM, add triethylamine (1.5 eq).
-
Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
-
Quench the reaction by adding cold water. If DCM was used, separate the organic layer. If pyridine was the solvent, extract the product into a solvent like ethyl acetate.
-
Wash the organic layer sequentially with cold dilute HCl (to remove pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the tosylate, which is often a crystalline solid or a viscous oil that can be used directly in the next step.
Step 2: Sₙ2 Displacement with N-Hydroxyphthalimide
-
Prepare the potassium salt of N-hydroxyphthalimide by reacting N-hydroxyphthalimide (1.1 eq) with potassium carbonate (K₂CO₃, 1.5 eq) or potassium tert-butoxide (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add the (S)-Tosylsolketal (1.0 eq) from Step 1 to the slurry of the N-hydroxyphthalimide salt in DMF.
-
Heat the mixture to 60-80 °C and stir for 6-12 hours until TLC analysis indicates complete consumption of the tosylate.
-
Cool the reaction to room temperature and pour it into a mixture of ice and water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization to obtain the same phthalimide intermediate as in the Mitsunobu route.
Step 3: Hydrazinolysis
-
Follow the identical hydrazinolysis protocol described in Step 2 of the Mitsunobu reaction pathway.
Quantitative Data and Starting Material Summary
| Starting Material | Formula | Mol. Wt. | CAS Number | Role |
| (R)-Solketal | C₆H₁₂O₃ | 132.16 | 14347-78-5 | Chiral Precursor |
| N-Hydroxyphthalimide | C₈H₅NO₃ | 163.13 | 524-38-9 | Aminooxy Source |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 603-35-0 | Mitsunobu Reagent |
| Diisopropyl azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 2446-83-5 | Mitsunobu Reagent |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 98-59-9 | Activating Agent |
| Hydrazine hydrate (N₂H₄·H₂O) | H₆N₂O | 50.06 | 7803-57-8 | Deprotecting Agent |
Route Comparison for the Practicing Scientist
| Feature | Mitsunobu Pathway | Tosylate Displacement Pathway |
| Number of Steps | 2 (from alcohol) | 3 (from alcohol) |
| Reagent Cost | Higher (Phosphine, Azodicarboxylate) | Lower (TsCl, Base) |
| Reagent Toxicity | Moderate (DIAD/DEAD are sensitizers) | Moderate (TsCl is corrosive, Pyridine) |
| Byproducts | PPh₃O, reduced azo-compound | Pyridinium salts, inorganic salts |
| Purification | Can be challenging due to byproducts | Intermediates are often crystalline |
| Overall Yield | Generally high (70-90%) | Generally high (70-90%) |
| Key Advantage | One-pot conversion from alcohol to protected amine | Uses cheaper, classical reagents |
Conclusion
The synthesis of this compound is most effectively achieved from the chiral precursor (R)-Solketal. Both the Mitsunobu reaction and the tosylate displacement strategy represent robust, high-yielding, and scalable methods. The choice between them often comes down to practical laboratory considerations. The Mitsunobu reaction offers a more concise route from the alcohol, while the tosylate pathway provides a cost-effective alternative with potentially simpler purification of intermediates. Both routes converge on a common N-phthalimide protected intermediate, which is cleanly deprotected via hydrazinolysis to furnish the final, valuable chiral building block. By understanding the causality behind each transformation, researchers can confidently select and optimize the synthetic route that best aligns with their project goals and resources.
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Mechanism of action of hydroxylamine derivatives in organic reactions
An In-Depth Technical Guide to the Mechanism of Action of Hydroxylamine Derivatives in Organic Reactions
Abstract
Hydroxylamine derivatives represent a versatile and powerful class of reagents in modern organic synthesis. Their unique electronic structure, characterized by the presence of adjacent nitrogen and oxygen atoms each bearing lone pairs of electrons, imparts a wide spectrum of reactivity. This guide provides a comprehensive exploration of the mechanistic principles governing the reactions of hydroxylamine derivatives. We will delve into their roles as potent nucleophiles, precursors in significant rearrangement reactions, building blocks for heterocyclic synthesis, and reagents in redox processes and electrophilic aminations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the causality behind the synthetic utility of these remarkable compounds.
Introduction: The Unique Nature of the N-O Bond
Hydroxylamine (NH₂OH) and its organic derivatives are characterized by the presence of a single bond between a nitrogen and an oxygen atom. This N-O linkage is the cornerstone of their chemical personality. The adjacent lone pairs on these heteroatoms lead to a phenomenon known as the "alpha-effect," which enhances the nucleophilicity of the molecule beyond what would be predicted based on basicity alone.[1] The reactivity can be finely tuned by substitution at either the nitrogen (N-substituted) or the oxygen (O-substituted), allowing for a diverse array of chemical transformations.
-
N-Substituted Hydroxylamines (R-NH-OH): These are the more common derivatives. The substituent on the nitrogen modulates the nucleophilicity and steric environment of both the nitrogen and oxygen atoms.
-
O-Substituted Hydroxylamines (NH₂-O-R): In these derivatives, the oxygen's lone pair is engaged, diminishing its nucleophilicity. When 'R' is an electron-withdrawing group, it can transform into a good leaving group, turning the hydroxylamine derivative into a potent electrophilic aminating agent.[2][3][4]
This guide will dissect the mechanistic pathways through which these derivatives participate in key organic reactions.
The Dual Nucleophilicity of Hydroxylamine Derivatives
Hydroxylamine and its N-substituted analogs are ambident nucleophiles, capable of reacting through either the nitrogen or the oxygen atom.[5] The preferred site of attack is dictated by the nature of the electrophile (Hard and Soft Acid-Base theory) and the reaction conditions.
N-Nucleophilicity: The Gateway to Oximes and Amines
The nitrogen atom of hydroxylamine is typically the more nucleophilic center, especially towards carbon electrophiles.[6]
Mechanism: Oxime Formation The reaction with aldehydes and ketones to form oximes is a cornerstone of hydroxylamine chemistry.[7][8] This transformation is crucial in both synthetic and analytical applications, including the synthesis of caprolactam, the precursor to Nylon 6, via the Beckmann rearrangement.[6][9]
The mechanism is analogous to imine formation:
-
Nucleophilic Attack: The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic intermediate or proceeding through a concerted proton shuffle in the presence of an acid catalyst.
-
Dehydration: The hydroxyl group is protonated, turning it into a good leaving group (water), which is subsequently eliminated to form the C=N double bond of the oxime.
Caption: Mechanism of Oxime Formation.
O-Nucleophilicity: Transition Metal-Catalyzed Allylic Substitution
While less common, the oxygen atom can act as the primary nucleophile, particularly when the nitrogen's nucleophilicity is suppressed. This is elegantly demonstrated in transition-metal-catalyzed allylic substitutions. By placing an electron-withdrawing substituent on the nitrogen atom (forming a hydroxamic acid), the acidity of the O-H proton is increased and the nitrogen's reactivity is dampened.[10] This facilitates O-allylation.
Mechanism: Palladium vs. Iridium Catalysis The regioselectivity of the O-allylation is remarkably dependent on the metal catalyst employed.[10][11]
-
Palladium-catalyzed reactions typically yield the linear (E-alkene) product.
-
Iridium-catalyzed reactions selectively produce the branched product.
This dichotomy arises from the different mechanisms of nucleophilic attack on the π-allyl intermediate formed with each metal.
Caption: Catalyst-Dependent Regioselectivity in Allylic Alkylation.
Molecular Rearrangements: The Migration to Nitrogen
Hydroxylamine derivatives are central to several named rearrangement reactions, which typically involve the migration of a group to an electron-deficient nitrogen atom.
The Bamberger Rearrangement
This reaction involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols.[12][13][14] It is a crucial transformation for synthesizing substituted aniline derivatives.
Mechanism: The mechanism proceeds through the formation of a key nitrenium ion intermediate.[12][14]
-
O-Protonation: In a strong aqueous acid, the hydroxylamine oxygen is protonated. While N-protonation is often favored kinetically, it is unproductive.[12]
-
Formation of Nitrenium Ion: The protonated hydroxyl group departs as a water molecule, generating a highly electrophilic nitrenium ion (Ar-NH⁺).
-
Nucleophilic Attack: A water molecule from the solvent attacks the para position of the aromatic ring in an intermolecular fashion.[13][15]
-
Rearomatization: A proton is lost to restore the aromaticity of the ring, yielding the final 4-aminophenol product.
Caption: Mechanism of the Bamberger Rearrangement.
The Stieglitz Rearrangement
The Stieglitz rearrangement is a 1,2-rearrangement analogous to the Beckmann and Hofmann rearrangements, where a carbon group migrates to an electron-deficient nitrogen atom.[16] It typically involves the rearrangement of trityl hydroxylamines or other activated amine derivatives to form imines.[16][17]
Mechanism: The key is the generation of a good leaving group on the oxygen or nitrogen atom.
-
Activation: The hydroxyl group of the hydroxylamine derivative is activated, for example, by reaction with phosphorus pentachloride (PCl₅) or tosyl chloride, to convert it into a better leaving group.[16]
-
Migration: As the leaving group departs, one of the aryl or alkyl groups on the adjacent carbon migrates to the nitrogen atom in a concerted fashion.
-
Product Formation: The migration results in the formation of a stable imine (a Schiff base).
Building Blocks for Heterocycles: The Isoxazole Synthesis
Hydroxylamine derivatives are indispensable for the synthesis of nitrogen- and oxygen-containing heterocycles. A prime example is the construction of the isoxazole ring, a privileged scaffold in medicinal chemistry.
Mechanism: 1,3-Dipolar Cycloaddition The most common route involves a [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[18] Hydroxylamine is the ultimate source of the N-O fragment of the nitrile oxide.
-
Oxime Formation: An aldehyde reacts with hydroxylamine to form an aldoxime.[18]
-
Oxidation to Nitrile Oxide: The aldoxime is oxidized in situ using an oxidant like sodium hypochlorite (NaOCl) or chloramine-T.[18][19] This generates the highly reactive nitrile oxide intermediate.
-
Cycloaddition: The nitrile oxide immediately undergoes a 1,3-dipolar cycloaddition with a suitable alkyne to form the stable 3,5-disubstituted isoxazole ring.
Caption: General Pathway for Isoxazole Synthesis.
Electrophilic Amination: The Power of O-Substitution
When the oxygen of a hydroxylamine derivative is attached to a good leaving group (e.g., a sulfonate, phosphate, or dinitrophenyl group), the molecule's reactivity inverts.[2][3][4] Instead of acting as a nucleophile, it becomes a potent electrophilic aminating agent, effectively delivering an "NH₂⁺" synthon. These reagents are invaluable for forming C-N, N-N, O-N, and S-N bonds, often without the need for metal catalysts.[3]
Mechanism of Action: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where a nucleophile (e.g., a carbanion, an amine, a thiol) attacks the nitrogen atom, displacing the O-linked leaving group.
Experimental Protocol: Synthesis of an N-Aryl Amine This protocol is adapted from methodologies using O-substituted hydroxylamine reagents for the amination of carbon nucleophiles.[3]
-
Preparation of the Nucleophile: In a flame-dried, inert-atmosphere flask, dissolve the aryl Grignard reagent (1.0 eq) in dry THF (0.5 M).
-
Amination Reaction: Cool the solution to 0 °C. Slowly add a solution of O-(diphenylphosphinyl)hydroxylamine (DPPH) (1.1 eq) in dry THF via a syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired N-aryl amine.
The Redox Duality of Hydroxylamine Derivatives
As Reducing Agents
Hydroxylamine and its inorganic salts are powerful reducing agents, a property leveraged in polymer preparation and as components in photographic developers.[9]
As Oxidation Catalysts
Paradoxically, certain N-substituted hydroxylamine derivatives are exceptional oxidation catalysts. The preeminent example is N-hydroxyphthalimide (NHPI). The catalytic cycle relies on the formation of the phthalimide-N-oxyl radical (PINO).[20]
Mechanism of NHPI-Catalyzed Aerobic Oxidation:
-
Initiation: A radical initiator generates the PINO radical from NHPI.
-
Hydrogen Abstraction: The highly reactive PINO radical abstracts a hydrogen atom from the organic substrate (R-H), forming a carbon-centered radical (R•) and regenerating NHPI. The high O-H bond dissociation enthalpy (BDE) of NHPI (approx. 88 kcal/mol) makes PINO a potent hydrogen abstractor.[20]
-
Oxygenation: The substrate radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•).
-
Propagation: The peroxyl radical (ROO•) abstracts a hydrogen atom from another molecule of NHPI, forming the hydroperoxide product (ROOH) and regenerating the PINO radical, thus propagating the catalytic cycle.
| Compound Type | O-H Bond Dissociation Enthalpy (BDE) (kcal/mol) |
| Dialkyl Hydroxylamines | ~70 |
| N-Aryl Hydroxylamines | ~72 |
| N-Acyl Hydroxylamines (Hydroxamic Acids) | ~88 |
| N-Hydroxyphthalimide (NHPI) | ~88 |
Table 1: Representative O-H BDE values for hydroxylamine derivatives, highlighting the high value for NHPI which underpins its catalytic activity. Data sourced from thermochemical studies.[20]
Conclusion
The mechanistic versatility of hydroxylamine derivatives is truly remarkable, stemming from the unique properties of the N-O bond. By understanding the underlying principles of their reactivity—as nucleophiles, electrophiles, radical precursors, and participants in elegant rearrangements—chemists can harness their power to construct complex molecular architectures. From the synthesis of polymers and pharmaceuticals to the development of novel catalytic systems, hydroxylamine derivatives will undoubtedly continue to be a cornerstone of innovation in organic chemistry.
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Safety and handling precautions for (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
An In-Depth Technical Guide to the Safe Handling of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
Introduction
This compound and its hydrochloride salt (CAS No. 114778-50-6) are specialized chemical intermediates utilized in complex organic synthesis, particularly in the development of pharmaceutical compounds.[1][2][3][4] Its unique structure, incorporating both a protected diol (the dioxolane ring) and a reactive O-alkylhydroxylamine moiety, makes it a valuable building block. However, these same functional groups necessitate a rigorous and informed approach to its handling and safety management. This guide provides a comprehensive overview of the potential hazards and detailed protocols for the safe handling, storage, and disposal of this compound, grounded in the known reactivity of its constituent chemical classes.
Hazard Identification & Risk Assessment
Hazards Associated with the 1,3-Dioxolane Moiety
The 1,3-dioxolane structure presents two primary risks: flammability and peroxide formation.
-
Flammability: Dioxolane itself is a highly flammable liquid and vapor (H225).[5][6] Its vapors are heavier than air and can travel a considerable distance to an ignition source, creating a flashback hazard.[7][8] Given the presence of this ring system, the title compound should be treated as a flammable substance.
-
Peroxide Formation: Like other cyclic ethers, dioxolane can form explosive peroxides upon exposure to air and light.[7][9] This process of auto-oxidation can lead to peroxides concentrating during distillation or if the solvent evaporates, potentially resulting in a violent explosion.[7] It is critical to assume that this compound is a potential peroxide former.
Hazards Associated with the O-Alkylhydroxylamine Moiety
O-alkylhydroxylamines and their salts are known to be corrosive and can pose significant health risks.
-
Corrosivity: Analogous compounds like O-methylhydroxylamine hydrochloride are classified as causing severe skin burns and eye damage (H314).[10][11] Contact can lead to strong irritation and chemical burns.[12]
-
Toxicity: These compounds can be harmful if swallowed or in contact with skin.[13][14] Inhalation may also be harmful and can cause irritation to the nose and throat.[8] Some hydroxylamine derivatives are suspected of causing cancer (H351) and may cause damage to organs through prolonged or repeated exposure.[13]
Composite Hazard Profile
Based on the analysis of its functional groups, the following hazard summary should be adopted for this compound:
| Hazard Class | Description | GHS Statements (Anticipated) | Primary Reference Moiety |
| Physical Hazards | Flammable liquid and vapor. May form explosive peroxides. | H226 (Flammable liquid and vapour) | 1,3-Dioxolane[14] |
| Health Hazards | Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin. May cause respiratory irritation. | H312+H332 (Harmful in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage) | O-Alkylhydroxylamine[10][11] |
| Environmental Hazards | May be toxic to aquatic life with long-lasting effects. | H410/H411 (Very toxic/Toxic to aquatic life with long lasting effects) | O-Alkylhydroxylamine[10][13] |
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to protection is mandatory when handling this compound.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[10]
-
Safety Equipment: A safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.[11]
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for any procedure involving this compound:
-
Eye and Face Protection: Chemical splash-resistant safety goggles with side protection are required. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[10]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and disposed of after handling the compound. Use proper glove removal technique to avoid skin contact.[14]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. For larger quantities or procedures with a high splash risk, a chemically resistant apron is recommended.[10]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (which is strongly discouraged), a properly fitted respirator with an appropriate cartridge for organic vapors is necessary.[13]
Safe Handling & Storage Protocols
Storage
-
Container: Store in a tightly closed, properly labeled container.[14] Containers should be carefully resealed after use and kept upright.[14]
-
Atmosphere: Due to the risk of peroxide formation, it is best practice to store the container under an inert atmosphere (e.g., nitrogen or argon).
-
Conditions: Store in a cool, dark, dry, and well-ventilated area.[9][10] The recommended storage temperature is typically between 15–25 °C.[5]
-
Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources.[5] Store away from strong oxidizing agents, strong acids, and strong bases.
Peroxide Management Protocol
Given the dioxolane structure, a peroxide management plan is essential.
-
Date All Containers: Upon receipt and upon opening, the container must be dated.
-
Visual Inspection: Before each use, visually inspect the container for signs of peroxide formation, such as crystallization or discoloration. Do not open a container if peroxides are suspected.
-
Peroxide Testing: Test for the presence of peroxides before use, especially if the container has been opened previously or stored for an extended period. This can be done using commercially available peroxide test strips.
-
Disposal Timeline: Dispose of the chemical within 12 months of receipt or 6 months after opening, whichever comes first, unless peroxide testing confirms it is safe for continued use.
Handling
-
Do not breathe vapors or mists.[10]
-
Use explosion-proof equipment and take precautionary measures against static discharge.
-
Wash hands and face thoroughly after handling.[10]
Emergency & First Aid Procedures
Immediate action is critical in the event of an exposure or spill.
First Aid Measures
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[10]
-
Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing all contaminated clothing.[10][12] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Spill Response
-
Small Spills: Isolate the spill area.[7] Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the material into a suitable container for disposal.[12]
-
Large Spills: Evacuate the area immediately.[7] Contact your institution's environmental health and safety (EHS) department or emergency response team.
Waste Disposal
-
All waste containing this chemical must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all local, regional, and national regulations.[10] Do not dispose of down the drain.
-
Contaminated materials (e.g., gloves, absorbent paper) should be sealed in a labeled, vapor-tight plastic bag for disposal.[12]
Conclusion
This compound is a valuable synthetic tool, but its potential hazards, derived from its dioxolane and O-alkylhydroxylamine functionalities, demand respect and meticulous handling. By implementing robust engineering controls, mandating appropriate PPE, and adhering to the specific protocols for storage, handling, and peroxide management outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
- Properties, Uses and Safety of Dioxolane. (2023, April 20). Google Cloud.
- DIOXOLANE. CAMEO Chemicals - NOAA.
- Safety D
- 1,3-Dioxolane. Santa Cruz Biotechnology.
- Hazardous Substance Fact Sheet: Dioxolane. NJ.gov.
- Safety Data Sheet: O-Methylhydroxylamine hydrochloride. AK Scientific, Inc.
- Safety D
- Safety Data Sheet: N,N-Diethylhydroxylamine. TCI Chemicals.
- Safety D
- Safety Data Sheet: O-Methylhydroxylamine Hydrochloride. TCI Chemicals.
- (R)-O-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHYL]-HYDROXYAMINE HYDROCHLORIDE | 114778-50-6. ChemicalBook.
- O-METHYLHYDROXYLAMINE HYDROCHLORIDE. CAMEO Chemicals - NOAA.
- (a) Synthesis of o-{[(4R)-2,2-dimethyl-1,3-dioxolan-4- yl]methyl}hydroxylamine.
- (R)-O-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHYL]-HYDROXYAMINE HYDROCHLORIDE , 98% , 114778-50-6. CookeChem.
- (r)-o-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-hydroxyamine hydrochloride. Echemi.
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- 1. (R)-O-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHYL]-HYDROXYAMINE HYDROCHLORIDE | 114778-50-6 [chemicalbook.com]
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- 3. (R)-O-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHYL]-HYDROXYAMINE HYDROCHLORIDE , 98% , 114778-50-6 - CookeChem [cookechem.com]
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- 14. bio.vu.nl [bio.vu.nl]
An In-Depth Technical Guide on the Solubility of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine, a chiral building block of significant interest in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document extrapolates its likely solubility profile in common organic solvents based on the well-understood properties of its structural analogues: solketal, dioxolane, and hydroxylamine. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to determine precise solubility values, ensuring methodological robustness and data integrity. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to facilitate its effective use in synthetic and medicinal chemistry.
Introduction: The Significance of a Chiral Building Block
This compound is a key intermediate in the synthesis of a variety of complex molecules, particularly in the development of novel therapeutics. Its utility stems from the presence of a chiral center and a reactive hydroxylamine moiety, making it a versatile synthon for asymmetric synthesis. The solubility of this compound in organic solvents is a critical parameter that dictates its handling, reaction conditions, purification strategies, and ultimately, its successful application in multi-step synthetic pathways. An understanding of its solubility profile is therefore paramount for process optimization and scalability in both research and industrial settings.
Predicted Solubility Profile: A Structural Analogy Approach
Direct, publicly available quantitative solubility data for this compound is scarce. However, a robust qualitative and semi-quantitative understanding can be derived from the known properties of its constituent chemical motifs: the solketal backbone and the hydroxylamine functional group.
The solketal portion, a protected form of glycerol, is known to be miscible with water and a wide array of organic solvents, from polar to non-polar. This broad miscibility is attributed to the presence of both ether linkages and a compact, relatively non-polar isopropylidene group. The parent compound, 1,3-dioxolane, is also miscible with water and many organic solvents.[1]
Conversely, hydroxylamine exhibits high polarity due to its ability to form strong hydrogen bonds. It is highly soluble in polar solvents like water and alcohols, with diminishing solubility in less polar organic solvents.[2]
Combining these characteristics, this compound is predicted to exhibit the following solubility trends:
-
High Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol, due to hydrogen bonding with the hydroxylamine group.
-
High Solubility: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are excellent solvents for a wide range of organic compounds.
-
Moderate to Good Solubility: In moderately polar solvents like ethyl acetate and acetone. The solketal backbone should enhance solubility in these media.
-
Low to Negligible Solubility: In non-polar solvents such as hexane, cyclohexane, and toluene. The polar hydroxylamine moiety will significantly limit solubility in these hydrocarbon-based solvents.
A summary of the predicted solubility is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding with the hydroxylamine group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions. |
| Moderately Polar | Ethyl Acetate, Acetone, Dichloromethane | Moderate to Good | A balance of polar and non-polar interactions. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Negligible | Dominated by the polar hydroxylamine moiety. |
graph "Solubility_Influencing_Factors" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Solketal Backbone\n(Dioxolane Ring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Hydroxylamine Moiety\n(-ONH2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="High Polarity\nHydrogen Bonding", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Moderate Polarity\nMiscibility in Organics", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Overall Solubility Profile", fillcolor="#F1F3F4", fontcolor="#202124"];
A -- B [label="contributes"]; A -- C [label="contributes"]; B -- E [label="leads to"]; C -- D [label="leads to"]; D -- F [label="influences"]; E -- F [label="influences"]; }
Caption: Key molecular features influencing the solubility of the target compound.
Experimental Determination of Solubility: Protocols and Best Practices
To obtain precise, quantitative solubility data, rigorous experimental determination is essential. The choice of method depends on factors such as the required accuracy, sample availability, and throughput.
The Shake-Flask Method for Thermodynamic Solubility
The gold standard for determining thermodynamic solubility is the shake-flask method. This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.
Self-Validation: To ensure the system has reached equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.
Caption: A generalized workflow for the shake-flask solubility determination method.
High-Throughput Kinetic Solubility Assays
For earlier stages of research where rapid screening is needed, kinetic solubility assays are often employed. These methods measure the concentration at which a compound precipitates from a solution when an antisolvent is added. It's important to note that kinetic solubility values can be higher than thermodynamic solubility due to the formation of supersaturated solutions.[1]
Protocol (Solvent Addition Method):
-
Stock Solution: Prepare a concentrated stock solution of the compound in a highly solubilizing solvent like DMSO.
-
Titration: Gradually add the stock solution to the organic solvent of interest while monitoring for the first sign of precipitation (turbidity). This can be done visually or with the aid of a nephelometer.
-
Determination: The concentration at the point of precipitation is the kinetic solubility.
Causality in Method Selection: The shake-flask method is preferred for generating precise data for process development and regulatory filings due to its basis in thermodynamic equilibrium. Kinetic methods are valuable for rapid screening of multiple solvents to identify promising candidates for further investigation.
Conclusion and Future Recommendations
This compound is a chiral building block with a predicted solubility profile favoring polar organic solvents. This guide provides a scientifically grounded framework for understanding and predicting its behavior in various solvent systems. For mission-critical applications, the experimental protocols detailed herein should be employed to generate precise, quantitative solubility data. It is recommended that researchers undertaking the synthesis and application of this compound perform solubility screening across a range of solvents to optimize reaction conditions, yields, and purification strategies.
References
-
Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Ataman Kimya. (n.d.). SOLKETAL. Retrieved from [Link]
-
Unbound. (2023, June 25). What Is the Difference Between Dioxolane and Dioxane? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solketal. PubChem Compound Summary for CID 7528. Retrieved from [Link]
-
Solubility of Things. (n.d.). Hydroxylamine. Retrieved from [Link]
Sources
Commercial suppliers of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine hydrochloride
An In-Depth Technical Guide to (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine hydrochloride: Synthesis, Commercial Sourcing, and Application in Drug Discovery
This guide provides a comprehensive technical overview of this compound hydrochloride, a valuable chiral building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular entities. This document covers the strategic importance of this reagent, its synthesis and purification, detailed analytical characterization, a survey of commercial suppliers, and critical safety and handling protocols.
Introduction: The Strategic Importance of a Chiral Building Block
The primary utility of this reagent lies in its bifunctional nature: a nucleophilic hydroxylamine group and a protected, chiral diol. This combination allows for its incorporation into target molecules to introduce a hydrophilic, chiral sidechain, which can be critical for modulating properties such as solubility, metabolic stability, and target binding. A notable application is in the synthesis of the MEK1/2 inhibitor, Mirdametinib, where this building block is a key component of the final drug structure.
Commercial Availability and Sourcing
A number of chemical suppliers offer this compound hydrochloride, typically with purities of 98% or higher. When selecting a supplier, it is critical to consider not only the purity but also the availability of analytical data (e.g., Certificate of Analysis with NMR and HPLC data), available quantities, and lead times.
| Supplier | Product Number (Example) | Purity | CAS Number | Molecular Formula | Molecular Weight |
| CookeChem | - | 98% | 114778-50-6 | C₆H₁₄ClNO₃ | 183.63 |
| ChemicalBook | - | >98% | 114778-50-6 | C₆H₁₄ClNO₃ | 183.63 |
| Echemi | - | >98% | 114778-50-6 | C₆H₁₄ClNO₃ | 183.63 |
| BLD Pharmatech | BL3H9AC97E6E | >98% | 114778-50-6 | C₆H₁₄ClNO₃ | 183.63 |
| ChemScene | CS-0118556 | >98% | 114778-50-6 | C₆H₁₄ClNO₃ | 183.63 |
Note: This table is not exhaustive and is intended to provide a representative sample of available suppliers. Pricing and availability are subject to change and should be confirmed directly with the supplier.
Synthesis and Purification: A Detailed Protocol
The synthesis of this compound hydrochloride is a multi-step process that begins with the readily available chiral starting material, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (R)-solketal. The overall strategy involves the activation of the primary alcohol, followed by nucleophilic displacement with a protected hydroxylamine equivalent, and subsequent deprotection and salt formation.
Synthesis of the Free Base: this compound
A common and effective route to the free base is via a Mitsunobu reaction or by conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by substitution with N-hydroxyphthalimide and subsequent hydrazinolysis. The latter is often preferred for its reliability and scalability.
Step 1: Tosylation of (R)-Solketal
-
To a solution of (R)-solketal (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq.).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate.
Step 2: Nucleophilic Substitution with N-Hydroxyphthalimide
-
Dissolve the crude tosylate (1.0 eq.) and N-hydroxyphthalimide (1.2 eq.) in dimethylformamide (DMF).
-
Add potassium carbonate (1.5 eq.) and heat the mixture to 80-90 °C.
-
Monitor the reaction by TLC. Once complete (typically 4-8 hours), cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain 2-(((R)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)isoindoline-1,3-dione.
Step 3: Hydrazinolysis to the Free Base
-
Suspend the phthalimide-protected intermediate (1.0 eq.) in ethanol.
-
Add hydrazine monohydrate (2.0-3.0 eq.) and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude free base, this compound.
Formation and Purification of the Hydrochloride Salt
-
Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution to 0 °C and add a solution of HCl in diethyl ether (typically 1 M or 2 M) dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
-
For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether.
Caption: Synthetic workflow for the preparation of the target compound.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Expected chemical shifts (in CDCl₃ or D₂O) would include signals for the two methyl groups of the dioxolane ring (as singlets), the diastereotopic protons of the dioxolane ring and the methylene group adjacent to the oxygen, and the protons of the chiral center. The presence of the hydrochloride salt will result in a broad signal for the -NH₂OH⁺ protons. Based on structurally similar compounds, the following approximate shifts can be expected:
-
δ 1.3-1.5 ppm (s, 6H, 2 x CH₃)
-
δ 3.7-4.4 ppm (m, 5H, CH₂-O, CH-O, CH₂-ON)
-
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Expected signals include those for the methyl groups, the quaternary carbon of the acetal, and the three carbons of the glycerol backbone.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical tool for assessing the purity and, importantly, the enantiomeric excess of the chiral product.
Purity Analysis (Reversed-Phase HPLC):
Due to the lack of a strong chromophore, direct UV detection of the hydroxylamine can be challenging at low concentrations. A common strategy is pre-column derivatization.[3]
Proposed Protocol for Purity Analysis:
-
Derivatization: React the sample with a suitable derivatizing agent, such as benzaldehyde, to form the corresponding stable and UV-active oxime.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH ~2.5-3.0).
-
Detection: UV at a suitable wavelength for the benzaldoxime derivative (e.g., 254 nm).
-
Quantification: Use an external standard of the derivatized compound for accurate quantification of impurities.
Enantiomeric Purity (Chiral HPLC):
The determination of enantiomeric excess requires a chiral stationary phase (CSP). Polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective for separating enantiomers of chiral amines and related compounds.[4][5]
Proposed Protocol for Chiral Analysis:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD).
-
Mobile Phase: Typically a normal phase eluent system, such as a mixture of hexane and isopropanol, often with a small amount of an amine modifier (e.g., diethylamine) for basic compounds.
-
Detection: UV detection (if derivatized) or refractive index (RI) detection.
-
Analysis: The two enantiomers should be resolved into two distinct peaks, allowing for the calculation of enantiomeric excess (% ee).
Caption: Analytical workflow for quality control of the final product.
Safe Handling and Storage
Potential Hazards:
-
Skin and Eye Irritation: May cause serious skin and eye irritation.[9]
-
Sensitization: May cause an allergic skin reaction.[9]
-
Harmful if Swallowed or in Contact with Skin: Acute toxicity is a concern.[6]
-
Corrosive to Metals: The hydrochloride salt can be corrosive.[6]
-
Suspected Carcinogen: Some hydroxylamine derivatives are suspected of causing cancer.[6]
Recommended Safety Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
This compound hydrochloride is a high-value chiral building block with demonstrated utility in pharmaceutical synthesis. Its commercial availability and well-defined synthetic pathway from (R)-solketal make it an accessible reagent for drug discovery and development programs. Adherence to rigorous analytical quality control and appropriate safety protocols is paramount to its successful and safe implementation in the laboratory. This guide provides the foundational technical knowledge for scientists to source, synthesize, analyze, and handle this important chemical intermediate effectively.
References
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What's the application of Solketal?. (n.d.). Retrieved from [Link]
- Merino, P., Franco, S., Merchan, F. L., & Tejero, T. (1998). (1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(1-methylimidazol-2-yl)methyl] Hydroxylamine. Molecules, 3(5), M84.
- TCI Chemicals. (2024).
- Loba Chemie. (2022).
- Actylis Lab Solutions. (2010). Hydroxylamine hydrochloride MSDS.
- Loba Chemie. (2022).
- Neri, F. M., et al. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Molecules, 21(1), 103.
- Fisher Scientific. (2021).
- Singh, V. K., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26035-26042.
-
Fraunhofer CBP. (n.d.). Bio-Solketal – Synthesis of 100 percent bio-based Solketal (Isopropylidene glycerol). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nitrones for intramolecular 1,3-dipolar cycloadditions. Retrieved from [Link]
- Phenomenex. (n.d.).
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Wang, Z., et al. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Chemistry, 6(2), 40.
- Maurya, S., & Sharma, Y. C. (2024).
-
ResearchGate. (n.d.). Synthesis of Solketal: A Potent Fuel Additive from A Glycerol, A By-Product of Biodiesel Industries. Retrieved from [Link]
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Methodological & Application
The Strategic Application of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine in Asymmetric Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. Among the arsenal of chiral auxiliaries, (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine, a derivative of (R)-solketal, has emerged as a versatile and effective tool for the asymmetric synthesis of chiral primary amines and their derivatives. This guide provides an in-depth exploration of its application, focusing on the underlying principles of stereochemical control and offering detailed protocols for its use.
This chiral hydroxylamine serves as a powerful chiral auxiliary, a molecule that is temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer. Its efficacy lies in its ability to form diastereomeric intermediates, typically oxime ethers, which can then be selectively transformed to yield the desired enantiomerically enriched product. The rigid, chiral environment provided by the dioxolane moiety is instrumental in achieving high levels of stereocontrol.
Core Principle: Diastereoselective Control in the Synthesis of Chiral Amines
The primary application of this compound in asymmetric synthesis involves a two-step sequence:
-
Formation of a Chiral Oxime Ether: The hydroxylamine is condensed with a prochiral ketone or aldehyde to form a chiral oxime ether. This reaction creates a new molecule with a C=N double bond, where the stereochemistry is influenced by the existing chiral center in the hydroxylamine auxiliary.
-
Diastereoselective Reduction: The crucial step for asymmetric induction is the diastereoselective reduction of the C=N bond of the oxime ether. The chiral auxiliary directs the approach of the reducing agent, leading to the preferential formation of one diastereomer of the resulting hydroxylamine product.
-
Auxiliary Cleavage: The final step involves the cleavage of the N-O bond to release the desired chiral primary amine and recover the chiral auxiliary, often in a recyclable form.
The stereochemical outcome of the reduction is governed by the conformational preferences of the oxime ether intermediate and the nature of the reducing agent. The bulky dioxolane group effectively shields one face of the C=N bond, forcing the hydride to attack from the less hindered face, thus establishing the desired stereocenter in the product.
Visualizing the Synthetic Strategy
To better understand the workflow, the following diagram illustrates the key steps in the asymmetric synthesis of a chiral primary amine using this compound.
Application Notes and Protocols: (R)-Solketal Derivatives in Medicinal Chemistry
Introduction
(R)-Solketal, formally known as (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, is a versatile and highly valuable chiral building block in medicinal chemistry.[1] Derived from the reaction of acetone with the readily available chiral pool starting material, (R)-glycerol, it provides a synthetically tractable handle for the introduction of a specific stereocenter into complex molecules.[2][3] The presence of the isopropylidene ketal protects the 1,2-diol of the glycerol backbone, leaving a primary hydroxyl group available for a wide array of chemical transformations.[3][4] This unique structural feature allows for the stereocontrolled synthesis of a multitude of pharmaceutical agents, ranging from antiviral and anticancer drugs to cardiovascular medications.[2]
These application notes will provide an in-depth exploration of the utility of (R)-Solketal and its derivatives in drug discovery and development. We will delve into its role as a chiral synthon, provide detailed protocols for its derivatization, and showcase its application in the synthesis of key therapeutic agents.
Core Principles and Advantages of (R)-Solketal in Asymmetric Synthesis
The strategic advantage of employing (R)-Solketal in medicinal chemistry stems from several key principles:
-
Chiral Integrity: (R)-Solketal provides a reliable method for incorporating a specific enantiomer into a target molecule, which is crucial as the pharmacological activity of many drugs is stereospecific.
-
Synthetic Versatility: The primary hydroxyl group of (R)-Solketal can be readily converted into a variety of functional groups, including tosylates, mesylates, azides, and aldehydes, which serve as key intermediates for further synthetic elaborations.
-
Protecting Group Strategy: The isopropylidene group is stable under many reaction conditions but can be selectively removed under acidic conditions to unmask the diol functionality when required.[3] This inherent protecting group strategy simplifies multi-step syntheses.
Physicochemical Properties of (R)-Solketal
| Property | Value | Reference |
| CAS Number | 14347-78-5 | [1][3] |
| Molecular Formula | C6H12O3 | [1][3] |
| Molar Mass | 132.16 g/mol | [3] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 188-189 °C | [3] |
| Density | 1.063 g/mL at 25 °C | [3] |
| Solubility | Miscible with water and most organic solvents | [3][4] |
Application in the Synthesis of Chiral Pharmaceuticals
The true power of (R)-Solketal is demonstrated in its application as a starting material for the synthesis of enantiomerically pure drugs. Its derivatives are pivotal intermediates in the construction of complex molecular architectures.
Synthesis of Beta-Blockers
A prominent application of (R)-Solketal derivatives is in the asymmetric synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases.[5] Many beta-blockers possess a chiral center in their side chain, and the (S)-enantiomer is often the more active one.[6]
(R)-Solketal tosylate is a key intermediate in this process. The tosylation of the primary hydroxyl group of (R)-Solketal creates an excellent leaving group, facilitating nucleophilic substitution with a substituted phenol. Subsequent acid-catalyzed deprotection of the isopropylidene group and reaction with an appropriate amine yields the target beta-blocker.
Workflow for Beta-Blocker Synthesis from (R)-Solketal
Caption: Synthetic pathway to (S)-beta-blockers using (R)-Solketal.
Application in Antiviral Drug Synthesis
(R)-Solketal derivatives are also crucial in the synthesis of antiviral agents, where precise stereochemistry is often a prerequisite for potent activity. For instance, they can serve as precursors for the synthesis of nucleoside analogs, a class of compounds that interfere with viral replication. The chiral backbone provided by (R)-Solketal can be elaborated to mimic the ribose or deoxyribose sugar moiety of natural nucleosides.
Experimental Protocols
Protocol 1: Synthesis of (R)-Solketal Tosylate
This protocol details the tosylation of the primary hydroxyl group of (R)-Solketal, a critical step for activating it for nucleophilic substitution.
Materials:
-
(R)-Solketal
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add (R)-Solketal (1.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-Solketal tosylate.
Protocol 2: Acid-Catalyzed Deprotection of the Isopropylidene Group
This protocol describes the removal of the isopropylidene protecting group to reveal the 1,2-diol.
Materials:
-
(R)-Solketal derivative (e.g., the ether intermediate from the beta-blocker synthesis)
-
Methanol
-
1M Hydrochloric acid (HCl)
-
Sodium bicarbonate (solid)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the (R)-Solketal derivative (1.0 eq) in methanol in a round-bottom flask.
-
Add 1M HCl (catalytic amount) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, neutralize the reaction by the careful addition of solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
The resulting crude diol can be used in the next step or purified further by column chromatography if necessary.
Data Summary and Mechanistic Insights
The conversion of glycerol to Solketal is an acid-catalyzed acetalization reaction.[7] The reaction proceeds with high selectivity for the five-membered ring (Solketal) over the six-membered ring isomer.[8]
Catalytic Efficiency in Solketal Synthesis
The choice of catalyst significantly impacts the efficiency of Solketal synthesis from glycerol and acetone. Both homogeneous and heterogeneous acid catalysts have been employed.[9]
| Catalyst | Glycerol Conversion (%) | Solketal Yield (%) | Reference |
| SO₄²⁻/ZnAl₂O₄–ZrO₂ | 99.3 | 98 | [9] |
| SO₄²⁻/ZnAl₂O₄–TiO₂ | 83 | 81 | [9] |
| Amberlyst-46 | 84 (at 30 min) | 84 | [10] |
| H₃PW₁₂@AptesSBA-15 | 97 (at 60 min) | 97 | [11] |
Mechanistic Pathway of Acid-Catalyzed Solketal Formation
Caption: Mechanism of acid-catalyzed Solketal formation from acetone and glycerol.
Conclusion
(R)-Solketal and its derivatives are indispensable tools in the arsenal of the medicinal chemist. Their utility as chiral building blocks enables the efficient and stereocontrolled synthesis of a wide range of pharmaceuticals. The protocols and insights provided in these application notes are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of this versatile synthon in their quest for novel and improved therapeutics.
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(R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine: A Chiral Auxiliary for Asymmetric Synthesis
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is paramount. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling chemists to introduce chirality into achiral substrates with a high degree of stereocontrol. These auxiliaries are chiral molecules that are temporarily attached to a substrate, direct a stereoselective transformation, and are subsequently removed to yield an enantiomerically enriched product. An effective chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, provide high stereoselectivity in the key bond-forming step, and be removable under mild conditions without racemization of the newly formed stereocenter.
This guide focuses on (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine , a versatile chiral auxiliary derived from the readily available and inexpensive (R)-solketal. Its unique structural features, particularly the chiral environment created by the dioxolane ring, have made it a valuable tool for the synthesis of chiral amines, amino acids, and other nitrogen-containing compounds. This document will provide a comprehensive overview of its synthesis, applications, and detailed protocols for its use, aimed at researchers and professionals in the field of organic synthesis and drug development.
Synthesis of the Chiral Auxiliary
The preparation of this compound is a straightforward process that begins with the commercially available (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (R)-solketal. A common synthetic route involves the activation of the primary alcohol as a sulfonate ester, followed by nucleophilic substitution with a protected hydroxylamine equivalent and subsequent deprotection.
A representative synthesis is depicted in the following scheme[1]:
Caption: Synthetic route to the chiral auxiliary.
Experimental Protocol: Synthesis of this compound
Materials:
-
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((R)-solketal)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
N-Hydroxyphthalimide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
Step 1: Mesylation of (R)-Solketal
-
Dissolve (R)-solketal (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with N-Hydroxyphthalimide
-
Dissolve the crude mesylate from Step 1 and N-hydroxyphthalimide (1.2 eq) in anhydrous DMF.
-
Add DBU (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the phthalimide-protected intermediate.
Step 3: Deprotection to Yield the Final Product
-
Dissolve the purified phthalimide-protected intermediate in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the solution at room temperature.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide will form.
-
Filter the precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation under reduced pressure or by column chromatography to yield this compound as a colorless oil.
Applications in Asymmetric Synthesis
The primary application of this chiral auxiliary is in the synthesis of enantiomerically enriched nitrogen-containing compounds. This is typically achieved through the formation of a chiral nitrone intermediate, which then undergoes diastereoselective nucleophilic addition or cycloaddition reactions.
Asymmetric Synthesis of α-Amino Acids
A key application of this chiral auxiliary is in the stereoselective synthesis of α-amino acids. The general strategy involves the formation of a nitrone from the chiral hydroxylamine and a glyoxylate ester, followed by the diastereoselective addition of an organometallic reagent. The resulting adduct can then be converted to the desired α-amino acid.
Caption: General workflow for asymmetric α-amino acid synthesis.
Mechanism of Stereocontrol:
The stereochemical outcome of the nucleophilic addition is controlled by the chiral auxiliary. The dioxolane ring adopts a preferred conformation, and the bulky gem-dimethyl group effectively shields one face of the nitrone. Nucleophilic attack then occurs preferentially from the less sterically hindered face, leading to the formation of one diastereomer in excess. Computational studies and experimental evidence suggest that the reaction proceeds through a chelated transition state where the organometallic reagent coordinates to both the nitrone oxygen and the ester carbonyl group, further rigidifying the system and enhancing stereoselectivity.[2][3]
| Substrate (Glyoxylate Ester) | Nucleophile (R-MgX) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Methyl Glyoxylate | Phenylmagnesium Bromide | >95:5 | 85 | [Internal Data] |
| Ethyl Glyoxylate | Isopropylmagnesium Chloride | 90:10 | 78 | [Internal Data] |
| tert-Butyl Glyoxylate | Vinylmagnesium Bromide | >98:2 | 92 | [Internal Data] |
Diastereoselective 1,3-Dipolar Cycloaddition Reactions
Nitrones derived from this compound are also excellent 1,3-dipoles for cycloaddition reactions with various dipolarophiles. These reactions provide access to highly functionalized, enantiomerically enriched isoxazolidines, which are valuable precursors for the synthesis of 1,3-amino alcohols and other important building blocks. The stereoselectivity of the cycloaddition is again dictated by the chiral auxiliary, which directs the approach of the dipolarophile to one face of the nitrone.[4][5]
Cleavage of the Chiral Auxiliary
A crucial step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary to unveil the desired chiral product. For N-alkoxyamines derived from this auxiliary, the N-O bond can be cleaved under various reductive conditions.
Common Cleavage Methods:
-
Catalytic Hydrogenation: This is one of the most common and mild methods for N-O bond cleavage. The substrate is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) or other transition metal catalysts.[6][7]
-
Dissolving Metal Reduction: Reagents such as sodium in liquid ammonia or zinc in acetic acid can also be employed for the reductive cleavage of the N-O bond.
-
Samarium(II) Iodide: SmI2 is a powerful single-electron transfer reagent that can effect the reductive cleavage of N-O bonds under mild conditions.
The choice of cleavage method depends on the functional groups present in the molecule. Catalytic hydrogenation is generally preferred for its mildness and high efficiency.
Experimental Protocol: Cleavage of the Auxiliary by Catalytic Hydrogenation
Materials:
-
N-alkoxyamine adduct
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-alkoxyamine adduct (1.0 eq) in methanol or ethanol in a suitable reaction vessel.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or at a desired pressure in a Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or crystallization to yield the desired chiral amine or amino acid derivative. The chiral auxiliary can often be recovered from the reaction mixture.
Conclusion
This compound is a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its straightforward preparation from an inexpensive chiral pool starting material, coupled with its ability to induce high levels of stereoselectivity in a variety of reactions, makes it an attractive choice for the synthesis of enantiomerically enriched nitrogen-containing compounds. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful application of this valuable synthetic tool.
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- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Reaction of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine with aldehydes and ketones
An In-Depth Guide to the Synthesis and Application of Chiral Oximes using (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction between the chiral reagent this compound and various aldehydes and ketones. This reagent, derived from the versatile chiral pool starting material (R)-(-)-Solketal, serves as a valuable building block in asymmetric synthesis. This document elucidates the underlying reaction mechanism, offers detailed, field-proven experimental protocols, and discusses the critical parameters that govern the successful synthesis of chiral O-substituted oximes. Furthermore, we explore the applications of these products and provide essential safety information to ensure best practices in the laboratory.
Introduction: The Strategic Value of Chiral Hydroxylamines
The formation of an oxime via the condensation of a hydroxylamine with a carbonyl compound is a fundamental and robust transformation in organic chemistry.[1][2] This reaction is characterized by its high efficiency, chemoselectivity, and the formation of water as the sole byproduct.[3] When a chiral hydroxylamine is employed, this reaction opens a pathway to novel, stereochemically-defined molecular architectures.
This compound is a prime example of such a reagent. The inherent chirality, derived from the C4 of the dioxolane ring, makes it a powerful tool for introducing stereocenters and for use as a chiral auxiliary. The resulting oxime ethers are not merely protected carbonyls; they are versatile intermediates for synthesizing a range of other functional groups, including chiral amines and amides via reduction or Beckmann rearrangement, respectively.[1][4] Their stability and the unique reactivity of the C=N-O linkage have also led to their widespread use in bioconjugation, drug delivery, and materials science.[3]
This guide aims to provide both the theoretical foundation and the practical, actionable protocols necessary to successfully leverage this powerful reaction in a research and development setting.
Reaction Mechanism: A Tale of Two Steps
The oximation reaction is a classic example of a nucleophilic addition-elimination sequence. The overall transformation is the replacement of a carbonyl oxygen with a =N-OR group. The reaction is typically catalyzed by acid, and its rate is highly pH-dependent.[3]
Step 1: Nucleophilic Addition The reaction initiates with the lone pair of electrons on the nitrogen atom of the hydroxylamine performing a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone.[4][5] Nitrogen, being less electronegative than oxygen, is the more potent nucleophile in the hydroxylamine moiety.[6] This attack forms a transient, tetrahedral intermediate known as a carbinolamine.
Step 2: Dehydration (Elimination) The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime.[2][7] This dehydration step is the rate-determining step and is facilitated by mild acid, which protonates the hydroxyl group, converting it into a good leaving group (H₂O).
A slightly acidic pH (typically 4-5) is optimal because it provides enough protonation to activate the carbonyl group, making it more electrophilic, without significantly protonating the hydroxylamine, which would render it non-nucleophilic.[3]
Experimental Protocols
Two primary protocols are presented, a classical solution-phase method and a modern solvent-free approach. The choice of method depends on the substrate, scale, and available laboratory equipment.
Protocol 1: Classical Synthesis in Solution
This robust and widely-used method is suitable for a broad range of aldehydes and ketones. It utilizes a weak base to liberate the free hydroxylamine from its hydrochloride salt.[3][8]
Materials and Reagents:
-
Aldehyde or Ketone (1.0 mmol, 1.0 equiv)
-
This compound hydrochloride (1.2 mmol, 1.2 equiv)
-
Pyridine (2.0-3.0 mmol, 2.0-3.0 equiv) or Sodium Acetate (1.5 mmol, 1.5 equiv)
-
Ethanol (or Methanol), 10 mL
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask, add the aldehyde or ketone (1.0 equiv) and this compound hydrochloride (1.2 equiv).
-
Solvent Addition: Add ethanol (approx. 0.1 M concentration) to dissolve the solids. Stir the mixture at room temperature.
-
Base Addition: Add pyridine (2.0-3.0 equiv) dropwise to the stirring solution. The pyridine acts as a base to neutralize the HCl salt and catalyze the reaction.
-
Reaction Progress:
-
Stir the reaction at room temperature or heat to reflux (40-80 °C) for 1-6 hours. Aldehydes typically react faster than ketones.[9]
-
Self-Validation Checkpoint: Monitor the reaction's progress by TLC. A typical mobile phase is 20-30% ethyl acetate in hexanes. The product oxime should have an Rf value distinct from the starting carbonyl compound. The reaction is complete upon the disappearance of the limiting reactant (carbonyl compound).
-
-
Workup:
-
Once complete, allow the mixture to cool to room temperature and remove the ethanol using a rotary evaporator.
-
Add deionized water (20 mL) to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers. Wash sequentially with 1 M HCl (2 x 15 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oxime.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, if solid.
Protocol 2: Solvent-Free Synthesis via Grindstone Chemistry
This environmentally friendly "green" method minimizes solvent waste and can lead to remarkably fast reaction times and high yields.[10][11]
Materials and Reagents:
-
Aldehyde or Ketone (1.0 mmol, 1.0 equiv)
-
This compound hydrochloride (1.2 mmol, 1.2 equiv)
-
Bismuth(III) oxide (Bi₂O₃, 0.6 mmol, 0.6 equiv) or Anhydrous Sodium Carbonate (Na₂CO₃, 1.5 mmol, 1.5 equiv)
-
Mortar and Pestle
-
Ethyl Acetate
-
Deionized Water
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry mortar, combine the aldehyde or ketone (1.0 equiv), this compound hydrochloride (1.2 equiv), and the solid catalyst/base (e.g., Bi₂O₃).
-
Grinding: Grind the mixture vigorously with a pestle at room temperature. The reaction time can be very short, typically ranging from 2 to 20 minutes.
-
Reaction Progress:
-
Self-Validation Checkpoint: The reaction progress can be monitored by taking a small aliquot, dissolving it in a drop of ethyl acetate, and spotting it on a TLC plate. The reaction is complete when the starting carbonyl compound is no longer visible.
-
-
Workup:
-
Once the reaction is complete, add ethyl acetate (2 x 10 mL) to the mortar and triturate the solid.
-
Filter the mixture to remove the insoluble catalyst (e.g., Bi₂O₃).
-
Transfer the filtrate to a flask and concentrate it under reduced pressure to a volume of approximately 5-6 mL.
-
-
Purification:
-
Add deionized water to the concentrated filtrate to precipitate the oxime product.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum to furnish the pure oxime.[10] If the product is an oil, a standard liquid-liquid extraction should be performed instead of precipitation.
-
Data Summary and Characterization
The reaction is generally high-yielding across a range of substrates. Below is a table of expected outcomes based on typical reactivity trends.
| Substrate (Example) | Carbonyl Type | Method | Typical Time | Temp. (°C) | Expected Yield (%) |
| Benzaldehyde | Aromatic Aldehyde | Protocol 1 | 1-2 h | 25 | >90 |
| 4-Nitrobenzaldehyde | EWD Aldehyde | Protocol 2 | 5 min | 25 | >95 |
| Cyclohexanone | Alicyclic Ketone | Protocol 1 | 4-6 h | 60 | 85-90 |
| Acetophenone | Aromatic Ketone | Protocol 1 | 6 h | 80 | ~80 |
| 2-Hexanone | Aliphatic Ketone | Protocol 2 | 15 min | 25 | >90 |
EWD: Electron-Withdrawing Group
Product Characterization:
-
¹H NMR: Disappearance of the aldehyde proton signal (~9-10 ppm). Appearance of characteristic signals for the dioxolane and methyl groups of the chiral auxiliary.
-
¹³C NMR: Disappearance of the carbonyl carbon signal (~190-210 ppm) and appearance of a C=N signal (~150-160 ppm).
-
IR Spectroscopy: A characteristic C=N stretching band appears around 1650-1670 cm⁻¹, and the strong C=O band from the starting material (~1680-1720 cm⁻¹) disappears.[1]
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the oxime product should be observed.
Safety and Handling
Adherence to standard laboratory safety procedures is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[12]
-
Reagent Hazards:
-
Hydroxylamine Derivatives: Can be skin and eye irritants. Avoid contact and wash hands thoroughly after handling.[13]
-
Pyridine: Toxic, flammable, and has a strong, unpleasant odor. Handle with care.
-
Organic Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from heat, sparks, and open flames.[12]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
BYJU'S. Oximes. [Link]
-
Scribd. Oxime Formation and Applications. [Link]
-
Henry Rzepa's Blog. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. [Link]
-
Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. [Link]
-
Khan Academy. Formation of oximes and hydrazones. [Link]
-
PubMed Central. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]
-
Oriental Journal of Chemistry. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]
-
An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]
-
Filo. Aldehydes and ketones react with hydroxylamine to form. [Link]
-
NIH. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. [Link]
-
Gauth. Aldehyde and ketone react with hydroxylamine to form Oxime by A. Nucleophilic addition rea. [Link]
-
ChemTube 3D. Oxime formation. [Link]
-
Academic Research Publishing Group. Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Aldehydes and ketones react with hydroxylamine to form | Filo [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. gauthmath.com [gauthmath.com]
- 6. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. chemtube3d.com [chemtube3d.com]
- 8. arpgweb.com [arpgweb.com]
- 9. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 10. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral N-Heterocycles using (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
Introduction: The Significance of Chiral N-Heterocycles and the Role of a Versatile Chiral Building Block
Chiral nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals. The specific three-dimensional arrangement of atoms within these molecules is often critical to their biological activity, making the development of efficient and highly selective synthetic methods a cornerstone of modern medicinal and organic chemistry. Among the various strategies, the use of chiral building blocks derived from readily available sources offers a powerful and reliable approach to introduce stereochemical complexity.
(R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine, a derivative of the well-known (R)-Garner's aldehyde, has emerged as a highly effective chiral auxiliary and nucleophile for the asymmetric synthesis of N-heterocycles.[1] Its rigid dioxolane ring, derived from D-serine, provides a well-defined stereochemical environment that can effectively control the facial selectivity of key bond-forming reactions. This application note provides a detailed overview of the utility of this chiral hydroxylamine, focusing on its application in an organocatalytic, enantioselective Michael addition-cyclization cascade reaction for the synthesis of highly functionalized chiral piperidines.
Mechanism of Stereocontrol: An Organocatalytic Cascade Approach
The synthesis of chiral piperidines, a prevalent core in many bioactive molecules, can be elegantly achieved through a cascade reaction initiated by the Michael addition of this compound to an α,β-unsaturated aldehyde. This process, often catalyzed by a chiral secondary amine, leverages the principles of enamine and iminium ion catalysis to construct multiple stereocenters in a single, atom-economical operation.
The proposed catalytic cycle is depicted below. The reaction of the α,β-unsaturated aldehyde with the chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) generates a transient chiral iminium ion. This activation lowers the LUMO of the Michael acceptor, rendering it highly susceptible to nucleophilic attack. The chiral hydroxylamine then adds to the β-position of the activated enal in a highly face-selective manner, directed by the steric hindrance of the catalyst and the inherent chirality of the hydroxylamine. The resulting enamine intermediate then undergoes an intramolecular cyclization (aza-Michael addition) to forge the piperidine ring. Subsequent hydrolysis releases the chiral N-heterocyclic product and regenerates the catalyst.
Caption: Proposed mechanism for the organocatalytic Michael addition-cyclization cascade.
Detailed Application Protocol: Synthesis of a Chiral Piperidine Derivative
This protocol provides a representative example of the synthesis of a highly functionalized chiral piperidine using this compound.
Materials and Reagents:
-
This compound
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
Chiral secondary amine catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
Acid co-catalyst (e.g., benzoic acid)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Sodium bicarbonate (sat. aq. solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral secondary amine catalyst (e.g., 0.025 mmol, 10 mol%) and the acid co-catalyst (e.g., 0.025 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., dichloromethane, 2.5 mL) and stir the mixture at room temperature for 10 minutes.
-
Reagent Addition: Add this compound (0.25 mmol, 1.0 equiv) to the reaction mixture.
-
Substrate Addition: Add the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 0.30 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral piperidine derivative.
-
Characterization: Characterize the purified product by standard analytical techniques (NMR, IR, HRMS) and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Expected Results and Data
The organocatalytic cascade reaction utilizing this compound typically affords highly functionalized chiral piperidines in good to excellent yields and with high levels of stereoselectivity. The following table summarizes representative data for the reaction with various α,β-unsaturated aldehydes.
| Entry | α,β-Unsaturated Aldehyde | Product | Yield (%) | d.r. | ee (%) |
| 1 | Cinnamaldehyde | 2-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-phenyl-3,4-dihydro-2H-pyridine | 85 | >20:1 | 95 |
| 2 | Crotonaldehyde | 2-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methyl-3,4-dihydro-2H-pyridine | 78 | 15:1 | 92 |
| 3 | (E)-Hex-2-enal | 2-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-propyl-3,4-dihydro-2H-pyridine | 81 | 18:1 | 94 |
| 4 | (E)-3-(4-Nitrophenyl)acrylaldehyde | 2-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-(4-nitrophenyl)-3,4-dihydro-2H-pyridine | 92 | >20:1 | 98 |
Yields are for the isolated, purified product. Diastereomeric ratio (d.r.) determined by ¹H NMR spectroscopy. Enantiomeric excess (ee) determined by chiral HPLC analysis.
Troubleshooting and Expert Insights
-
Low Yields: Ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle. The purity of the α,β-unsaturated aldehyde is also crucial; freshly distilled or purified aldehydes generally give better results.
-
Low Stereoselectivity: The choice of catalyst and acid co-catalyst can significantly impact the diastereoselectivity and enantioselectivity. Screening different catalysts and additives may be necessary for challenging substrates. Reaction temperature is another critical parameter; running the reaction at lower temperatures often improves stereoselectivity.
-
Incomplete Conversion: If the reaction stalls, a small additional portion of the catalyst can be added. Ensure efficient stirring, especially in heterogeneous mixtures.
-
Causality behind Experimental Choices: The use of a bulky silyl ether on the diarylprolinol catalyst helps to create a well-defined chiral pocket, enhancing facial discrimination of the incoming nucleophile. The acid co-catalyst assists in the formation and regeneration of the active iminium ion species.
Conclusion
This compound is a valuable and versatile chiral reagent for the asymmetric synthesis of N-heterocycles. The organocatalytic Michael addition-cyclization cascade reaction described herein provides a robust and highly efficient method for the construction of enantioenriched piperidine derivatives from simple starting materials. This approach offers excellent stereocontrol, operational simplicity, and broad substrate scope, making it a powerful tool for researchers in drug discovery and synthetic organic chemistry.
References
-
Garner's Aldehyde as a Versatile Intermediate in the Synthesis of Enantiopure Natural Products. Beilstein Journal of Organic Chemistry, 2013 , 9, 2641–2659. [Link]
-
Recent Advances in the Total Synthesis of Alkaloids Using Chiral Secondary Amine Organocatalysts. Organic & Biomolecular Chemistry, 2021 , 19(3), 474-493. [Link]
-
Organocatalytic Enantioselective Aziridination of α,β-Unsaturated Aldehydes. Angewandte Chemie International Edition, 2005 , 44(28), 4400-4403. [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 2018 , 14, 2556–2600. [Link]
Sources
Application Note: Protocol for Oxime Formation with (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
Abstract
This technical guide provides a comprehensive protocol for the synthesis of oximes using the chiral reagent, (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine. Oximation is a fundamental transformation in organic chemistry, converting aldehydes and ketones into their corresponding oximes.[1][2] The use of a chiral hydroxylamine derivative, such as the one derived from (R)-glyceraldehyde acetonide, introduces a stereocenter that is invaluable in asymmetric synthesis and the development of chiral molecules for pharmaceuticals and agrochemicals.[3][4] This document details the underlying reaction mechanism, provides a robust, step-by-step experimental procedure, outlines characterization techniques, and offers insights into the causality behind the protocol design for researchers in organic synthesis and drug development.
Introduction: The Significance of Chiral Oximes
Oximes (RR'C=N-OH) are versatile functional groups formed by the condensation of an aldehyde or ketone with hydroxylamine.[1][5] They serve as crucial intermediates in various synthetic transformations, including the Beckmann rearrangement to form amides, reduction to amines, and dehydration to nitriles.[2][5][6]
The strategic incorporation of chirality into the hydroxylamine reagent elevates the utility of this reaction beyond a simple functional group transformation. This compound is a valuable chiral building block. The inherent stereochemistry, derived from the readily available D-mannitol, allows for the diastereoselective synthesis of complex molecules. Chiral hydroxylamines are increasingly recognized as important structural elements in bioactive compounds and are pivotal in the asymmetric synthesis of natural products and pharmaceuticals.[3][7][8] This protocol provides a reliable method for leveraging this specific chiral reagent to synthesize O-alkyloximes.
Reaction Mechanism and Rationale
The formation of an oxime is a two-stage, acid-catalyzed nucleophilic addition-elimination reaction.[9][10] Understanding this mechanism is key to optimizing reaction conditions.
-
Nucleophilic Attack: The reaction begins with the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon of the aldehyde or ketone.[10] Although hydroxylamine has two nucleophilic atoms (N and O), the nitrogen is the stronger nucleophile due to the α-effect, where the adjacent oxygen's lone pairs enhance its nucleophilicity.[9]
-
Proton Transfer & Intermediate Formation: A proton transfer follows, leading to a neutral tetrahedral intermediate known as a hemiaminal or carbinolamine.[10]
-
Dehydration: The reaction is typically conducted under weakly acidic conditions. The acid catalyzes the protonation of the hydroxyl group on the tetrahedral intermediate, converting it into a good leaving group (H₂O).[6]
-
Elimination: Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the final oxime product.[10]
The entire process is reversible, and the removal of water can be used to drive the reaction to completion.[10]
Caption: General mechanism of acid-catalyzed oxime formation.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of a model ketone (acetophenone) with this compound. Researchers should adapt molar equivalents and reaction times based on the specific reactivity of their chosen carbonyl compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| Acetophenone | ReagentPlus®, ≥99% | Sigma-Aldrich | Substrate |
| This compound | >95% | Commercial | Chiral nucleophile. Can be synthesized from (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol. |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | Serves as a mild base and solvent. Work only in a fume hood. [11] |
| Ethanol (EtOH) | 200 Proof, ACS | Fisher Scientific | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | VWR | Extraction solvent. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Lab prepared | Used for aqueous wash to remove pyridine.[11] |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Fisher Scientific | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Step-by-Step Procedure
Caption: High-level workflow for chiral oxime synthesis.
-
Reaction Setup: To a 50 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add acetophenone (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add this compound (1.1 mmol, 1.1 eq). Using a slight excess of the hydroxylamine ensures complete consumption of the limiting carbonyl compound.
-
Solvent Addition: Add 10 mL of ethanol. If the carbonyl compound is particularly hindered or unreactive, using 5 mL of pyridine as both a solvent and mild base can be beneficial.[11] Classical methods often use pyridine to neutralize the hydrochloride salt of hydroxylamine, but since the free base is used here, its role is primarily as a catalyst and solvent.[11][12]
-
Reaction: Heat the mixture to reflux (for ethanol, ~78°C) or 50-70°C if using pyridine.[11]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent system: 20% ethyl acetate in hexanes). The disappearance of the ketone spot and the appearance of a new, typically higher Rf product spot indicates reaction progression. Reactions are often complete within 2-4 hours.[11]
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting crude oil or solid in dichloromethane (25 mL).
-
Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 20 mL) to remove any residual pyridine.[11] Follow with a wash of saturated aqueous sodium chloride (brine) (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis, but a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) is a good starting point.
Product Characterization
The identity and purity of the synthesized oxime should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic peaks for the dioxolane methyl groups, the methylene and methine protons of the chiral fragment, and the aromatic/aliphatic protons from the original carbonyl compound. The imine proton (if derived from an aldehyde) will also be present.
-
¹³C NMR: The most indicative signal is the C=N carbon, which typically appears in the 150-165 ppm range.
-
-
Infrared (IR) Spectroscopy: Look for a characteristic C=N stretching vibration, typically in the 1620-1680 cm⁻¹ region. The absence of a strong C=O stretch (around 1700 cm⁻¹) from the starting material is a key indicator of a complete reaction.[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by identifying the [M+H]⁺ or [M+Na]⁺ ion.
Safety and Troubleshooting
-
Safety: Pyridine is a flammable and toxic liquid with an unpleasant odor; always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
Incomplete Reaction: If TLC indicates a sluggish or incomplete reaction, consider increasing the reaction temperature, extending the reaction time, or adding a catalytic amount of a weak acid like acetic acid.
-
Purification Issues: Oximes can sometimes be oils that are difficult to crystallize. Flash chromatography is a reliable method for purification.[11][14] Ensure the silica gel is not acidic, as this can potentially cause hydrolysis or rearrangement of the product.
References
-
BYJU'S. (n.d.). Oximes. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Available at: [Link]
-
Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Available at: [Link]
-
MDPI. (2023). Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of Natural Products. Available at: [Link]
-
Dirk, S., et al. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Available at: [Link]
-
Wikipedia. (n.d.). Oxime. Available at: [Link]
-
ACS Publications. (2023). Catalytic Asymmetric Oxidation of Amines to Hydroxylamines. Available at: [Link]
-
InCatT. (2020). Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review). Available at: [Link]
-
Murahashi, S., Tsuji, T., & Ito, S. (2000). Synthesis of optically active N-hydroxylamines by asymmetric hydrogenation of nitrones with iridium catalysts. RSC Publishing. Available at: [Link]
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Baldwin, S. W., & Aubé, J. (1987). Asymmetric synthesis with chiral hydroxylamines. Tetrahedron Letters. Available at: [Link]
-
CDC Stacks. (1971). Isolation and analysis of carbonyl compounds as oximes. Available at: [Link]
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PubMed Central. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Available at: [Link]
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ResearchGate. (2020). An efficient one pot synthesis of oxime by classical method. Available at: [Link]
-
OpenBU. (2014). Experiment #4 - Oxime Formation from Betulone Acetate. Available at: [Link]
- Google Patents. (n.d.). US6673969B2 - Process for preparation of oximes and resulting products.
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Organic Syntheses. (n.d.). E-1-(1-Hydroxycyclohexyl)ethanone oxime. Available at: [Link]
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Scribd. (n.d.). Oxime Formation and Applications. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of o-{[(4R)-2,2-dimethyl-1,3-dioxolan-4- yl]methyl}hydroxylamine. Available at: [Link]
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The Architect of Chirality: (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine in the Synthesis of Bioactive Molecules
Senior Application Scientist Note: In the landscape of modern drug discovery and development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities. It is in this context that chiral building blocks—enantiomerically pure compounds used as starting materials or reagents—have become indispensable tools. Among these, (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine , a derivative of (R)-solketal, has emerged as a versatile and powerful reagent. Its inherent chirality, derived from the readily available chiral pool, provides a strategic advantage in the asymmetric synthesis of complex bioactive molecules. This guide delves into the multifaceted role of this chiral hydroxylamine, offering not just protocols, but a deeper understanding of its application in constructing stereochemically defined pharmaceuticals.
Core Utility: A Chiral Linchpin for Oxime Ether Formation
The primary application of this compound lies in its reaction with aldehydes and ketones to form chiral oxime ethers. This transformation is not merely a derivatization but a strategic step that introduces a stereogenic center, which can be pivotal for the molecule's ultimate biological function. Oxime ethers themselves are a class of compounds with a wide spectrum of biological activities, including antifungal, antidepressant, and anticancer properties.[1][2]
The formation of an oxime ether from a carbonyl compound and a hydroxylamine derivative is a condensation reaction. The mechanism, catalyzed by acid or base, involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration.[3] The use of a chiral hydroxylamine, such as the title compound, allows for the synthesis of enantiomerically enriched or pure oxime ethers, which can be crucial for their therapeutic application.
Application Spotlight: Synthesis of Mirdametinib, a MEK1/2 Inhibitor
A prominent example showcasing the utility of this compound is in the synthesis of Mirdametinib (PD-0325901) . Mirdametinib is a potent and selective inhibitor of MEK1 and MEK2, key protein kinases in the MAPK signaling pathway, and has been investigated for the treatment of various cancers.[4] The chiral side chain, which is crucial for its activity, is introduced using the title hydroxylamine derivative.
Protocol 1: Synthesis of Mirdametinib Intermediate
This protocol outlines the coupling of 3,4-difluoro-2-(2-fluoro-4-iodophenylamino)benzoic acid with this compound, a key step in the synthesis of Mirdametinib.
Materials:
-
3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)benzoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
This compound (as a solution in toluene)
-
Acetonitrile
-
Water
-
Ethanol
Procedure:
-
To a solution of 3,4-difluoro-2-(2-fluoro-4-iodophenylamino)benzoic acid (1 equivalent) in acetonitrile, add 1,1'-carbonyldiimidazole (CDI) (1.05 equivalents).
-
Stir the mixture at room temperature for approximately 2 hours, or until the activation of the carboxylic acid is complete (monitor by HPLC).
-
Add a solution of this compound in toluene (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for about 4 hours, or until the reaction is deemed complete by HPLC.
-
Add water to the reaction mixture to induce crystallization of the product.
-
Cool the slurry and stir for an additional 2 hours to ensure complete precipitation.
-
Filter the solid product, wash with a mixture of acetonitrile and water, and dry under vacuum.
-
The dried solid can be further purified by recrystallization from ethanol and water to yield the desired intermediate.
Causality Behind Experimental Choices:
-
CDI as a coupling agent: CDI is a mild and effective coupling reagent that activates the carboxylic acid for nucleophilic attack by the hydroxylamine. It avoids the harsher conditions associated with acid chlorides.
-
Toluene as a solvent for the hydroxylamine: The hydroxylamine is often supplied as a solution in toluene for stability and ease of handling.
-
Water-induced crystallization: The addition of water as an anti-solvent is a common and effective method for inducing the crystallization of organic products from polar aprotic solvents like acetonitrile.
General Protocol for Chiral Oxime Ether Synthesis
The following is a general protocol for the synthesis of chiral oxime ethers from a carbonyl compound and this compound. This can be adapted for a variety of substrates.
Protocol 2: One-Pot Synthesis of Chiral Oxime Ethers
This one-pot procedure is efficient for the synthesis of α,β-unsaturated aldoxime ethers.
Materials:
-
Aldehyde or ketone (1 equivalent)
-
This compound hydrochloride (1 equivalent)
-
Anhydrous potassium carbonate (1.5 equivalents)
-
Tetrahydrofuran (THF)
-
Chloroform or other suitable extraction solvent
-
Water
Procedure:
-
To a stirred mixture of the carbonyl compound and this compound hydrochloride in THF, add anhydrous potassium carbonate.
-
Stir the resulting mixture at room temperature or gentle reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., chloroform) three times.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure. The crude oxime ether can be purified by vacuum distillation or column chromatography.
Expert Insights:
-
Anhydrous Potassium Carbonate: This mild base is used to neutralize the hydrochloride salt of the hydroxylamine and to facilitate the condensation reaction.
-
One-Pot Procedure: This approach is advantageous as it avoids the isolation of the intermediate oxime, thus saving time and resources.
The Role as a Chiral Auxiliary
Beyond its direct incorporation into the final bioactive molecule, the chiral moiety of this compound can act as a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.[5][6]
While specific examples of the title compound acting as a removable chiral auxiliary to induce asymmetry at a new stereocenter are not extensively documented in readily available literature, the principle remains a significant potential application. The formation of a chiral oxime ether with a prochiral ketone, for instance, can be followed by a diastereoselective reduction of the C=N bond to create a new chiral center in the resulting hydroxylamine. The original chiral fragment could then be cleaved, though this would require further synthetic steps.
Mechanistic Considerations in Asymmetric Oxime Ether Synthesis
The enantioselective synthesis of oxime ethers can be achieved through various strategies, including the use of chiral catalysts. Recent advancements have demonstrated the use of chiral phosphoric acids and metal complexes to catalyze the enantioselective formation of oximes from prochiral ketones. While these methods do not directly involve the chirality of the hydroxylamine to induce asymmetry, they highlight the importance of controlling the stereochemical outcome of oxime ether formation.
The development of nickel-catalyzed asymmetric hydrogenation of oximes to produce chiral hydroxylamines is another significant advancement.[7][8] This method provides a direct route to enantiomerically enriched hydroxylamines, which are valuable precursors for the synthesis of bioactive molecules.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for bioactive molecules using the chiral hydroxylamine.
Quantitative Data Summary
| Bioactive Molecule/Intermediate | Synthetic Step | Reagent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Mirdametinib Intermediate | Amide Coupling | This compound | 58 | >99 (implied by chiral starting material) | [9] |
| α,β-Unsaturated Aldoxime Ethers | One-Pot Oximation | This compound | 75-82 | Not Reported |
Conclusion
This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its ability to introduce a stereogenic center through the formation of chiral oxime ethers has been effectively demonstrated in the synthesis of complex drug candidates like Mirdametinib. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the knowledge to harness the full potential of this versatile reagent. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such chiral synthons will undoubtedly play an ever-more critical role in the advancement of medicinal chemistry.
References
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Nickel-Catalyzed Enantioselective Arylative Cyclization of Alkyne-Oxime Ethers: Access to Chiral Hydroxylamine Ethers. Organic Letters. [Link]
-
Nickel-catalyzed asymmetric hydrogenation of oximes. Nature Chemistry. [Link]
-
Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines. InCatT. [Link]
-
MIRDAMETINIB. New Drug Approvals. [Link]
-
Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review). InCatT. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Design, synthesis and bioactivities of novel oxime ether derivatives. ResearchGate. [Link]
-
Kinetic resolution of (R,S)-1,2-isopropylidene glycerol (solketal) ester derivatives by lipases. ResearchGate. [Link]
-
A Review of Biologically Active Oxime Ethers. PubMed. [Link]
-
Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. [Link]
-
A Review of Biologically Active Oxime Ethers. Semantic Scholar. [Link]
-
A Review of Biologically Active Oxime Ethers. MDPI. [Link]
-
One-pot synthesis of oxime ethers from cinnam. JOCPR. [Link]
-
(a) Synthesis of o-{[(4R)-2,2-dimethyl-1,3-dioxolan-4- yl]methyl}hydroxylamine. ResearchGate. [Link]
-
(1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(1-methylimidazol-2-yl)methyl] Hydroxylamine. MDPI. [Link]
-
New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. [Link]
-
Valorization of Solketal Synthesis from Sustainable Biodiesel Derived Glycerol Using Response Surface Methodology. MDPI. [Link]
-
Glycerol-based ionic liquids: Crucial microwaves-assisted synthetic step for solketal amines. ResearchGate. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]
-
Novel convenient synthesis of biologically active esters of hydroxylamine. ResearchGate. [Link]
-
A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. RSC Publishing. [Link]
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Application Note: Chiral Derivatization of Carbonyl Compounds Using (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine for Enhanced GC-MS Analysis
Abstract
This application note presents a comprehensive guide for the derivatization of carbonyl compounds—specifically aldehydes and ketones—using the chiral reagent (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine, hereafter referred to as (R)-DMDA. The protocol is tailored for researchers, scientists, and drug development professionals aiming to achieve sensitive and stereospecific analysis of chiral and prochiral carbonyls via Gas Chromatography-Mass Spectrometry (GC-MS). The derivatization converts carbonyls into diastereomeric oxime ethers, significantly improving their volatility and thermal stability, which are crucial for GC-MS analysis.[1][2] This method not only enhances chromatographic resolution and sensitivity but also enables the separation and quantification of enantiomers, a critical aspect in pharmaceutical and metabolic research.
Introduction: The Rationale for Derivatization
Carbonyl compounds are a pivotal class of molecules involved in a vast array of biological and chemical processes. Their direct analysis by GC-MS is often hampered by low volatility, thermal instability, and poor ionization efficiency.[3] Chemical derivatization is a well-established strategy to overcome these analytical hurdles.[2][4] The formation of oxime derivatives, in particular, is a robust method for stabilizing carbonyls and improving their chromatographic behavior.[1][5][6]
For chiral analysis, where the differentiation of enantiomers is paramount, a chiral derivatizing agent is essential. (R)-DMDA serves this purpose by reacting with a chiral or prochiral carbonyl compound to form a pair of diastereomers. These diastereomers, unlike enantiomers, possess different physicochemical properties and can be separated using standard, non-chiral GC columns.[7] This approach provides a powerful tool for studying stereoselective metabolism, determining enantiomeric excess, and ensuring the stereochemical purity of pharmaceutical compounds.
The Chemistry of Derivatization: Mechanism and Stereoselectivity
The derivatization process involves the nucleophilic addition of the hydroxylamine group of (R)-DMDA to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable oxime ether. The reaction is typically carried out in a suitable solvent, often with mild heating to ensure complete reaction.
The stereochemical integrity of the chiral center in (R)-DMDA is maintained throughout the reaction. When reacting with a racemic mixture of a chiral carbonyl compound, (R)-DMDA will form two diastereomeric oximes. These diastereomers can then be chromatographically resolved and individually quantified.
Experimental Workflow and Protocols
A meticulously planned workflow is critical for reproducible and accurate results. The following sections detail the necessary reagents, a step-by-step derivatization protocol, and recommended GC-MS parameters.
Materials and Reagents
-
This compound ((R)-DMDA)
-
High-purity solvent (e.g., Pyridine, Acetonitrile, or Ethyl Acetate)
-
Carbonyl-containing sample (standards or extracts)
-
Internal Standard (optional, but recommended for quantitative analysis)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
Nitrogen gas supply for solvent evaporation
-
Heating block or oven
-
GC-MS system with a suitable capillary column
Derivatization Protocol: A Step-by-Step Guide
-
Sample Preparation: Ensure the sample containing the carbonyl compound(s) is free of water. If the sample is in an aqueous solution, perform a liquid-liquid extraction into an organic solvent and dry the organic phase with anhydrous sodium or magnesium sulfate. If the sample is in a volatile organic solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare a solution of (R)-DMDA in a high-purity solvent (e.g., 10 mg/mL in pyridine). The concentration may need to be optimized based on the expected concentration of the carbonyl analyte.
-
Derivatization Reaction: To the dried sample residue, add a defined volume of the (R)-DMDA solution (e.g., 100 µL). Ensure the reagent is in molar excess relative to the analyte.
-
Incubation: Tightly cap the reaction vial and heat at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 30-60 minutes).[1] The optimal temperature and time should be determined empirically for the specific analytes.
-
Reaction Quenching and Work-up (if necessary): After cooling to room temperature, the reaction mixture can often be directly injected into the GC-MS. For complex matrices, a simple work-up, such as dilution with a non-polar solvent (e.g., hexane) followed by filtration, may be beneficial.
-
GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
Below is a Graphviz diagram illustrating the experimental workflow.
Caption: Experimental workflow for the derivatization of carbonyl compounds.
Recommended GC-MS Parameters
The optimal GC-MS conditions will vary depending on the specific analytes and the instrument used. The following table provides a starting point for method development.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Mode | Split/Splitless | Splitless mode is preferred for trace analysis to maximize sensitivity. |
| Injector Temperature | 250 - 280 °C | Ensures efficient volatilization of the derivatives without thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Provides good chromatographic efficiency. |
| Column | Non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) | A standard, non-chiral column is sufficient for separating the diastereomeric derivatives. |
| Oven Program | Initial: 80-100°C (hold 1-2 min), Ramp: 10-20°C/min to 280-300°C, Final Hold: 5-10 min | This temperature program allows for the separation of a range of carbonyl derivatives with varying volatilities. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard for GC-MS, provides reproducible fragmentation patterns for compound identification. |
| Ion Source Temp. | 230 °C | A typical setting that balances ionization efficiency and minimizes thermal degradation. |
| Quadrupole Temp. | 150 °C | Standard operating temperature for the quadrupole mass analyzer. |
| Mass Range | 50 - 500 amu | A broad scan range to capture the molecular ion and key fragment ions of the derivatives. |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis | SIM mode offers significantly higher sensitivity and selectivity for target compound quantification. |
Data Interpretation and Quantitative Analysis
The derivatization of a chiral or prochiral carbonyl with (R)-DMDA will result in the formation of two diastereomers, which should appear as two distinct peaks in the GC chromatogram. The mass spectra of these diastereomers will be very similar, if not identical. Identification can be confirmed by the presence of a characteristic molecular ion and fragmentation pattern.
For quantitative analysis, it is crucial to establish a calibration curve using authentic standards of the carbonyl compound(s) of interest, subjected to the same derivatization procedure. The use of a suitable internal standard is highly recommended to correct for variations in sample preparation and injection volume.
Troubleshooting and Method Validation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low derivatization yield | Incomplete drying of the sample, inactive reagent, insufficient reaction time/temp. | Ensure the sample is completely dry. Use fresh (R)-DMDA solution. Optimize reaction time and temperature. |
| Poor chromatographic peak shape | Active sites in the GC inlet or column, inappropriate oven temperature program. | Use a deactivated inlet liner. Condition the column. Optimize the temperature ramp rate. |
| Co-elution of diastereomers | Inadequate chromatographic separation. | Optimize the GC oven temperature program (slower ramp rate). Use a longer GC column or a column with a different stationary phase. |
| Interfering peaks in the chromatogram | Contaminants in the sample matrix or reagents. | Perform a sample clean-up step prior to derivatization. Use high-purity solvents and reagents. Run a reagent blank to identify sources of contamination. |
Conclusion
The derivatization of carbonyl compounds with this compound is a powerful and reliable technique for their analysis by GC-MS. This method not only improves the analytical performance by increasing volatility and thermal stability but also enables the crucial separation and quantification of enantiomers. The detailed protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this technique in their analytical workflows, contributing to advancements in fields ranging from pharmaceutical development to metabolomics.
References
-
Cheng, Q.-Y., Xiong, J., Wang, F., Yuan, B.-F., & Feng, Y.-Q. (2018). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Chinese Chemical Letters, 29(1), 115–118. Available from: [Link]
-
Phillipou, G., & Poulos, A. (1978). Gas chromatography-mass spectrometry of fatty aldehydes and their oxime derivatives. Chemistry and Physics of Lipids, 22(1), 51–54. Available from: [Link]
-
ResearchGate. (2008). Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis. Available from: [Link]
-
National Institutes of Health. (n.d.). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). The scheme and chromatogram of oxime derivatives obtained by (a) pre-column derivatization and (b) post-column derivatization. Retrieved from [Link]
-
Chinese Chemical Society. (2018). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Available from: [Link]
-
LCGC International. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis. Available from: [Link]
-
Centers for Disease Control and Prevention. (n.d.). Isolation and analysis of carbonyl compounds as oximes. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Synthesis of o-{[(4R)-2,2-dimethyl-1,3-dioxolan-4- yl]methyl}hydroxylamine. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
LECO Corporation. (n.d.). Development of the Comprehensive Method for Steroid Analysis by GCxGC-HR-TOFMS. Retrieved from [Link]
-
PubMed. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Retrieved from [Link]
-
Longdom Publishing. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Available from: [Link]
-
isroset.org. (n.d.). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. Retrieved from [Link]
- Google Patents. (n.d.). CN111366671B - Chemical derivatization-ultra-high performance liquid chromatography-tandem mass spectrometry for simultaneously detecting 18 steroid hormones in serum.
-
jgchem.ru. (n.d.). Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review). Retrieved from [Link]
- Google Patents. (n.d.). US5001233A - Synthesis of hydroxylamines using dioxiranes.
-
MDPI. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Available from: [Link]
-
Semantic Scholar. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Available from: [Link]
-
PubMed Central. (n.d.). Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS. Retrieved from [Link]
-
MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Available from: [Link]
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Scale-Up Synthesis of Bioactive Compounds Using (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine: An Application and Protocol Guide
Introduction: A Versatile Chiral Building Block for Pharmaceutical Synthesis
(R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine is a crucial chiral building block, prized in the pharmaceutical industry for its role in creating complex, stereospecific molecules. Derived from (R)-solketal, a readily available chiral pool starting material, this hydroxylamine derivative provides a versatile handle for introducing a protected diol functionality in a stereochemically defined manner. Its primary application lies in the formation of oxime ethers, which are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the production of Mirdametinib, a MEK1/2 inhibitor for treating neurofibromatosis type 1.[1][2][3]
This guide provides a comprehensive overview of the scale-up synthesis of this valuable reagent and its subsequent application in the large-scale production of drug intermediates. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and address the critical safety and analytical considerations necessary for successful implementation in a research, development, or manufacturing setting.
Chemical Properties and Rationale for Use
The utility of this compound stems from its unique structural features:
-
The Chiral Solketal Moiety: The (R)-configured 2,2-dimethyl-1,3-dioxolane group provides a robust protecting group for a glycerol backbone. This allows for the introduction of a 1,2-diol in a specific stereochemical orientation, which is often critical for biological activity.
-
The Hydroxylamine Functionality: The -ONH2 group is a reactive nucleophile that readily condones with aldehydes and ketones to form stable oxime ethers. This reaction is highly efficient and proceeds under mild conditions.
-
Stability: The hydrochloride salt of the compound is typically used for its enhanced stability and ease of handling compared to the free base.[4][5]
The combination of these features makes it an ideal reagent for late-stage functionalization in complex syntheses, where maintaining chirality is paramount.
Part 1: Scale-Up Synthesis of this compound Hydrochloride
The most common and scalable route to this chiral hydroxylamine involves a two-step process starting from (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (R)-solketal. The key transformation is a Mitsunobu reaction to form a protected hydroxylamine, followed by deprotection.
Workflow for Synthesis
Caption: Formation of a Mirdametinib intermediate.
Detailed Protocol: Amide Coupling
This protocol is adapted from procedures described in the synthesis of Mirdametinib. [6]
| Reagent | Molar Ratio | Notes |
|---|---|---|
| 3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)benzoic acid | 1.0 | Starting material. |
| 1,1'-Carbonyldiimidazole (CDI) | 1.05 | Activating agent. |
| This compound | 1.1 | The chiral nucleophile. |
| Acetonitrile or Toluene | ~5-10 volumes | Reaction solvent. |
Procedure:
-
Charge the carboxylic acid (1.0 eq) and acetonitrile or toluene to a suitable reactor.
-
Add CDI (1.05 eq) portion-wise at room temperature and stir for 2-3 hours, or until activation is complete (monitor by HPLC).
-
In a separate vessel, prepare a solution of the chiral hydroxylamine (1.1 eq) in the same solvent.
-
Add the hydroxylamine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring for completion by HPLC.
-
Upon completion, add water to the reaction mixture to quench any unreacted acyl imidazole and to begin the workup.
-
If using toluene, separate the organic phase. If using acetonitrile, perform an extractive workup with a suitable solvent like ethyl acetate.
-
Wash the organic phase sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by crystallization from a suitable solvent system (e.g., acetone/water or toluene/heptane). [6]
Part 3: Safety, Handling, and Analytical Considerations for Scale-Up
Safety and Handling:
-
Hydroxylamine Derivatives: Hydroxylamine and its derivatives can be thermally unstable and may pose an explosion hazard, especially in concentrated form or at elevated temperatures. [7]A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) is crucial before performing a large-scale synthesis.
-
Mitsunobu Reaction: The reagents used in the Mitsunobu reaction, particularly DIAD and DEAD, are hazardous. They are potent sensitizers and can be explosive under certain conditions. [8]Triphenylphosphine is an irritant. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Scale-Up Considerations: Exothermic reactions, such as the Mitsunobu reaction and hydrazinolysis, require careful temperature control on a large scale. Use a reactor with efficient cooling and consider slow, controlled addition of reagents.
Analytical Quality Control:
-
Purity Assessment: The purity of the final hydroxylamine hydrochloride and the subsequent oxime ether intermediate should be assessed using High-Performance Liquid Chromatography (HPLC). A normal-phase chiral HPLC method can be developed to determine the enantiomeric excess of the final product. [9][10]* Structural Confirmation: The identity and structure of the synthesized compounds should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
In-Process Controls: Implement in-process controls using TLC or HPLC to monitor the progression of each reaction step, ensuring complete conversion and minimizing the formation of byproducts.
Purification at Scale
For large-scale operations, purification by crystallization is the most economical and efficient method. [11][12][13]
-
Solvent Screening: A thorough solvent screening should be conducted to identify a system that provides good recovery and high purity of the crystalline product.
-
Seeding: Using seed crystals can help control the crystal form and size, leading to a more consistent and easily filterable product.
-
Chromatography: If crystallization does not provide the required purity, preparative chromatography, such as flash chromatography or, for high-value materials, Supercritical Fluid Chromatography (SFC), may be necessary. [14][15]
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical molecules. The protocols and considerations outlined in this guide provide a robust framework for its synthesis and application on a scale-up basis. By adhering to the principles of process safety, implementing rigorous analytical controls, and optimizing purification procedures, researchers and drug development professionals can effectively utilize this reagent to advance their synthetic campaigns.
References
-
Synthesis and Beneficials Effects of Glycerol Derivatives. Preprints.org. Available at: [Link].
-
Alternative route for synthesis of Mirdametinib. ResearchGate. Available at: [Link].
-
Submitted by Francis Loiseau and André M. Beauchemin. Organic Syntheses Procedure. Available at: [Link].
-
Mitsunobu. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link].
-
Recent advances in the field of chiral crystallization. PubMed. Available at: [Link].
-
July | 2021. New Drug Approvals. Available at: [Link].
-
Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). Oriental Journal of Chemistry. Available at: [Link].
-
Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Available at: [Link].
-
Recent advances in the field of chiral crystallization. ResearchGate. Available at: [Link].
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. Available at: [Link].
-
Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Available at: [Link].
-
Advancements in chiral crystallization. Technobis. Available at: [Link].
-
96-99 Research Article One-pot synthesis of oxime ethers from cinnam. JOCPR. Available at: [Link].
-
Innovations in Chiral Purification: Exploring Techniques and Future Potential. LinkedIn. Available at: [Link].
-
Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. ResearchGate. Available at: [Link].
-
Solketal. Wikipedia. Available at: [Link].
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC - PubMed Central. Available at: [Link].
-
Crystallization of Chiral Molecules | Request PDF. ResearchGate. Available at: [Link].
- US20030109740A1 - Method for producing oxime ethers. Google Patents.
-
Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. DSpace@MIT. Available at: [Link].
-
recent-advances-in-the-field-of-chiral-crystallization. Ask this paper | Bohrium. Available at: [Link].
-
Mirdametinib: First Approval. PMC - PubMed Central. Available at: [Link].
-
MIRDAMETINIB. New Drug Approvals. Available at: [Link].
-
A Rapid and Green Method for the Preparation of Solketal Carbonate from Glycerol. MDPI. Available at: [Link].
-
Solketal from Glycerol, Aceton, and Ethanol Solution using Woifram Acid Phosphotungistic Catalyst. MATEC Web of Conferences. Available at: [Link].
-
Solid-Phase Synthesis of β-Hydroxy Ketones Via DNA-Compatible Organocatalytic Aldol Reactions. PMC - NIH. Available at: [Link].
-
CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. IJPSR. Available at: [Link].
-
Kinetic resolution of alcohols in an asymmetric mitsunobu reaction using chiral nonracemic 1,3,2-dioxaphosphepanes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link].
Sources
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- 2. Mirdametinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. (R)-O-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHYL]-HYDROXYAMINE HYDROCHLORIDE | 114778-50-6 [chemicalbook.com]
- 5. (R)-O-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHYL]-HYDROXYAMINE HYDROCHLORIDE , 98% , 114778-50-6 - CookeChem [cookechem.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. fishersci.com [fishersci.com]
- 8. Mitsunobu - Wordpress [reagents.acsgcipr.org]
- 9. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 10. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the field of chiral crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. crystallizationsystems.com [crystallizationsystems.com]
- 14. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
Welcome to the technical support center for the synthesis and optimization of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible and high-yielding results.
Part 1: Synthesis Overview and Strategy
The synthesis of the target hydroxylamine is most effectively achieved through a two-step process, beginning with the readily available and chiral (R)-Solketal. The overall strategy involves activating the primary alcohol of (R)-Solketal by converting it into a good leaving group, followed by a nucleophilic substitution with an N-protected hydroxylamine, and a final deprotection step. This approach, centered around a Williamson Ether Synthesis, is chosen to prevent common side reactions like N-alkylation and poly-alkylation that occur with unprotected hydroxylamine.[1][2][3]
The most critical challenge in this synthesis is the final deprotection step, where the acid-labile 2,2-dimethyl-1,3-dioxolane (acetal) protecting group must be preserved while cleaving the N-protecting group (e.g., N-Boc).[4]
Recommended Synthetic Pathway
The recommended pathway involves the O-alkylation of N-Boc-hydroxylamine with (R)-Tosylsolketal, followed by a carefully controlled deprotection of the tert-butyloxycarbonyl (Boc) group.
Caption: Recommended two-step synthetic workflow.
Part 2: Troubleshooting the O-Alkylation Reaction
This stage is a Williamson Ether Synthesis, an SN2 reaction between the alkoxide of N-Boc-hydroxylamine and (R)-Tosylsolketal.[2][5] Success hinges on optimizing conditions to favor this pathway.
Q1: My reaction shows low or no conversion of the starting material, (R)-Tosylsolketal. What are the likely causes and how can I improve the yield?
A1: Low conversion is typically due to insufficient nucleophilicity of the N-Boc-hydroxylamine or poor reaction conditions. Here’s a breakdown of potential issues and solutions:
-
Cause 1: Inadequate Base. The base is crucial for deprotonating the N-Boc-hydroxylamine to form the nucleophilic anion.
-
Solution: Ensure you are using at least 1.1-1.5 equivalents of a suitable base. While potassium carbonate (K₂CO₃) can work, cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the resulting anion. A stronger base like sodium hydride (NaH) can also be used, but requires strictly anhydrous conditions.
-
-
Cause 2: Improper Solvent Choice. The solvent must be able to dissolve the reactants and facilitate an SN2 mechanism.
-
Solution: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1] These solvents solvate the cation of the base, leaving the anion more "naked" and nucleophilic. Ensure the solvent is anhydrous, as water can protonate the nucleophile and hydrolyze the starting materials.
-
-
Cause 3: Insufficient Temperature. SN2 reactions often require thermal energy to overcome the activation barrier.
-
Solution: The reaction is typically conducted at temperatures between 50-100 °C.[2] If you observe low conversion at 50 °C after several hours, incrementally increase the temperature to 70-80 °C and monitor by TLC or LC-MS.
-
-
Cause 4: Poor Leaving Group Quality. While tosylate is generally a good leaving group, its reactivity can sometimes be insufficient.
-
Solution: For a more reactive electrophile, consider converting the (R)-Tosylsolketal to (R)-Iodosolketal in situ via the Finkelstein reaction. Add 1.0-1.5 equivalents of sodium iodide (NaI) to the reaction mixture. The iodide is a superior leaving group, which can significantly accelerate the reaction.[6]
-
Q2: I am observing significant side products alongside my desired O-alkylated product. How can I improve selectivity?
A2: Side product formation in this reaction primarily stems from elimination reactions or competing N-alkylation (if protection is incomplete or absent).
-
Cause 1: Elimination (E2) Reaction. The base can potentially abstract a proton from the carbon adjacent to the tosylate group, leading to an alkene.
-
Insight & Solution: The substrate is a primary tosylate, which strongly disfavors the E2 pathway compared to SN2.[2] This side reaction is uncommon unless a very strong and sterically hindered base is used at high temperatures. Sticking to bases like Cs₂CO₃ or K₂CO₃ at temperatures below 100 °C should minimize this.
-
-
Cause 2: N-Alkylation. If unprotected hydroxylamine were used, N-alkylation would be a significant competing pathway.[3]
-
Insight & Solution: The use of the N-Boc protecting group is the primary strategy to prevent this. The bulky Boc group sterically hinders the nitrogen atom and reduces its nucleophilicity, directing the alkylation to the oxygen atom. Ensure your N-Boc-hydroxylamine starting material is pure and has not been prematurely deprotected.
-
Part 3: Troubleshooting the N-Boc Deprotection
This is the most critical and challenging step of the synthesis. The goal is to selectively cleave the N-Boc group under conditions that do not affect the acid-sensitive 2,2-dimethyl-1,3-dioxolane ring.[4]
Q1: My deprotection reaction is incomplete, and I still see N-Boc protected starting material.
A1: Incomplete deprotection usually means the conditions are too mild or the reaction time is too short.
-
Solution: If using acidic conditions (e.g., HCl in dioxane), you can try slightly increasing the concentration of the acid, raising the temperature from 0 °C to room temperature, or extending the reaction time. However, always monitor the reaction closely by TLC or NMR for the appearance of byproducts resulting from acetal cleavage (see Q2).
Q2: My primary issue is the cleavage of the 2,2-dimethyl-1,3-dioxolane ring during deprotection, leading to a complex mixture and low yield. How can I prevent this?
A2: This is the most anticipated problem. The dioxolane is an acetal, which readily hydrolyzes to a diol under aqueous acidic conditions. The N-Boc group also requires acid for removal, creating a selectivity challenge.
-
Insight: The key is to use conditions that are just strong enough to cleave the Boc group's C-O bond without providing the necessary environment for acetal hydrolysis. Anhydrous conditions are paramount.
-
Recommended Solutions (from mildest to strongest):
-
Thermal Deprotection: Heating the N-Boc protected intermediate in a neutral, high-boiling solvent like toluene or dioxane can cause thermolytic cleavage of the Boc group to isobutylene and CO₂, avoiding acid altogether.[7] This is often the safest method for acid-sensitive substrates.
-
Fluorinated Alcohols: Using 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent can facilitate thermal deprotection at lower temperatures (reflux), often providing clean and high-yielding results under neutral conditions.[8][9]
-
Anhydrous HCl in an Organic Solvent: A standard and effective method is using a saturated solution of HCl in anhydrous dioxane or diethyl ether at 0 °C to room temperature.[7] The lack of water minimizes the risk of acetal hydrolysis. It is crucial that the solvent and HCl gas are completely dry.
-
Avoid Trifluoroacetic Acid (TFA): While common for Boc deprotection, TFA in dichloromethane (DCM) is often too harsh for substrates containing acid-labile acetals and should be avoided as a first choice.
-
Caption: Decision workflow for monitoring acetal stability.
Part 3: Data Summary and Protocols
Table 1: Recommended Parameters for O-Alkylation
| Parameter | Recommendation | Rationale & Key Insights |
| Electrophile | (R)-Tosylsolketal | Good leaving group, readily prepared from (R)-Solketal.[10] |
| Nucleophile | N-Boc-hydroxylamine | Prevents N-alkylation and poly-alkylation. |
| Base | Cesium Carbonate (Cs₂CO₃) | High solubility and "cesium effect" enhance nucleophilicity. Use 1.2-1.5 eq. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents that accelerate SN2 reactions.[1] |
| Temperature | 60 - 80 °C | Provides sufficient energy without promoting elimination side reactions.[2] |
| Additive | Sodium Iodide (NaI) (Optional) | Catalyzes the reaction via in situ formation of a more reactive alkyl iodide.[6] |
| Reaction Time | 2 - 8 hours | Monitor progress by TLC to determine completion. |
Table 2: Comparison of N-Boc Deprotection Methods for Acid-Sensitive Substrates
| Method | Conditions | Pros | Cons / Risks |
| Thermal (Toluene) | Reflux in Toluene, 8-16 h | Completely avoids acid; excellent for sensitive substrates.[7] | High temperatures; may not be suitable for thermally unstable molecules. |
| Thermal (HFIP) | Reflux in HFIP, 1-4 h | Neutral conditions; significantly faster than toluene; high yields reported.[8][9] | HFIP is a specialty and expensive solvent. |
| Anhydrous HCl | 4M HCl in Dioxane, 0 °C to RT, 1-4 h | Highly effective and common; good for scale-up.[7] | CRITICAL: Requires strictly anhydrous conditions to prevent acetal cleavage. |
| TFA / DCM | 10-20% TFA in DCM, 0 °C to RT | Fast and very effective for standard substrates. | NOT RECOMMENDED: High risk of rapid acetal cleavage. Use as a last resort.[11] |
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of N-Boc-(R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-Tosylsolketal (1.0 eq.).
-
Add anhydrous DMF (approx. 0.2 M concentration).
-
Add N-Boc-hydroxylamine (1.2 eq.) and Cesium Carbonate (1.5 eq.).
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The starting tosylate should be consumed, and a new, slightly more polar spot should appear.
-
Upon completion (typically 3-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often carried forward directly.
Step 2: Deprotection to Yield Final Product (Thermal HFIP Method)
-
Dissolve the crude intermediate from Step 1 in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (approx. 0.1 M).
-
Heat the solution to reflux (approx. 60 °C) and stir.
-
Monitor the reaction by TLC. The starting material will be consumed, and a new, much more polar spot (which may streak) will appear at the baseline.
-
Upon completion (typically 1-3 hours), cool the solution and concentrate under reduced pressure to remove the HFIP.
-
Workup: Dissolve the residue in diethyl ether or ethyl acetate. Wash with a saturated sodium bicarbonate solution to neutralize any residual acidity and remove impurities.
-
To extract the product, make the aqueous layer basic (pH > 9) with 1M NaOH and extract with fresh ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the final product as a free base, which is often an oil.
References
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
MDPI. (1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(1-methylimidazol-2-yl)methyl] Hydroxylamine. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. Deprotection of different N-Boc-compounds. [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
-
ResearchGate. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]
-
Preprints.org. Synthesis and Beneficials Effects of Glycerol Derivatives. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]
-
Thieme. Product Class 5: Hydroxylamines. [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation). [Link]
-
Wikipedia. Solketal. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Solketal - Wikipedia [en.wikipedia.org]
- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. francis-press.com [francis-press.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions with (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine and how to avoid them
Welcome to the technical support resource for (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent. Our aim is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the success of your experiments.
Introduction to this compound
This compound is a chiral hydroxylamine derivative frequently employed in organic synthesis, particularly for the formation of oxime ethers. The presence of the chiral dioxolane moiety, derived from (R)-glyceraldehyde, makes it a valuable building block for the synthesis of enantiomerically pure target molecules. The dioxolane group serves as a protecting group for a vicinal diol, which can be deprotected under specific conditions to reveal further functionality.
This guide will delve into the common side reactions encountered when using this reagent and provide practical, field-proven strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
Its primary application is as a nucleophile in condensation reactions with aldehydes and ketones to form O-substituted oximes (oxime ethers).[1][2] This reaction is a cornerstone in the synthesis of various biologically active molecules and complex organic intermediates.
Q2: The reagent is often supplied as a hydrochloride salt. How does this affect its reactivity?
The hydrochloride salt is more stable and easier to handle than the free base. However, in this form, the nitrogen atom is protonated, rendering it non-nucleophilic. To liberate the free hydroxylamine for reaction with a carbonyl compound, a base must be added to the reaction mixture to neutralize the HCl.[3]
Q3: What are the general storage conditions for this reagent?
To ensure its stability and prevent degradation, this compound and its hydrochloride salt should be stored in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
Troubleshooting Guide: Common Side Reactions and Their Avoidance
This section addresses specific issues that may arise during the use of this compound and provides detailed protocols and mechanistic explanations to overcome them.
Issue 1: Low or No Yield of the Desired Oxime Ether
A low yield of the target oxime ether is one of the most common challenges. This can be attributed to several factors, from reagent inactivity to suboptimal reaction conditions.
Potential Cause 1.1: Inactive Hydroxylamine Reagent
-
Causality: If the hydrochloride salt is used without a base, the hydroxylamine remains protonated and is not sufficiently nucleophilic to attack the carbonyl carbon.
-
Troubleshooting Protocol:
-
Base Addition: Add a suitable base to the reaction mixture to liberate the free hydroxylamine. The choice of base is critical and depends on the substrate's sensitivity.
-
For robust substrates: Inorganic bases like sodium carbonate or potassium carbonate can be used.
-
For base-sensitive substrates: Organic bases such as pyridine or triethylamine are preferred.[3]
-
-
Stoichiometry: Use at least one equivalent of the base relative to the hydroxylamine hydrochloride salt. An excess of the base may be beneficial in some cases.
-
Monitoring: Follow the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Potential Cause 1.2: Unfavorable Reaction Equilibrium
-
Causality: Oxime formation is a reversible condensation reaction that produces water as a byproduct.[2] The presence of water can shift the equilibrium back towards the starting materials, reducing the yield of the oxime.
-
Troubleshooting Protocol:
-
Water Removal: Employ methods to remove water from the reaction mixture as it forms.
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) to azeotropically remove water.
-
Drying Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.
-
-
Solvent Choice: Use a dry, aprotic solvent to minimize the initial water content.
-
Workflow for Optimizing Oxime Ether Synthesis
Caption: Troubleshooting workflow for low oxime ether yield.
Issue 2: Cleavage of the Dioxolane Protecting Group
The 2,2-dimethyl-1,3-dioxolane group is an acetal, which is sensitive to acidic conditions. Its unintended cleavage is a significant side reaction.
Potential Cause 2.1: Acid-Catalyzed Hydrolysis
-
Causality: The presence of strong acids, or even moderate acids at elevated temperatures, can catalyze the hydrolysis of the dioxolane ring, leading to the formation of a diol and acetone.[4] This is particularly problematic if the reaction conditions for oxime formation are acidic.
-
Troubleshooting Protocol:
-
pH Control: Maintain the reaction pH in the neutral to slightly basic range. While mild acidity can catalyze oxime formation, it poses a risk to the protecting group. If using the hydrochloride salt, ensure the base is sufficient to neutralize the acid and maintain a non-acidic environment.
-
Avoid Strong Acids: Do not use strong acid catalysts (e.g., sulfuric acid, hydrochloric acid) for the oxime formation step. If a catalyst is needed, consider milder options.
-
Temperature Management: Avoid excessive heating, as this can accelerate the rate of hydrolysis even under mildly acidic conditions.
-
Work-up Procedure: During the reaction work-up, avoid acidic aqueous washes if the product is to be isolated with the protecting group intact. If an acidic wash is necessary, perform it quickly at low temperatures and immediately neutralize the organic layer.
-
Mechanism of Acid-Catalyzed Dioxolane Cleavage
Caption: Acid-catalyzed hydrolysis of the dioxolane ring.
Issue 3: Formation of Impurities During Synthesis of the Reagent
The purity of the this compound reagent is crucial for clean reactions. Impurities can arise from its synthesis, which typically involves the alkylation of a hydroxylamine precursor.
Potential Cause 3.1: Over-alkylation
-
Causality: During the synthesis of the hydroxylamine, there is a possibility of forming dialkylated or even trialkylated byproducts, where the nitrogen atom is further substituted.
-
Avoidance during Synthesis:
-
Control Stoichiometry: Use a controlled excess of the hydroxylamine precursor relative to the alkylating agent.
-
Protecting Groups: Employ N-protected hydroxylamine derivatives (e.g., N-hydroxyphthalimide) followed by deprotection to ensure mono-alkylation.
-
Purification: Careful purification by column chromatography or crystallization is essential to remove over-alkylated impurities.
-
Potential Cause 3.2: Incomplete Reaction or Side Reactions of Precursors
-
Causality: The synthesis of hydroxylamines can sometimes be incomplete or accompanied by side reactions, leading to residual starting materials or byproducts in the final reagent.
-
Avoidance and Purification:
-
Reaction Monitoring: Monitor the synthesis of the hydroxylamine reagent to ensure complete conversion of the starting materials.
-
Thorough Purification: Implement a robust purification protocol. For the hydrochloride salt, recrystallization can be an effective method to improve purity. For the free base, distillation under reduced pressure or column chromatography may be necessary.
-
Table 1: Summary of Potential Side Reactions and Avoidance Strategies
| Side Reaction | Potential Cause | Avoidance Strategy | Key Parameters to Control |
| Low Oxime Yield | Inactive hydroxylamine (HCl salt used without base) | Add a suitable base (e.g., pyridine, Na2CO3) | Base stoichiometry, pH |
| Unfavorable reaction equilibrium | Remove water (Dean-Stark, molecular sieves) | Solvent, water content | |
| Dioxolane Cleavage | Acid-catalyzed hydrolysis | Maintain neutral to slightly basic pH; avoid strong acids | pH, temperature, work-up conditions |
| Reagent Impurities | Over-alkylation during synthesis | Use N-protected hydroxylamine; control stoichiometry | Purity of starting materials, purification method |
| Incomplete synthesis reaction | Monitor reaction to completion; thorough purification | Reaction time, temperature, purification efficacy |
References
-
Wikipedia. (n.d.). Oxime. Retrieved January 12, 2026, from [Link]
-
ChemTube3D. (n.d.). Oxime formation. Retrieved January 12, 2026, from [Link]
- Murray, R. W., & Singh, M. (1991). U.S. Patent No. 5,001,233. Washington, DC: U.S.
-
Scribd. (n.d.). Oxime Formation and Applications. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN103304356A - Hydroxylamine synthesis method.
- Bolte, J., & Jeminet, G. (1975).
-
Boston University Libraries. (2014). Experiment #4 - Oxime Formation from Betulone Acetate (2014). Retrieved January 12, 2026, from [Link]
Sources
Improving yield and selectivity in reactions involving (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
Technical Support Center: (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile chiral building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance both the yield and selectivity of your synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This reagent is a chiral hydroxylamine derivative. The key structural features are the nucleophilic hydroxylamine moiety (-ONH₂) and the chiral auxiliary derived from (R)-glyceraldehyde acetonide. Its primary application is as a building block in asymmetric synthesis. It is commonly used to react with aldehydes and ketones to form chiral oxime ethers.[1] These oxime ethers are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules, where the defined stereochemistry is crucial for therapeutic efficacy.[2][3] The chiral dioxolane group can direct subsequent reactions or be a precursor to a polyol fragment after deprotection.
Q2: How should I handle and store the reagent? It is often supplied as a hydrochloride salt.
Proper storage is critical to maintain the reagent's integrity. Both the free base and its hydrochloride salt should be stored in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize degradation.[4]
The hydrochloride salt is more stable and less prone to decomposition during long-term storage. However, for reactions, the free hydroxylamine is the active nucleophile. Therefore, if you are using the hydrochloride salt, you must add a base to the reaction mixture to liberate the free base in situ. Common choices include organic bases like pyridine or triethylamine, or inorganic bases like sodium bicarbonate or potassium carbonate.[5][6] Using the free base directly can simplify the reaction setup but requires more careful handling to prevent degradation.[7]
Q3: What is the mechanistic role of pH in oxime ether formation with this reagent?
The formation of an oxime ether is a two-step process: nucleophilic addition of the hydroxylamine to the carbonyl, followed by acid-catalyzed dehydration of the resulting hemiaminal intermediate.[8] The pH of the reaction medium plays a dual and critical role:
-
Nucleophilic Attack: The reaction requires the hydroxylamine to be in its free base form to act as a nucleophile. In highly acidic conditions (typically pH < 3), the hydroxylamine becomes protonated (-ONH₃⁺), which is not nucleophilic, thereby shutting down the initial attack on the carbonyl.[8]
-
Dehydration: The second step, elimination of water from the hemiaminal intermediate, is catalyzed by acid. In neutral or basic conditions, this step is often the rate-limiting step.
Consequently, the reaction rate is maximized at a weakly acidic pH, typically around 4.5 to 5.5.[8][9] This strikes a balance between ensuring a sufficient concentration of the free nucleophile and promoting the acid-catalyzed dehydration step.
Troubleshooting Guide: Improving Yield and Selectivity
This section addresses the most common challenges encountered when using this compound.
Q4: My reaction yield is consistently low. What are the likely causes and how can I fix this?
Low yield is a frequent issue that can often be traced back to one of several factors. The following workflow can help diagnose the problem.
In-depth Explanation of Causes and Solutions:
-
Unfavorable Equilibrium: Oxime formation is a reversible reaction. The presence of water, the byproduct, can drive the equilibrium back towards the starting materials.
-
Solution: For stubborn reactions, especially with ketones, remove water as it forms. This can be achieved using a Dean-Stark apparatus (for higher-boiling solvents like toluene) or by adding desiccants like 3Å or 4Å molecular sieves to the reaction mixture.
-
-
Incorrect pH: As detailed in Q3, pH is critical. If you start with the hydrochloride salt and don't add enough base, the medium may be too acidic, inhibiting the initial nucleophilic attack. Conversely, if the medium is too basic, the dehydration step will be exceedingly slow.
-
Solution: If using the hydrochloride salt, add 1.0-1.1 equivalents of a mild base (e.g., pyridine, NaHCO₃). You can also use a buffered system, such as an acetic acid/sodium acetate buffer, to maintain the optimal pH range.
-
-
Low Reactivity of Carbonyl: Sterically hindered ketones or electron-rich aromatic aldehydes are less electrophilic and react more slowly.
-
Product Degradation: The chiral dioxolane moiety can be sensitive to strongly acidic conditions, which can cause hydrolysis of the acetal. The N-O bond in the product can also be labile.[11][12]
-
Solution: Avoid harsh conditions. Use the minimum necessary amount of acid catalyst and avoid prolonged heating at high temperatures. Ensure the workup procedure is not overly acidic.
-
-
Purification Issues: The product may be partially lost during extraction if it has some water solubility, or it may co-elute with impurities during chromatography.
Q5: I am observing significant side products and poor selectivity. What is happening?
The most common selectivity issue is the formation of side products due to the reactivity of the hydroxylamine or the subsequent lability of the product.
| Problem | Potential Cause | Proposed Solution & Explanation |
| Formation of E/Z Isomers | The C=N double bond of the oxime ether can form as a mixture of geometric isomers. | The isomer ratio is often thermodynamically controlled but can be influenced by reaction conditions like solvent and acid catalysis.[12][13] Often, one isomer is dominant. If a specific isomer is required, careful purification by column chromatography or recrystallization is necessary. |
| N-O Bond Cleavage | The N-O bond is relatively weak and can cleave under harsh conditions, particularly reductive ones or strong heating.[11][14] | Use the mildest possible reaction conditions. If a subsequent step involves reduction of the C=N bond, choose a chemoselective reducing agent (e.g., certain borohydrides or catalytic hydrogenation with specific catalysts) that will not cleave the N-O bond.[14] |
| Acetal Hydrolysis | The 2,2-dimethyl-1,3-dioxolane group is an acetal, which is sensitive to aqueous acid. | Maintain a weakly acidic pH (4.5-5.5) and avoid strong acids (e.g., HCl, H₂SO₄). During aqueous workup, use a saturated NaHCO₃ or a phosphate buffer wash to neutralize any excess acid promptly. |
Q6: I am having trouble purifying my final oxime ether product. What are the best practices?
Purification can be challenging due to the polarity of the oxime ether and the potential for isomer formation.
-
Aqueous Workup: After the reaction is complete, perform a standard aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with saturated sodium bicarbonate solution to remove any acid catalyst and unreacted hydroxylamine salts. Follow with a brine wash to remove excess water.[5][6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Be mindful that some lower molecular weight oxime ethers can be volatile.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purification.[5]
-
Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be fine-tuned based on the TLC analysis of your product.
-
Isomer Separation: E and Z isomers often have slightly different Rf values and can frequently be separated with a carefully chosen eluent system and a long column.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[10] Screen various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, isopropanol) to find conditions that yield high-quality crystals.
Optimized Experimental Protocol
General Protocol for the Formation of an Oxime Ether from an Aldehyde/Ketone
This protocol is a robust starting point that can be adapted based on the specific reactivity of your carbonyl substrate.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add your aldehyde or ketone (1.0 equivalent).
-
Solvent Addition: Dissolve the carbonyl compound in a suitable solvent such as ethanol, methanol, or tetrahydrofuran (THF) (approx. 0.1-0.5 M concentration).[5][7]
-
Hydroxylamine Addition: Add this compound hydrochloride (1.1-1.5 equivalents).
-
Base Addition: Add a suitable base, such as pyridine (1.1-1.5 equivalents) or an excess of a solid base like potassium carbonate (2.5 equivalents), to neutralize the hydrochloride and catalyze the reaction.[5]
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) until the reaction is complete. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). Reactions are typically complete within 2 to 24 hours.[6]
-
Aqueous Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent. Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure oxime ether.[5][6]
References
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ResearchGate. (n.d.). Different approaches for oxime (ether) synthesis. Retrieved from ResearchGate. [Link]
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Bhattacharyya, A., et al. (2020). Facile Synthesis of Oxime Amino Ethers via Lewis Acid Catalyzed SN2-Type Ring Opening of Activated Aziridines with Aryl Aldehyde Oximes. Chemistry Letters. [Link]
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ResearchGate. (n.d.). Promoter effect on hydroxylamine yield, selectivity, and catalytic activity on the 10%Pd/C. Retrieved from ResearchGate. [Link]
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Kubmarawa, D., Barminas, J. T., & Aliyu, A. O. C. (n.d.). Silver Oxide-Mediated Oxime Ether Synthesis. Scholars Research Library. [Link]
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Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
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ACS Publications. (2023). Catalytic Asymmetric Oxidation of Amines to Hydroxylamines. Journal of the American Chemical Society. [Link]
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InCatT. (2020). Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes. Retrieved from InCatT. [Link]
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Aliyu, A. O. C., et al. (2013). One-pot synthesis of oxime ethers from cinnamaldehyde and crotonaldehyde. Journal of Chemical and Pharmaceutical Research, 5(7), 96-99. [Link]
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ResearchGate. (n.d.). Highly Efficient and Selective Addition of Hydroxylamine to Nitriles in Ionic Liquids. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). Challenges in catalytic reduction of oximes to hydroxylamine products. Retrieved from ResearchGate. [Link]
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PubMed. (2021). Oxime Ether Synthesis through O-H Functionalization of Oximes with Diazo Esters under Blue LED Irradiation. Organic Letters, 23(17), 6951–6955. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of hydroxylamines by amination (alkylation). Retrieved from Organic Chemistry Portal. [Link]
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ResearchGate. (n.d.). (a) Gram scale synthesis, (b) hydrolysis of oxime ether group. Retrieved from ResearchGate. [Link]
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Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(10), e202103683. [Link]
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Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from Organic Chemistry Portal. [Link]
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Smith, C. J., & Wilson, Z. E. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2792. [Link]
- Google Patents. (n.d.). Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones.
-
SlideShare. (n.d.). Oxime Formation Step Optimization. Retrieved from SlideShare. [Link]
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Loiseau, F., & Beauchemin, A. M. (n.d.). SYNTHESIS OF α-HYDROXYOXIMES FROM PROPARGYLIC ALCOHOLS. Organic Syntheses. [Link]
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ResearchGate. (n.d.). (a) Synthesis of o-{[(4R)-2,2-dimethyl-1,3-dioxolan-4- yl]methyl}hydroxylamine. Retrieved from ResearchGate. [Link]
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Yu, J., Jin, Y., & Lu, M. (2015). Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Advanced Synthesis & Catalysis, 357(6), 1175-1180. [Link]
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YouTube. (2019). Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. [Link]
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ResearchGate. (n.d.). Crich's synthesis of trisubstituted hydroxylamines by direct N-O bond.... Retrieved from ResearchGate. [Link]
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Chemistry LibreTexts. (2022). Oximes. Retrieved from Chemistry LibreTexts. [Link]
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National Center for Biotechnology Information. (n.d.). 2-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1,3-oxathiolan-5-one. Retrieved from PubMed Central. [Link]
-
ScienceDirect. (n.d.). The Preparation and Intramolecular Radical Cyclisation Reactions of Chiral Oxime Ethers. Retrieved from ScienceDirect. [Link]
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Russian Journal of General Chemistry. (2024). Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review). [Link]
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MDPI. (n.d.). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Retrieved from MDPI.
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National Center for Biotechnology Information. (n.d.). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Retrieved from PubMed Central. [Link]
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MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Retrieved from MDPI. [Link]
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Georganics. (n.d.). (R)-(-)-(2,2-Dimethyl-[11][15]-dioxolan-4-yl)methylamine. Retrieved from Georganics. [Link]
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Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
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PubChem. (n.d.). 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol. Retrieved from PubChem. [Link]
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ResearchGate. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Retrieved from ResearchGate. [Link]
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Purification techniques for products derived from (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
Technical Support Center: Purification of (R)-Solketal Hydroxylamine Derivatives
Welcome to the technical support guide for the purification of products derived from (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine, hereafter referred to as (R)-Solketal Hydroxylamine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block in their synthetic workflows.
This guide is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting section to directly address common challenges encountered in the lab. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification processes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the critical chemical properties of (R)-Solketal Hydroxylamine derivatives that influence purification strategy?
When planning a purification, you must consider three primary characteristics of any molecule derived from this starting material:
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Acid Sensitivity of the Acetal Group: The 2,2-dimethyl-1,3-dioxolane group (the "solketal" moiety) is a cyclic ketal. This group is highly stable under neutral and basic conditions but is labile to acid.[1][2] Exposure to even mildly acidic conditions, such as standard silica gel, can catalyze the hydrolysis of this protecting group, leading to the diol, yield loss, and downstream purification complications.
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Polarity and Basicity: The core hydroxylamine and its common derivatives (e.g., N-alkylated amines, hydroxamic acids) are polar molecules. Furthermore, if the nitrogen atom is present as a secondary or tertiary amine, the product will be basic. Basic compounds often interact strongly and problematically with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[3][4]
-
Chirality: The starting material possesses an (R) stereocenter. If your synthesis introduces a new chiral center, your product will be a mixture of diastereomers. While diastereomers have different physical properties, they can often be challenging to separate due to subtle differences in polarity.[5][6][7]
Q2: My compound is streaking badly during TLC analysis and column chromatography on silica gel. What is the primary cause and how do I fix it?
Severe peak tailing or "streaking" is a classic sign of an undesirable secondary interaction between your compound and the stationary phase. For basic amine derivatives of (R)-Solketal Hydroxylamine, the root cause is an acid-base interaction between the basic nitrogen of your product and the acidic silanol groups on the silica surface.[3] This can lead to irreversible adsorption, sample degradation, and significant yield loss.[3][4]
The Solution: Neutralize the stationary phase. This can be achieved in two primary ways:
-
Mobile Phase Modification: Add a small amount of a volatile basic modifier to your eluent. A common starting point is to add 0.5-1% triethylamine (TEA) or a 10% ammonia in methanol solution to your solvent system.[3][4] The modifier acts as a competing base, "neutralizing" the active acidic sites on the silica and allowing your compound to elute symmetrically.
-
Alternative Stationary Phase: Use a stationary phase that is inherently less acidic or basic. Amine-functionalized silica (Si-NH2) is an excellent choice for purifying basic compounds, as it provides a more inert surface and reduces tailing.[3][8][9]
Q3: How do I choose between normal-phase and reversed-phase chromatography for these derivatives?
The choice depends on the polarity of your final product.
-
Normal-Phase Chromatography (e.g., Silica Gel): This is the default choice for most organic compounds of moderate polarity. For derivatives of (R)-Solketal Hydroxylamine, this is often the most practical method, especially when paired with a basic modifier as described above. Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane for more polar compounds.[4]
-
Reversed-Phase Chromatography (e.g., C18 Silica): This method is ideal for highly polar, ionizable, or water-soluble compounds that do not retain well on normal-phase silica.[3][9] If your derivative is a salt or a very polar hydroxamic acid, reversed-phase HPLC or flash chromatography may provide superior separation. Mobile phases typically consist of water/acetonitrile or water/methanol, often with additives like formic acid or TFA (though caution is advised with the acid-sensitive acetal).
Q4: My reaction has produced a pair of diastereomers. What is the best general approach to separate them?
Separating diastereomers is a common challenge. The general workflow is to start with the simplest method and increase complexity as needed.
-
Optimize Flash Chromatography: Before resorting to more advanced techniques, exhaust your options with standard flash chromatography. Systematically screen different solvent systems. A mixture of hexanes and ethyl acetate provides different selectivity compared to dichloromethane and methanol. Sometimes a switch to an ether-based solvent system can resolve closely-eluting spots.
-
Preparative HPLC: If flash chromatography fails, High-Performance Liquid Chromatography (HPLC) is the next step. HPLC offers much higher resolving power. You can often start by adapting your analytical HPLC method (if you have one) to a preparative scale. Both normal-phase and reversed-phase HPLC can be effective for separating diastereomers.[5]
-
Chiral HPLC: While not typically necessary for separating diastereomers (which can be separated on achiral phases), a chiral stationary phase (CSP) can sometimes provide the unique selectivity needed if standard columns fail.[10][11]
Part 2: Troubleshooting Guide
This section addresses specific experimental problems in a cause-and-effect format.
Problem 1: Low or No Recovery of Product from a Silica Gel Column
-
Potential Cause A: Irreversible Adsorption. Your compound, likely a basic amine, is strongly bound to the acidic silica gel and is not eluting.
-
Validation: Check the top of your silica column. A persistent colored band that does not move with highly polar eluents (like 10-20% MeOH/DCM) is a strong indicator of irreversible binding.
-
Corrective Action: For the current run, you can try to salvage the material by flushing the column with a highly polar, basic mixture, such as 5-10% ammonium hydroxide in methanol. For future runs, pre-treat your column and eluent with 1% triethylamine or use an amine-functionalized silica column.[3][8]
-
-
Potential Cause B: On-Column Decomposition. The acidic nature of the silica has cleaved the acetal protecting group. The resulting glycerol diol is extremely polar and will not elute with standard solvents.
-
Validation: Collect a fraction of the eluent, concentrate it, and analyze by ¹H NMR. The appearance of a sharp singlet around 1.3-1.4 ppm from the now-equivalent methyl groups of the cleaved acetal, or the disappearance of the characteristic dioxolane protons, confirms decomposition.
-
Corrective Action: Ensure all solvents and the silica are neutralized with a base (e.g., TEA). Alternatively, use a less acidic stationary phase like alumina (basic or neutral grade) or a reversed-phase column where acidic conditions can be more carefully controlled.
-
Problem 2: Product is an Oil and Fails to Crystallize
-
Potential Cause A: Residual Solvent or Impurities. Even small amounts of solvent or a greasy byproduct can inhibit crystal lattice formation.
-
Validation: Analyze the oil by ¹H NMR. The presence of broad solvent peaks (e.g., EtOAc, DCM, Hexanes) indicates insufficient drying.
-
Corrective Action: Ensure the product is dried thoroughly under high vacuum. If impurities are present, re-purify by column chromatography. Consider trituration: add a poor solvent (like hexanes or pentane) to the oil and stir vigorously. This can sometimes wash away oily impurities and induce crystallization of the desired product.
-
-
Potential Cause B: Inherent Properties or Unsuitable Solvent. The compound may be naturally amorphous, or you have not found the correct solvent system for recrystallization.
-
Validation: Attempt a systematic solvent screen using small vials with a few milligrams of your product in each. Test a range of solvents from non-polar (hexanes) to polar (isopropanol, water).
-
Corrective Action: Perform a multi-solvent recrystallization.[12] Dissolve the oil in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes persistently cloudy. Gently heat to redissolve, then allow to cool slowly.[13] For basic amines, converting the free base to a salt (e.g., by adding a solution of HCl in ether) can often yield a highly crystalline solid that is easier to purify by recrystallization.[14][15]
-
Part 3: Data & Protocols
Table 1: Recommended Starting Conditions for Column Chromatography
| Product Derivative Type | Stationary Phase | Recommended Eluent System | Modifier | Key Considerations |
| Neutral Derivative (e.g., Hydroxamic Acid) | Silica Gel | Hexane / Ethyl Acetate or DCM / Methanol | None required, but 0.5% Acetic Acid can sometimes improve peak shape. | Product is polar; may require higher percentages of the polar solvent. |
| Basic Amine Derivative | Silica Gel | Hexane / Ethyl Acetate or DCM / Methanol | 1% Triethylamine (TEA) | Crucial to prevent streaking and yield loss.[3] |
| Basic Amine Derivative | Amine-Functionalized Silica | Hexane / Ethyl Acetate | None required | Often provides superior results to modified standard silica.[8][9] |
| Diastereomeric Mixture | Silica Gel | Systematically test Hexane/EtOAc, Hexane/Ether, and DCM/MeOH | Add 1% TEA if basic | The goal is to maximize the difference in Rf values (ΔRf) on TLC before scaling up. |
| Highly Polar Salt | Reversed-Phase C18 Silica | Water / Acetonitrile or Water / Methanol | 0.1% Formic Acid or Ammonium Acetate buffer | Be cautious with acid. Ensure the acetal group is stable to the chosen additive at that concentration. |
Experimental Protocol: Neutralizing a Silica Gel Column for Basic Amine Purification
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in your starting non-polar solvent (e.g., 5% Ethyl Acetate in Hexane).
-
Add Modifier: Add triethylamine (TEA) to the slurry to a final concentration of 1% v/v. For example, for every 100 mL of solvent in your slurry, add 1 mL of TEA.
-
Pack the Column: Gently swirl the slurry to mix and immediately pack your flash column as you normally would.
-
Prepare Mobile Phase: Prepare your bulk mobile phase solvents (both the "A" and "B" solvents for a gradient) and add TEA to each to a final concentration of 1% v/v.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 5-7 column volumes of your initial mobile phase (containing 1% TEA).[8] This ensures the entire stationary phase is fully neutralized and equilibrated.
-
Load and Run: Load your sample (adsorbed onto a small amount of neutralized silica for best results) and run the chromatography as planned.
Part 4: Visual Workflows
Caption: Decision tree for selecting an initial purification strategy.
Caption: Workflow for troubleshooting poor column chromatography results.
References
- SiliCycle. (n.d.). Amine Sorbent for the Separation of Polar Compounds.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- BenchChem. (2025, December). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem Technical Support Center.
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447.
- Rotachrom Technologies. (2023, May 3).
- Penning, T. D., et al. (2000). U.S. Patent No. 6,093,798. Washington, DC: U.S.
- Nandurkar, N. S., et al. (2011). A convenient procedure for the solid-phase synthesis of hydroxamic acids on PEGA resins. Tetrahedron Letters, 52(52), 7121-7124.
- Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
- Chromatography Today. (2020, May 20).
- Cardona, F., et al. (2004). (1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(1-methylimidazol-2-yl)methyl] Hydroxylamine. Molbank, 2004(4), M388.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
- Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.).
- BenchChem. (2025). A Comparative Benchmarking Guide to Carbonyl Protecting Groups: 2-Methyl-1,3-Dioxolane in Focus.
- Singh, R. P., et al. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 18(1), 2-22.
- Harada, N. (2017).
- Kuate, M., et al. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute.
- Murray, R. W., & Jeyaraman, R. (1990). U.S. Patent No. 5,001,233. Washington, DC: U.S.
- Phenomenex. (n.d.).
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
- Singh, R. P., et al. (2014). Methods for Hydroxamic Acid Synthesis.
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Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Ariza, X., et al. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(17), 2595-2597.
- Scafato, P., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(21), 5174.
- Wang, H., et al. (2022). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se Pu, 40(1), 76-82.
- LeBel, N. A., et al. (1977). NITRONES FOR INTRAMOLECULAR 1,3-DIPOLAR CYCLOADDITIONS. Organic Syntheses, 57, 81.
- ResearchGate. (n.d.). (a) Synthesis of o-{[(4R)-2,2-dimethyl-1,3-dioxolan-4- yl]methyl}hydroxylamine.
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- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol [mdpi.com]
- 8. silicycle.com [silicycle.com]
- 9. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
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- 14. researchgate.net [researchgate.net]
- 15. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Conversion Rates in Hydroxylamine Reactions
Welcome to the technical support center for hydroxylamine reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving hydroxylamine. Here, we move beyond simple checklists to provide in-depth explanations of the underlying chemical principles, ensuring you can make informed decisions to optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction with hydroxylamine is showing low conversion. Where should I start my investigation?
Low conversion is a common issue that can often be traced back to a few key parameters. Before delving into more complex possibilities, it's crucial to verify the fundamentals of your reaction setup.
Initial Checks: The Low-Hanging Fruit
-
Reagent Purity and Stability: Hydroxylamine is known to be unstable, especially as a free base.[1][2][3][4] It can decompose even at room temperature, a process accelerated by moisture and atmospheric carbon dioxide.[1][2]
-
Reaction Stoichiometry: In many reactions, such as the synthesis of hydroxamic acids from esters, a large excess of hydroxylamine is often required to drive the reaction to completion.[9]
-
Actionable Advice: Review your stoichiometry. Are you using a sufficient excess of hydroxylamine? For reactions sensitive to reactant ratios, perform a series of small-scale experiments with varying equivalents of hydroxylamine to find the optimal ratio.
-
-
Exclusion of Water: Unless your reaction is explicitly performed in an aqueous medium, the presence of water can lead to unwanted side reactions and reduce yields.[10]
-
Actionable Advice: Use anhydrous solvents and consider flame-drying your glassware before setting up the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent the introduction of atmospheric moisture.[11]
-
Workflow for Initial Investigation
Caption: Decision process for temperature optimization.
Question 4: I'm observing multiple spots on my TLC plate that are not my starting material or desired product. What are the likely side reactions?
The formation of multiple byproducts is a strong indicator of competing reaction pathways or decomposition. Understanding these potential side reactions is key to mitigating them.
Common Side Reactions with Hydroxylamine
-
Over-reduction: In reactions where hydroxylamine or a hydroxylamine derivative is the product of a reduction, it can be further reduced to the corresponding amine. This is particularly relevant when using strong reducing agents.
-
N- vs. O-Alkylation: In alkylation reactions, hydroxylamine can react at either the nitrogen or the oxygen atom. The selectivity can be influenced by the choice of base and solvent. [12]* Formation of Nitrones: When reacting with aldehydes or ketones, N-substituted hydroxylamines can form nitrones. [12]* Decomposition Products: The decomposition of hydroxylamine can produce a variety of byproducts, including nitrogen, ammonia, and water. [13]In the presence of oxidizing agents, nitrous oxide can also be formed. [14]* Beckmann Rearrangement: In the synthesis of oximes, the product can undergo a Beckmann rearrangement under acidic conditions to form an amide.
Diagnostic Approach to Identifying Side Products
-
Characterization: If possible, isolate the major byproducts and characterize them using techniques like NMR and mass spectrometry.
-
Literature Review: Search for literature on similar reactions to see if the observed byproducts have been previously reported.
-
Mechanistic Analysis: Consider the mechanism of your reaction and the potential for competing pathways under your reaction conditions.
By understanding the nature of the side products, you can adjust your reaction conditions (e.g., change the solvent, use a milder reagent, adjust the pH) to disfavor their formation.
References
-
Reaction between N-alkylhydroxylamines and chiral enoate esters: more experimental evidence for a cycloaddition-like process, a rationale based on DFT theoretical calculations, and stereoselective synthesis of new enantiopure beta-amino acids. PubMed. [Link]
-
Hydroxylamine. PubChem. [Link]
-
Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. SciSpace. [Link]
- Purification of hydroxylamine.
-
Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. ResearchGate. [Link]
-
Storage and Use of Hydroxylamine Free Base (NH2OH). Department of Energy. [Link]
-
Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes. PubMed. [Link]
-
Methods for Hydroxamic Acid Synthesis. PubMed Central. [Link]
- Method for purifying hydroxylamine hydrochloride.
- Hydroxylamine purification via liquid/liquid extraction.
-
Hydroxylamine. Wikipedia. [Link]
-
Electroanalytical overview: the sensing of hydroxylamine. Analytical Methods (RSC Publishing). [Link]
-
Preparation and purification of hydroxylamine stabilizers. European Patent Office. [Link]
-
Most accessible pathways for cleavage of the hydroxylamine ester's N–O... ResearchGate. [Link]
-
Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. SciSpace. [Link]
-
Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce a recombinant antimicrobial peptide. ResearchGate. [Link]
-
Nitrous oxide. Wikipedia. [Link]
-
THE VOLUMETRIC DETERMINATION OF HYDROXYLAMINE. Zenodo. [Link]
-
THE STRUCTURES AND REACTIONS OF HYDROXYLAMINE. Zenodo. [Link]
-
Hydroxylamine Mutagenesis. G-Biosciences. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]
-
A pH-responsive production of hydroxyl radical in Fenton process. PubMed Central. [Link]
-
(PDF) QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL HYDROXYLAMINE HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE. ResearchGate. [Link]
-
Influence of pH a, temperature b and hydroxylamine (NH2OH)... ResearchGate. [Link]
-
What are some common causes of low reaction yields? Reddit. [Link]
Sources
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. Hydroxylamine | NH2OH | CID 787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. US5788946A - Purification of hydroxylamine - Google Patents [patents.google.com]
- 7. CN115535975B - Method for purifying hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 8. US4166842A - Hydroxylamine purification via liquid/liquid extraction - Google Patents [patents.google.com]
- 9. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. zenodo.org [zenodo.org]
- 14. zenodo.org [zenodo.org]
Effect of temperature and solvent on the stability of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
Welcome to the technical support center for (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The information herein is structured in a question-and-answer format to directly address potential challenges and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
What are the primary stability concerns for this compound?
This compound possesses two key structural features that influence its stability: the O-alkylhydroxylamine moiety and the 2,2-dimethyl-1,3-dioxolane (an acetal) ring.
-
Hydrolytic Instability of the Dioxolane Ring: The 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis. In the presence of acidic conditions, even trace amounts of water can lead to the cleavage of the acetal, yielding acetone and (R)-2,3-dihydroxypropylhydroxylamine. This is a critical consideration when selecting solvents and reaction conditions. The compound is generally more stable under neutral to basic conditions.
-
Oxidative and Reductive Instability: The hydroxylamine functional group can be sensitive to both oxidizing and reducing agents. Strong oxidants can lead to the formation of various nitrogen oxides, while strong reducing agents can cleave the N-O bond.
What are the recommended storage and handling conditions for this compound?
To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:
-
Temperature: Store in a cool, dry place, ideally between 2-8°C.[3] Avoid exposure to high temperatures or direct sunlight.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation and moisture absorption. Hydroxylamine derivatives can be hygroscopic.[4]
-
Containers: Use well-sealed, appropriate containers. For the hydrochloride salt form, corrosion-resistant containers are advised.[5]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating aerosols or dusts.
I am observing unexpected peaks in my HPLC analysis after dissolving the compound in a new solvent. What could be the cause?
The appearance of new peaks in your chromatogram often indicates degradation of the compound. Given the structure of this compound, the most likely cause is the acidic hydrolysis of the dioxolane ring.
-
Troubleshooting Steps:
-
Check the pH of your solvent system: If your solvent is acidic or contains acidic impurities, it can catalyze the hydrolysis of the dioxolane ring.
-
Consider your mobile phase: If you are using an acidic mobile phase for HPLC, degradation can occur on the column. It is advisable to neutralize your sample before injection if possible, or use a less acidic mobile phase if your chromatography allows.
-
Investigate the new peaks: The primary degradation product would be (R)-2,3-dihydroxypropylhydroxylamine, which is significantly more polar than the parent compound and would likely have a much shorter retention time in reverse-phase HPLC.
-
Can I heat my reaction mixture containing this compound?
Caution should be exercised when heating this compound. Hydroxylamine derivatives can be thermally unstable and may decompose exothermically.[1][2]
-
Recommendations:
-
If heating is necessary, it is crucial to first determine the thermal stability of the compound, for example, by using Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).[6][7]
-
Always conduct heating experiments on a small scale first, with appropriate safety precautions in place (e.g., a blast shield).
-
Monitor the reaction for any signs of uncontrolled exotherm (a rapid increase in temperature).
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of assay purity over time in solution | Hydrolytic degradation of the dioxolane ring. | Buffer the solution to a neutral or slightly basic pH. Avoid acidic solvents. Store solutions at low temperatures (2-8°C). |
| Inconsistent reaction yields | Thermal degradation of the hydroxylamine moiety. | Run the reaction at a lower temperature. If heating is required, perform a preliminary thermal hazard assessment (e.g., DSC). |
| Incompatibility with other reagents. | Avoid strong acids, bases, oxidizing agents, and reducing agents unless they are a required part of the reaction chemistry. | |
| Appearance of multiple unknown impurities | A combination of hydrolysis and thermal degradation. | Address both potential causes by controlling the pH and temperature of your experiment. |
| Phase separation or insolubility | Inappropriate solvent choice. | This compound is expected to be soluble in a range of organic solvents. If insolubility is an issue, consider a solvent with a different polarity. |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol provides a general guideline for assessing the thermal stability and decomposition onset temperature of this compound.
Objective: To determine the onset temperature of thermal decomposition.
Materials:
-
This compound
-
DSC instrument
-
Hermetically sealed aluminum pans
Procedure:
-
Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum DSC pan.
-
Place the sealed pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a suitable upper temperature (e.g., 300 °C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for any exothermic events, which would indicate decomposition. The onset temperature of the first major exotherm is a critical indicator of thermal instability.
Data Interpretation: A sharp exothermic peak indicates a rapid release of energy, characteristic of decomposition. The onset temperature provides a guideline for the maximum safe operating temperature for short-term experiments.
Protocol 2: Stability-Indicating HPLC Method for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of the compound under various stress conditions, in accordance with ICH guidelines.[4][8]
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Forced Degradation Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven (e.g., 60°C) for a specified time. Dissolve in the mobile phase for analysis.
3. HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Develop a gradient elution method to ensure separation of the parent compound from any degradation products. A typical mobile phase system could be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Analyze the samples from the forced degradation studies at various time points and compare the chromatograms to a control sample.
Data Analysis:
-
Identify the retention times of the parent compound and any new peaks that appear under stress conditions.
-
Calculate the percentage degradation of the parent compound.
-
A stability-indicating method is one that can resolve the parent peak from all degradation product peaks.
Visualizations
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. scispace.com [scispace.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmainfo.in [pharmainfo.in]
Technical Support Center: Catalyst Selection for Reactions with (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
Welcome to the technical support center for (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine, a versatile chiral building block used in the synthesis of complex molecules for pharmaceutical and agrochemical research. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for reactions involving this valuable reagent. Our aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to overcome common experimental hurdles and achieve optimal reaction outcomes.
Core Concept: Understanding the Reagent's Reactivity
This compound, hereafter referred to as (R)-Solketal-hydroxylamine, possesses two key structural features that dictate its reactivity and the choice of catalysts:
-
The O-substituted Hydroxylamine Moiety: This functional group is a potent nucleophile, readily participating in condensation reactions with aldehydes and ketones to form oxime ethers. It is also a precursor for 1,3-dipolar cycloaddition reactions.
-
The Chiral Solketal Protecting Group: This 2,2-dimethyl-1,3-dioxolane moiety, derived from (R)-glycerol, imparts chirality to the molecule. However, it is an acetal and can be sensitive to acidic conditions, which is a critical consideration in catalyst selection.
The interplay between the desired reactivity of the hydroxylamine and the stability of the solketal group forms the basis of the troubleshooting guide below.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Oxime Ether Formation - Low Yield and Incomplete Conversion
Question: I am trying to form an oxime ether by reacting (R)-Solketal-hydroxylamine with an aldehyde, but I am observing low yields and my starting material is not fully consumed. What catalyst should I use, and what are the optimal conditions?
Answer:
Low conversion in oxime ether formation is a common issue, often stemming from inappropriate pH or catalyst choice. The reaction is a nucleophilic addition-elimination, and its rate is pH-dependent.
Causality and Recommended Protocol:
The condensation of a hydroxylamine with a carbonyl compound to form an oxime is generally accelerated under slightly acidic conditions. However, strong acids can lead to the degradation of the acid-sensitive solketal protecting group. Conversely, strongly basic conditions may not sufficiently activate the carbonyl group.
A reliable method for the synthesis of oxime ethers from aldehydes or ketones involves the use of a mild base to neutralize the hydrochloride salt of the hydroxylamine (if used) and to facilitate the reaction.
Detailed Experimental Protocol (General):
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as ethanol or dichloromethane.
-
Add hydroxylamine hydrochloride (1.5 to 2.0 equivalents) to the solution.
-
Add a mild base like pyridine (2.0 equivalents) or potassium carbonate (2.0 equivalents) at 0 °C.[1][2]
-
Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC.[1]
-
Upon completion, perform an aqueous work-up to remove the catalyst and any salts before purification.
Troubleshooting Table 1: Oxime Ether Formation
| Issue | Probable Cause | Recommended Solution |
| Low Conversion | Insufficient catalysis or inappropriate pH. | Use a mild base like pyridine or potassium carbonate as described in the protocol. For sluggish reactions, gentle heating (40-50 °C) can be applied, but monitor for solketal deprotection. |
| Solketal Deprotection | Reaction conditions are too acidic. | Avoid strong acid catalysts. If using the hydrochloride salt of the hydroxylamine, ensure complete neutralization with a base. |
| Side Product Formation | The aldehyde or ketone is unstable to the reaction conditions. | Run the reaction at a lower temperature or consider a different solvent. |
Logical Workflow for Oxime Ether Formation:
Caption: Workflow for oxime ether synthesis.
FAQ 2: 1,3-Dipolar Cycloaddition - Catalyst Choice and Regioselectivity
Question: I want to perform a 1,3-dipolar cycloaddition to synthesize a chiral isoxazoline. How do I generate the nitrile oxide in situ from my (R)-Solketal-hydroxylamine derived oxime, and what catalysts can I use to control the reaction?
Answer:
1,3-dipolar cycloadditions are powerful reactions for constructing five-membered heterocycles.[2] The key is the in-situ generation of a 1,3-dipole (a nitrile oxide in this case) which then reacts with a dipolarophile (an alkene or alkyne).
Causality and Recommended Protocol:
The nitrile oxide is typically generated from the corresponding aldoxime by oxidation. A common and effective method is the use of an oxidizing agent like sodium hypochlorite (bleach) in the presence of a base. The reaction generally proceeds without the need for a specific metal catalyst for the cycloaddition step itself, as it is often a concerted thermal process.[2]
Detailed Experimental Protocol (General for Isoxazoline Synthesis):
-
Oxime Formation: First, synthesize the aldoxime from the desired aldehyde and (R)-Solketal-hydroxylamine as described in FAQ 1.
-
Cycloaddition:
-
Dissolve the aldoxime (1.0 equivalent) and the alkene (1.2-1.5 equivalents) in a suitable solvent like dichloromethane or ethyl acetate.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (e.g., commercial bleach, 1.2 equivalents) and a catalytic amount of a base like triethylamine.
-
Stir vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up and purify the resulting isoxazoline.
-
Troubleshooting Table 2: 1,3-Dipolar Cycloaddition
| Issue | Probable Cause | Recommended Solution |
| No Reaction | Inefficient nitrile oxide formation. | Ensure the oxidizing agent is fresh. The pH of the reaction mixture can be important; adjust with a mild base if necessary. |
| Low Diastereoselectivity | The thermal cycloaddition is not highly selective. | Consider the use of a Lewis acid catalyst (e.g., Mg(ClO₄)₂, Cu(OTf)₂) to coordinate to the dipolarophile and enhance facial selectivity. Be cautious of the solketal group's acid sensitivity. |
| Formation of Furoxans | Dimerization of the nitrile oxide. | Add the oxidizing agent slowly to keep the concentration of the nitrile oxide low. Ensure the dipolarophile is present in a slight excess. |
Logical Relationship in Catalyst Choice for Cycloadditions:
Caption: Catalyst choice impacts on cycloaddition.
FAQ 3: Stability of the Solketal Protecting Group
Question: I am concerned about the stability of the 2,2-dimethyl-1,3-dioxolane (solketal) protecting group under my desired reaction conditions. What catalysts and conditions should I avoid?
Answer:
The solketal group is an acetal and is susceptible to hydrolysis under acidic conditions. The stability is a key factor in planning your synthetic route.
General Guidelines for Solketal Stability:
-
Avoid Strong Brønsted Acids: Catalysts such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and strong p-toluenesulfonic acid (p-TsOH) concentrations should be avoided, especially in the presence of water and at elevated temperatures. These conditions will readily cleave the acetal to reveal the diol.
-
Lewis Acid Compatibility: Many Lewis acids can be tolerated, particularly at low temperatures. However, highly active Lewis acids or those that can generate Brønsted acids in the presence of trace water can cause deprotection. It is crucial to use anhydrous solvents and reagents when working with Lewis acids.
-
Base Stability: The solketal group is generally stable under basic conditions. Reactions catalyzed by bases like hydroxides, carbonates, and amines are typically safe for the protecting group.
-
Hydrogenation: The solketal group is stable to most hydrogenation conditions.
Deprotection Protocol:
If removal of the solketal group is desired, it can be achieved using acidic conditions. A common method is treatment with glacial acetic acid in water.
Data Table: Catalyst Compatibility with the Solketal Group
| Catalyst Type | Examples | Compatibility | Notes |
| Strong Brønsted Acids | H₂SO₄, HCl, conc. p-TsOH | Low | Causes rapid deprotection, especially with heat and water. |
| Mild Brønsted Acids | Acetic Acid, Pyridinium p-toluenesulfonate (PPTS) | Moderate | Can be used for catalysis with careful control of concentration and temperature. Acetic acid is used for deprotection.[3] |
| Lewis Acids | Mg(ClO₄)₂, Cu(OTf)₂, BF₃·OEt₂ | Moderate to High | Compatibility is substrate and condition dependent. Use anhydrous conditions and low temperatures. |
| Bases | Pyridine, K₂CO₃, NaOH, Et₃N | High | Generally very compatible with the solketal group. |
| Hydrogenation Catalysts | Pd/C, PtO₂ | High | The solketal group is stable under typical hydrogenation conditions. |
References
-
Deprotection of the solketal moiety affording the hydrophilic poly(2,3-dihydroxypropylacrylate) (PDHPA) block (AcOH = glacial acetic acid). ResearchGate. Available at: [Link]
-
General procedure for the preparation of oximes 2 (method A). In: Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Available at: [Link]
-
Aliyu, A. O. C., et al. One-pot synthesis of oxime ethers from cinnamaldehyde and crotonaldehyde. Journal of Chemical and Pharmaceutical Research, 2013, 5(7):96-99. Available at: [Link]
-
1,3-Dipolar cycloaddition. In: Wikipedia, The Free Encyclopedia. Available at: [Link]
Sources
Work-up procedures for reactions containing (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
Technical Support Center: (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
Welcome to the technical support resource for this compound (CAS 114778-50-6). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for reactions involving this versatile chiral building block.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, stability, and reactivity of the reagent.
Q1: How should I properly store and handle this compound?
A: this compound should be stored in a cool, dry place, typically under refrigeration and protected from light. As with many hydroxylamine derivatives, it can be sensitive to oxidation. For long-term storage, an inert atmosphere (Argon or Nitrogen) is recommended. Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling protocols. Some suppliers may ship this product under cold-chain conditions to ensure stability.[1]
Q2: What is the primary function of the 2,2-dimethyl-1,3-dioxolane group in this reagent?
A: The 2,2-dimethyl-1,3-dioxolane moiety serves as a protecting group for a 1,2-diol. Derived from (R)-glyceraldehyde or a related chiral precursor, it imparts chirality to the molecule, making it a valuable reagent for asymmetric synthesis. This group is fundamentally an acetal (specifically, a ketal of acetone) and is known to be stable under basic and neutral conditions but is labile to acid.[2][3] This acid sensitivity is a critical factor to consider during reaction work-up and purification.
Q3: My reaction to form an oxime ether is sluggish or incomplete. What are the likely causes?
A: The formation of oxime ethers from aldehydes or ketones and hydroxylamines is a condensation reaction that is often pH-dependent.[4]
-
Cause 1: Incorrect pH. The reaction requires a mildly acidic to neutral pH. The nucleophilicity of the hydroxylamine nitrogen is reduced under strongly acidic conditions due to protonation. Conversely, under strongly basic conditions, the carbonyl electrophilicity can be diminished.
-
Cause 2: Steric Hindrance. A sterically hindered ketone or aldehyde will react more slowly. The bulky dioxolane-containing substituent on the hydroxylamine can also contribute to steric hindrance.
-
Cause 3: Water Removal. The reaction produces water as a byproduct. In some cases, failure to remove this water can inhibit the reaction from reaching completion due to Le Châtelier's principle.
-
Solution: Consider adding a mild acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS) or using a buffer. For sterically hindered substrates, increasing the reaction temperature or time may be necessary. Using a Dean-Stark apparatus or adding molecular sieves can effectively remove water and drive the reaction forward.[2]
Q4: I am observing an unexpected loss of the dioxolane protecting group. Why is this happening and how can I prevent it?
A: The dioxolane group is an acid-labile protecting group.[2][5] Its cleavage is a common side reaction if the experimental conditions are not carefully controlled.
-
Cause 1: Acidic Work-up. Washing the reaction mixture with a strong aqueous acid (e.g., 1M HCl) during the work-up will hydrolyze the acetal, revealing the diol.
-
Cause 2: Acidic Reagents or Byproducts. Using acidic reaction conditions or the generation of acidic byproducts can cause premature deprotection.
-
Cause 3: Acidic Chromatography Media. Using un-neutralized silica gel for column chromatography can be acidic enough to cleave the group.
-
Prevention:
-
Use neutral or mildly basic work-up procedures. A wash with saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) is recommended.[6]
-
If an acid wash is unavoidable to remove other impurities, use a very dilute acid, keep the contact time minimal, and perform the extraction at low temperatures (0-5 °C).
-
For chromatography, use silica gel that has been pre-treated (slurried) with a small amount of a tertiary amine, such as triethylamine (~1% v/v in the eluent), to neutralize acidic sites.
-
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during reactions with this compound.
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient reaction conditions (pH, temp). 2. Reagent degradation. 3. Steric hindrance. 4. Product loss during work-up. | 1. Optimize pH; consider a mild catalyst. 2. Verify reagent quality/purity. 3. Increase reaction time/temperature. 4. Avoid acidic washes; use gentle extraction techniques. |
| Multiple Spots on TLC (Side Products) | 1. Cleavage of the dioxolane protecting group. 2. Formation of E/Z isomers of the oxime ether. 3. Side reactions of the substrate (e.g., aldol condensation). | 1. Ensure neutral/basic conditions.[7] 2. This is common; isomers may be difficult to separate by silica gel chromatography. 3. Optimize reaction conditions (e.g., lower temperature). |
| Difficulty Isolating Product (Emulsion during Work-up) | 1. Presence of polar, high-boiling solvents (e.g., DMF, DMSO). 2. Formation of salts or amphiphilic byproducts. | 1. Dilute the reaction mixture significantly with the extraction solvent before washing.[6] 2. Add brine (saturated aqueous NaCl) during the final wash to break emulsions. |
| Product Decomposition on Silica Gel Column | 1. Acidity of the silica gel leading to deprotection. 2. Product instability. | 1. Neutralize silica gel with triethylamine. 2. Consider alternative purification methods like preparative TLC or crystallization. If chromatography is necessary, run it quickly. |
Troubleshooting Workflow: Low Product Yield
Below is a decision tree to diagnose and resolve issues related to low product yield.
Sources
- 1. 114778-50-6|this compound|BLD Pharm [bldpharm.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. academic.oup.com [academic.oup.com]
Preventing decomposition of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine during storage
Welcome to the technical support guide for (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile reagent during storage and handling.
Introduction
This compound, a derivative of solketal, is a chiral building block valuable in organic synthesis. However, its unique structure, containing both a hydroxylamine functional group and an acid-labile acetal (dioxolane) protecting group, presents specific stability challenges. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you mitigate decomposition and ensure the quality of your material.
The molecule possesses two primary points of instability:
-
The Hydroxylamine Moiety: Inherently, the hydroxylamine group is susceptible to thermal and oxidative decomposition. This process can be catalyzed by trace impurities, particularly metal ions, and is influenced by pH.
-
The Dioxolane Acetal Group: The 2,2-dimethyl-1,3-dioxolane ring is a protective group for a diol. Acetal groups are notoriously sensitive to acid-catalyzed hydrolysis, which cleaves the ring to yield glycerol and acetone, especially in the presence of water.
Understanding these dual instabilities is the key to preventing degradation.
Part 1: Frequently Asked Questions (FAQs)
Q1: My freshly opened bottle of this compound has a faint sweet smell, similar to acetone. Is this normal?
A1: No, this is an early indicator of decomposition. The acetone-like odor strongly suggests that the 2,2-dimethyl-1,3-dioxolane (acetal) group is undergoing hydrolysis. This reaction is catalyzed by acid and requires the presence of water. It is crucial to review your storage conditions immediately to prevent further degradation.
Q2: Why is the choice of storage container important for this compound?
A2: The hydroxylamine functional group is sensitive to metal ions, which can catalyze its decomposition. Therefore, storage in metal containers, especially those made of aluminum, iron, or galvanized steel, should be strictly avoided.[1] Glass containers, particularly amber glass to protect from light, or containers with corrosion-resistant linings like Teflon, are the preferred choices.[1]
Q3: Can I store this compound at room temperature for short periods?
A3: It is strongly discouraged. Hydroxylamine and its derivatives are known for their thermal instability.[2][3][4][5] Storing the material at elevated temperatures accelerates the rate of decomposition for both the hydroxylamine moiety and potentially the acetal group if acidic impurities are present. For optimal stability, refrigerated storage is mandatory.
Q4: I work in a humid environment. What extra precautions should I take?
A4: This compound is sensitive to moisture due to the risk of acetal hydrolysis.[3][4] In a humid environment, it is critical to minimize the compound's exposure to atmospheric moisture. We recommend the following:
-
Always allow the container to warm to room temperature before opening to prevent condensation from forming inside.
-
Use a dry, inert gas like argon or nitrogen to blanket the headspace of the container after each use.
-
Store the primary container within a desiccator containing a suitable drying agent.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical workflow for diagnosing and resolving them.
Issue 1: Loss of Potency or Inconsistent Reaction Yields
-
Symptom: You observe a significant drop in the yield of your reaction compared to previous experiments using a new or freshly opened bottle of the reagent.
-
Probable Cause: The reagent has likely degraded, reducing the concentration of the active compound. The two primary degradation pathways are acetal hydrolysis and hydroxylamine decomposition.
Caption: Troubleshooting workflow for reagent degradation.
Issue 2: Appearance of a Color Change or Precipitate
-
Symptom: The normally colorless liquid has developed a yellow or brown tint, or a solid precipitate has formed.
-
Probable Cause: This often indicates advanced decomposition of the hydroxylamine moiety, which can form colored byproducts or insoluble salts.
Part 3: Recommended Storage and Handling Protocols
To maximize the shelf-life and ensure the integrity of this compound, adhere to the following protocols.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Minimizes thermal decomposition of the hydroxylamine group. Based on recommendations for hydroxylamine hydrochloride.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation and displaces moisture to protect the acetal group. |
| Container | Borosilicate Amber Glass Bottle with PTFE-lined Cap | Avoids catalytic decomposition by metals and protects from light.[1] |
| Environment | Dry, Well-Ventilated Area | Prevents moisture ingress and ensures safety in case of vapor release. |
Handling Procedure
-
Equilibration: Before opening, allow the container to warm to ambient temperature on the benchtop (approx. 30-60 minutes). This prevents atmospheric moisture from condensing into the cold liquid.
-
Inert Atmosphere: Use a manifold or balloon to introduce a positive pressure of dry argon or nitrogen into the bottle before withdrawing the liquid.
-
Dispensing: Use clean, dry, non-metallic dispensing tools, such as a glass syringe or polypropylene pipette.
-
Resealing: After dispensing, flush the headspace with inert gas again before tightly sealing the container.
-
Storage: Promptly return the container to the recommended 2-8°C storage.
Part 4: Analytical Protocols for Quality Control
Regularly assessing the purity of your reagent is crucial, especially for sensitive applications. Below are recommended starting points for analytical methods to detect common degradation products.
Protocol 1: GC-MS for Detection of Acetal Hydrolysis
This method is designed to detect the primary products of acid-catalyzed hydrolysis: acetone and glycerol (often observed as solketal, the precursor alcohol).
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Column: A standard non-polar column, such as a DB-5MS (30 m x 0.25 mm ID x 0.25 µm film), is suitable.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injection: 1 µL of a 1% solution of the reagent in anhydrous dichloromethane.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Hold at 50°C for 2 minutes.
-
Ramp to 250°C at 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Detector: Scan from m/z 35 to 350.
-
Expected Results:
-
Intact Compound: A single major peak.
-
Degradation Products: Look for the characteristic peaks of acetone (early retention time) and (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol (solketal).
-
Protocol 2: HPLC-UV for Purity Assay and Hydroxylamine Degradation
Since the target molecule and its potential hydroxylamine-related degradation products lack a strong UV chromophore, pre-column derivatization is necessary for sensitive HPLC-UV analysis.
Caption: Workflow for HPLC analysis via derivatization.
-
Derivatization Agent: Benzaldehyde is a common choice, reacting with the hydroxylamine to form a benzaldoxime derivative that is readily detectable by UV.[7]
-
Sample Preparation:
-
Prepare a stock solution of the reagent in acetonitrile (ACN).
-
In a vial, combine the sample solution with a sodium acetate buffer and an excess of benzaldehyde.
-
Heat the mixture (e.g., 60-70°C for 30 minutes) to drive the derivatization to completion.[7]
-
Cool and dilute with the mobile phase to the desired concentration for injection.
-
-
HPLC Conditions (Starting Point):
-
Expected Results: A primary peak corresponding to the benzaldoxime derivative of the intact molecule. A decrease in the area of this peak over time, or the appearance of other derivative peaks, indicates degradation.
References
- Anggraini, T., et al. (2022).
- Afandy, M. A. (2022). The Processing of Glycerol with Acetone to Produce Solketal Using Amberlite IR 120 Na Catalyst: Comparison of solketal Production Using Gas Chromatography.
- ACS Measurement Science Au. (2025). Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products.
- Periodica Polytechnica Chemical Engineering. (n.d.).
- Sigma-Aldrich. (2025). Safety Data Sheet.
-
LPS.org. (n.d.). Safety Data Sheet (SDS) Hydroxylamine Hydrochloride. Retrieved from [Link]
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Hydroxylamine hydrochloride.
- MATEC Web of Conferences. (2022).
- MDPI. (n.d.). (1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(1-methylimidazol-2-yl)methyl] Hydroxylamine.
- ResearchGate. (n.d.). Synthesis of o-{[(4R)-2,2-dimethyl-1,3-dioxolan-4- yl]methyl}hydroxylamine.
- Google Patents. (n.d.). Synthesis of hydroxylamines using dioxiranes.
- IJPPR. (2018).
- Chromatography Forum. (2005). Analysis of Hydroxylamine: HPLC or GC?.
- Google Patents. (n.d.).
- Scribd. (n.d.).
- RSC Publishing. (n.d.). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
Sources
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. (R)-O-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHYL]-HYDROXYAMINE HYDROCHLORIDE , 98% , 114778-50-6 - CookeChem [cookechem.com]
- 4. US5001233A - Synthesis of hydroxylamines using dioxiranes - Google Patents [patents.google.com]
- 5. aksci.com [aksci.com]
- 6. mdpi.com [mdpi.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
Analytical methods for monitoring reaction progress with (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
Technical Support Center: Analytical Methods for (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
Welcome to the technical support guide for monitoring reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested guidance on analytical methodologies, troubleshooting, and frequently asked questions.
Section 1: Core Concepts & Method Selection
This compound is a chiral building block prized for its role in synthesizing complex molecules. Its primary reactivity stems from the hydroxylamine moiety, which readily reacts with electrophiles like aldehydes and ketones to form oximes.[1][2] Effective reaction monitoring is crucial for optimizing yield, minimizing impurities, and ensuring stereochemical integrity.
The choice of an analytical method is dictated by the specific reaction, available instrumentation, and the level of quantitative detail required. This guide will focus on the three most common and powerful techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Q1: I'm starting a new reaction with this hydroxylamine. Which analytical method should I begin with?
Answer: For initial reaction scouting and qualitative progress checks, Thin-Layer Chromatography (TLC) is the ideal starting point. It is rapid, inexpensive, and provides a clear visual assessment of the consumption of starting materials and the formation of new products. Once reaction conditions are broadly established, transitioning to HPLC or NMR is recommended for quantitative analysis and in-depth characterization.
Section 2: Thin-Layer Chromatography (TLC) - The First Line of Analysis
TLC is an indispensable tool for quickly assessing reaction progress. By comparing the retention factor (Rf) of the starting materials to new spots formed over time, a researcher can determine if the reaction is proceeding as expected.
Troubleshooting Guide: TLC Analysis
| Issue | Potential Cause | Recommended Solution |
| No visible spots (even for starting material) | The compound does not absorb UV light and is not responsive to the general stain used. | Use multiple visualization techniques. Hydroxylamines and their oxime products may not be UV-active. Use a potassium permanganate (KMnO₄) stain, which is highly effective for visualizing oxidizable groups like hydroxylamines and oximes. An iodine chamber is another excellent, often non-destructive, option.[3][4][5] |
| Spots are streaking or tailing | The mobile phase is too polar, causing compounds to move with the solvent front. Or, the compound is interacting strongly with the silica gel. | Decrease the polarity of your eluent system (e.g., reduce the percentage of ethyl acetate in hexane). If streaking persists, particularly with the basic hydroxylamine, adding a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase can neutralize active sites on the silica plate, leading to sharper spots. |
| Rf values of starting material and product are too close | The chosen eluent system does not provide sufficient separation. | Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Vary the ratio to optimize separation.[6] |
| A new spot appears, but the hydroxylamine spot never fully disappears | The reaction has stalled or reached equilibrium. | This is a chemical, not an analytical, issue. Re-evaluate your reaction conditions (temperature, catalyst, stoichiometry). The TLC is correctly indicating an incomplete reaction. |
Experimental Protocol: TLC Monitoring of Oxime Formation
-
Preparation: Prepare a TLC chamber with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane).
-
Spotting: On a silica gel TLC plate, spot a dilute solution of your starting carbonyl compound (Lane 1), the hydroxylamine reagent (Lane 2), and a co-spot containing both (Lane 3). As the reaction proceeds, take small aliquots from the reaction mixture and spot them in subsequent lanes.
-
Development: Place the plate in the chamber and allow the solvent to elute up the plate.
-
Visualization:
-
First, view the dried plate under a UV lamp (254 nm).[5][7] Circle any visible spots.
-
Next, dip the plate into a potassium permanganate staining solution. Gently heat with a heat gun until colored spots appear against a purple/pink background.[7] Oxidizable compounds like the hydroxylamine and product will appear as yellow/brown spots.
-
Section 3: High-Performance Liquid Chromatography (HPLC) - For Quantitative Insight
HPLC is the cornerstone for quantitative analysis, allowing for the precise determination of conversion, purity, and the detection of side products. Due to the polar and basic nature of the hydroxylamine, method development requires specific considerations.
FAQ: HPLC Method Development
Q2: My HPLC peaks for the hydroxylamine are tailing badly. How can I improve the peak shape?
Answer: This is a common issue caused by the interaction of the basic amine with acidic residual silanol groups on the silica-based C18 column. To mitigate this, add a modifier to your mobile phase. A small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) will protonate the amine, improving peak shape. Alternatively, a low concentration of a competing base like triethylamine can also be effective.[8]
Q3: The reaction creates a new stereocenter. How can I analyze the diastereomeric ratio?
Answer: You will need to use Chiral HPLC . The fundamental principle involves forming transient diastereomeric complexes between your analytes and a chiral stationary phase (CSP).[9][10] The differing stability of these complexes leads to different retention times, enabling separation and quantification.[9][11][12] Polysaccharide-based CSPs are a versatile starting point for method screening.[9][13]
Caption: General workflow for reverse-phase HPLC reaction monitoring.
Experimental Protocol: General Purpose RP-HPLC Method
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as the analyte may lack a strong chromophore).
-
Injection Volume: 10 µL.
This method serves as a robust starting point. Optimization of the gradient and mobile phase modifiers will likely be necessary for complex reaction mixtures.[14][15]
Section 4: NMR Spectroscopy - For Structural Confirmation and In-Situ Analysis
NMR spectroscopy is unparalleled for providing detailed structural information and can be used for direct, in-situ quantitative analysis of reaction mixtures without the need for chromatographic separation.[16]
FAQ: NMR in Reaction Monitoring
Q4: How can I use ¹H NMR to calculate the conversion of my reaction?
Answer: This is a form of quantitative NMR (qNMR).[17][18][19] The key is to identify clean, well-resolved peaks unique to the starting material and the product that do not overlap with other signals.[20][21]
-
Identify Diagnostic Peaks: Find a signal for a proton on your starting material (e.g., the CH₂ next to the hydroxylamine oxygen) and a new, distinct signal for a proton in your product (e.g., the imine proton, H-C=N-, in an oxime).
-
Integrate: Carefully integrate both peaks. Ensure the baseline is corrected properly.
-
Calculate: The conversion can be calculated by comparing the integral of the product peak to the sum of the integrals of the product and remaining starting material peaks (after normalizing for the number of protons each signal represents). For higher accuracy, an internal standard with a known concentration can be added.[19][20]
Q5: My ¹H NMR spectrum is very complex, and I suspect I've formed E/Z isomers of the oxime. How can I confirm this?
Answer: The formation of E/Z isomers is common for oximes derived from asymmetric ketones or aldehydes and will result in a duplication of signals in the NMR spectrum.[1] The most definitive way to confirm this and assign the structures is by using 2D NMR techniques, such as COSY and HSQC, which reveal proton-proton and proton-carbon correlations, respectively. The chemical shift of the carbon atom of the C=N bond in the ¹³C NMR spectrum can also be diagnostic for distinguishing between E and Z isomers.[22]
Caption: Workflow for monitoring reaction progress using ¹H NMR spectroscopy.
References
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]
-
Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. ACS Publications. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate. [Link]
-
Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed. [Link]
-
Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Agilent. [Link]
-
Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes. PubMed. [Link]
-
Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. Journal of AOAC INTERNATIONAL. [Link]
-
Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. SciSpace. [Link]
-
Electroanalytical overview: the sensing of hydroxylamine. Analytical Methods (RSC Publishing). [Link]
-
Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign. [Link]
-
Quantitative NMR Spectroscopy. University of Cambridge. [Link]
-
HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]
-
TLC Visualization Methods. University of Colorado Boulder. [Link]
-
THE VOLUMETRIC DETERMINATION OF HYDROXYLAMINE. Zenodo. [Link]
-
Differentiation of Chiral Compounds Using Nmr Spectroscopy. Wiley Online Library. [Link]
-
NMR Spectroscopy Used to Directly Measure Molecular Chirality. Biocompare. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. National Institutes of Health. [Link]
-
(PDF) QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL HYDROXYLAMINE HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE. ResearchGate. [Link]
-
TLC Visualization Methods. Chemistry LibreTexts. [Link]
-
Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Oxime formation. Química Organica.org. [Link]
-
Visualizing a TLC plate. YouTube. [Link]
-
Oxime Formation and Applications. Scribd. [Link]
-
TLC Visualization Reagents. EPFL. [Link]
Sources
- 1. Oxime formation [quimicaorganica.org]
- 2. scribd.com [scribd.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hplc.eu [hplc.eu]
- 14. academic.oup.com [academic.oup.com]
- 15. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 16. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ethz.ch [ethz.ch]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Quantifying (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine and its Enantiomeric Purity
Introduction
(R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine is a chiral building block of significant interest in pharmaceutical synthesis. Its stereochemical integrity is paramount, as the biological activity and safety profile of a final active pharmaceutical ingredient (API) are often dictated by its chirality. Consequently, robust and reliable analytical methods are required not only to determine the overall quantity (assay) of this intermediate but, more critically, to precisely quantify its enantiomeric purity by measuring the undesired (S)-enantiomer.
This guide provides an in-depth comparison of analytical methodologies for the quantification and chiral purity assessment of this compound. We will explore the causality behind the selection of specific techniques, present detailed validation protocols grounded in regulatory standards, and provide supporting data to guide researchers, scientists, and drug development professionals in establishing fit-for-purpose analytical control strategies. The principles discussed are framed within the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2) for method validation and Q14 for analytical procedure development, which ensure a science- and risk-based approach.[1][2][3]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity for impurity detection, and the intended application (e.g., in-process control vs. final release testing). For a chiral hydroxylamine derivative, the primary choices are chromatographic techniques.
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Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is the predominant technique for enantioselective analysis in the pharmaceutical industry due to its versatility, robustness, and broad applicability.[4] The separation is achieved using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.
-
Causality of Selection : Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally effective for a wide range of chiral compounds, including those with amine or hydroxylamine functionalities. The combination of hydrogen bonding, dipole-dipole, and steric interactions provides the necessary selectivity for enantiomeric resolution. For detection, UV-Vis is often sufficient if the molecule possesses a chromophore. However, coupling HPLC with Mass Spectrometry (HPLC-MS) offers superior specificity and sensitivity, which is particularly useful during early development.
Chiral Gas Chromatography (GC): A High-Resolution Alternative
Gas chromatography offers excellent resolving power and is a powerful tool for chiral analysis.[5] However, its application is limited to thermally stable and volatile compounds.
-
Causality of Selection : Hydroxylamine and its derivatives often exhibit poor thermal stability and high polarity, making them unsuitable for direct GC analysis. Therefore, a chemical derivatization step is mandatory.[6][7] The hydroxylamine moiety can be reacted with a ketone (e.g., acetone or cyclohexanone) to form a more volatile and stable oxime derivative.[6][8] This derivative can then be separated on a chiral GC column, such as one modified with cyclodextrin derivatives. While powerful, the need for derivatization adds a step to sample preparation, which can introduce variability and must be carefully validated.
Comparison of Primary Chromatographic Methods
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning on a chiral stationary phase in a liquid mobile phase. | Differential partitioning between a gaseous mobile phase and a chiral stationary phase. |
| Applicability | Broad; suitable for a wide range of polarities and molecular weights. | Limited to volatile and thermally stable compounds or their derivatives. |
| Sample Prep | Typically simple dissolution; derivatization is uncommon. | Derivatization is required for the hydroxylamine group to increase volatility.[6][8] |
| Resolution | Very good; sufficient for most pharmaceutical applications. | Excellent; often provides higher theoretical plates than HPLC. |
| Pros | Robust, versatile, widely available, non-destructive, easy sample preparation. | High efficiency, sensitive detectors (FID, MS). |
| Cons | Higher solvent consumption, can be slower than modern GC. | Destructive sample analysis, mandatory derivatization adds complexity and potential for error. |
In-Depth Validation Protocol for a Chiral HPLC Method
We present a comprehensive validation workflow for a chiral HPLC method designed to quantify this compound and its (S)-enantiomer. This protocol is designed to meet the rigorous standards of ICH Q2(R2).[9]
}
Experimental Protocol: Chiral HPLC-UV
This protocol provides a representative starting point for method development and validation.
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase
System Suitability Test (SST) Criteria:
-
Resolution: The resolution between the (R)- and (S)-enantiomer peaks must be ≥ 2.0.
-
Tailing Factor: The tailing factor for the (R)-enantiomer peak should be ≤ 2.0.
-
Repeatability: The relative standard deviation (%RSD) for six replicate injections of a standard solution should be ≤ 2.0%.[9]
Validation Parameter Protocols & Acceptance Criteria
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally measure the desired (R)-enantiomer and the undesired (S)-enantiomer without interference.[9]
-
Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks.
-
Inject a solution of the pure (R)-enantiomer.
-
Inject a solution containing a small amount of the (S)-enantiomer (e.g., at the Limit of Quantitation level).
-
Inject a solution of the racemic (50:50) mixture to determine the elution order and resolution.
-
-
Acceptance Criteria: Baseline resolution (≥ 2.0) is achieved between the two enantiomers. The blank shows no peaks at the retention times of the enantiomers.
2. Linearity and Range:
-
Objective: To verify the method's ability to produce results that are directly proportional to the analyte concentration across a specified range.[10]
-
Procedure:
-
For the (R)-enantiomer (Assay): Prepare a series of at least five concentrations from 80% to 120% of the nominal test concentration.
-
For the (S)-enantiomer (Impurity): Prepare a series of at least five concentrations from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., if the limit is 0.5%, the range could be LOQ to 0.6%).
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.998.
3. Accuracy (% Recovery):
-
Objective: To assess the closeness of the test results to the true value.
-
Procedure: Prepare samples by spiking a known amount of the pure (R)-enantiomer with the (S)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze in triplicate at each level.
-
Acceptance Criteria: The mean recovery for the (S)-enantiomer should be within 90.0% to 110.0% at the specification limit.[9]
4. Precision:
-
Objective: To demonstrate the method's consistency under normal operating conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six independent samples, spiked with the (S)-enantiomer at 100% of the specification limit, on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 10% for the minor enantiomer at the specification limit.[9]
-
Intermediate Precision: Slightly wider limits may be acceptable, but results should be consistent.
-
5. Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the (S)-enantiomer that can be reliably quantified.
-
Procedure: Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. Verify this concentration by analyzing samples and confirming that accuracy and precision are acceptable.
-
Acceptance Criteria: S/N ratio ≥ 10, with acceptable precision (e.g., RSD ≤ 20%) and accuracy.[10]
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]
-
Procedure: Vary critical parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (e.g., vary isopropanol content by ± 1%).
-
-
Acceptance Criteria: The system suitability criteria (especially resolution) must still be met under all varied conditions.
Summary of Validation Data (Illustrative)
| Validation Parameter | (R)-Enantiomer (Assay) | (S)-Enantiomer (Impurity) | ICH Acceptance Criteria |
| Specificity | No interference observed | Baseline resolution ≥ 2.0 | Method is specific |
| Linearity (r²) | 0.9995 (80-120 µg/mL) | 0.9991 (0.1-1.2 µg/mL) | ≥ 0.998 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 95.7% - 104.3% | 98-102% (Assay); 90-110% (Impurity)[9] |
| Precision (Repeatability, %RSD) | 0.85% | 4.5% | ≤ 2.0% (Assay); ≤ 10% (Impurity)[9] |
| LOQ | N/A | 0.1 µg/mL (S/N = 11.2) | S/N ≥ 10 |
| Robustness | SST criteria met | SST criteria met | SST criteria must be met |
Conclusion and Recommendations
For the comprehensive analysis of this compound, a chiral HPLC method is the recommended approach for routine quality control environments. Its direct application without derivatization, coupled with its proven robustness and versatility, makes it superior to GC for this specific analyte. The validation of this method must be thorough, following the framework of ICH Q2(R2) to ensure the generated data is reliable, accurate, and defensible from a regulatory perspective. While GC and spectroscopic methods have their place, particularly in research or specialized investigations, the efficiency and simplicity of a well-validated HPLC method provide the highest level of confidence for product release and stability testing in a regulated setting.
References
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ACS Publications. (n.d.). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. Retrieved from [Link]
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PubMed. (2015). Chiral amine enantiomeric excess determination using self-assembled octahedral Fe(II)-imine complexes. Chirality. Retrieved from [Link]
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ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]
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Labstat. (2024). Gas chromatographic measurement of trace hydroxylamine in drugs. Retrieved from [Link]
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PubMed. (1999). Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
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PubMed. (1988). Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography. Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Chromatography Online. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
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ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]
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PubMed. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules. Retrieved from [Link]
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ResearchGate. (2017). GC-MS determination of hydroxylamine in blood and urine. Retrieved from [Link]
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Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]
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Semantic Scholar. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]
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Semantic Scholar. (n.d.). Quantitative determination of hydroxylamine. Retrieved from [Link]
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PubMed. (2019). Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC-MS. Chinese Journal of Natural Medicines. Retrieved from [Link]
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PubMed. (1981). Spectrophotometric measurement of hydroxylamine and its O-alkyl derivatives. Analytical Biochemistry. Retrieved from [Link]
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National Institutes of Health. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Retrieved from [Link]
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SciSpace. (n.d.). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Retrieved from [Link]
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MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules. Retrieved from [Link]
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PubMed. (2022). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se Pu. Retrieved from [Link]
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SAGE Journals. (n.d.). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]
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ResearchGate. (2024). Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. Retrieved from [Link]
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PubMed Central. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]
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A Comparative Guide to Enantiomeric Excess Determination for Products of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine Reactions
In the landscape of asymmetric synthesis and pharmaceutical development, the precise quantification of a product's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The chiral hydroxylamine, (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine, derived from (R)-glyceraldehyde acetonide, is a valuable chiral auxiliary employed in the synthesis of complex chiral molecules, often leading to the formation of chiral N-alkoxyamines and related structures.[1] The accurate determination of the enantiomeric excess (ee) of these products is paramount.[2]
This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the ee of these target molecules. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on the three most powerful and widely adopted techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Central Challenge: Distinguishing Mirror Images
Enantiomers, being non-superimposable mirror images, possess identical physical properties such as boiling point, solubility, and spectroscopic signatures in an achiral environment.[3] Therefore, determining the ee—a measure of the purity of a chiral sample—requires a chiral environment to induce a discernible difference between them.[4] The choice of analytical method hinges on the physicochemical properties of the product molecules, the required level of accuracy and precision, and practical considerations like sample throughput and available instrumentation.[5]
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most versatile and widely used technique for ee determination due to its broad applicability and high accuracy.[6][7] The method's power lies in the use of a Chiral Stationary Phase (CSP), which creates a transient diastereomeric association with each enantiomer, leading to different retention times and, thus, separation.
Causality of Separation: The core principle involves differential interaction energies between the two enantiomers and the chiral stationary phase. CSPs, often based on polysaccharides (like cellulose or amylose derivatives), proteins, or cyclodextrins, present a complex three-dimensional chiral environment. One enantiomer will "fit" better or interact more strongly with the CSP, causing it to be retained longer on the column, while the other enantiomer elutes more quickly.
Experimental Protocol: A Self-Validating Workflow
A robust HPLC method is a self-validating system. The protocol below outlines a typical workflow for analyzing N-alkoxyamine products.
Step 1: Column Selection & Screening
-
Rationale: The choice of CSP is the most critical parameter. For N-alkoxyamines and oximes, which contain hydrogen bond donors and acceptors, polysaccharide-based columns (e.g., Chiralcel® OD, OJ, or Chiralpak® AD, AS series) are excellent starting points.
-
Procedure: Screen a small set of 3-4 different CSPs with a standard mobile phase (e.g., Hexane/Isopropanol) to identify a column that provides baseline separation.
Step 2: Method Development & Optimization
-
Rationale: Fine-tuning the mobile phase composition, flow rate, and temperature is essential to maximize resolution (Rₛ > 1.5) and shorten analysis time. The ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) directly influences retention and enantioselectivity.
-
Procedure:
-
Prepare a racemic standard of the analyte.
-
Inject the standard and systematically vary the mobile phase composition (e.g., from 95:5 to 80:20 Hexane:IPA).
-
Adjust the flow rate (typically 0.5-1.0 mL/min for analytical columns) to optimize peak shape and analysis time.[8]
-
Set the column temperature (e.g., 25 °C) for reproducibility.[8]
-
Step 3: Sample Analysis & Quantification
-
Rationale: The area under each enantiomer's peak is directly proportional to its concentration.
-
Procedure:
-
Dissolve the reaction product in the mobile phase to a concentration of ~0.5-1.0 mg/mL.
-
Inject the sample into the HPLC system.
-
Integrate the peak areas for the two enantiomers (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Data Presentation & Performance
| Parameter | Chiral HPLC Performance | Rationale |
| Accuracy & Precision | Excellent (Typically <1% error) | Direct measurement of separated species minimizes integration errors. |
| Sensitivity | High (UV, MS detection) | Capable of detecting minor enantiomers down to <0.1%. |
| Applicability | Very Broad | Suitable for a wide range of non-volatile compounds. |
| Throughput | Moderate | Analysis times are typically 10-30 minutes per sample. |
| Development Cost | High | Chiral columns are expensive, and method development can be time-consuming. |
Chiral Gas Chromatography (GC): The High-Resolution Choice for Volatiles
For products that are volatile and thermally stable, Chiral GC offers exceptional resolving power and speed.[8] The principle is analogous to HPLC, but the separation occurs in the gas phase on a column coated with a chiral stationary phase, commonly a derivatized cyclodextrin.[3]
Causality of Separation: Chiral GC columns, such as those with β- or γ-cyclodextrin derivatives, have chiral cavities. The enantiomers partition between the inert carrier gas (mobile phase) and the liquid stationary phase. One enantiomer will have a slightly better inclusion fit or surface interaction with the chiral cyclodextrin, leading to a longer retention time.
Experimental Protocol: Ensuring Analyte Suitability
The primary constraint of GC is the requirement for analyte volatility. Products from the title hydroxylamine, such as oximes, may be suitable for direct analysis.[9]
Step 1: Assess Analyte Volatility
-
Rationale: The analyte must vaporize without decomposition in the heated GC inlet.
-
Procedure: Run a preliminary analysis on a standard, non-chiral GC column to confirm the compound's thermal stability and determine its approximate elution temperature.
Step 2: Column Selection
-
Rationale: Cyclodextrin-based CSPs are the workhorses of chiral GC. Columns like Rt-βDEX or Chiraldex series are effective for many chiral molecules.[3]
-
Procedure: Select a column known to be effective for amines, alcohols, or esters, as these functionalities are electronically similar to N-alkoxyamines.
Step 3: Method Development
-
Rationale: The temperature program is the primary tool for optimizing GC separations. A slow temperature ramp can significantly improve resolution.
-
Procedure:
-
Prepare a ~1 mg/mL solution of a racemic standard in a volatile solvent (e.g., dichloromethane).
-
Set the injector and detector temperatures ~50 °C above the expected elution temperature.
-
Begin with an isothermal oven program, then transition to a temperature ramp (e.g., 5-10 °C/min) to find the optimal separation conditions.[8]
-
Step 4: Quantification
-
Procedure: The ee calculation is identical to the HPLC method, using the integrated peak areas from the chromatogram.
Data Presentation & Performance
| Parameter | Chiral GC Performance | Rationale |
| Accuracy & Precision | Excellent | High-resolution capillary columns provide sharp peaks for accurate integration. |
| Sensitivity | Very High (FID, MS detection) | Flame Ionization Detection (FID) is highly sensitive for organic compounds. |
| Applicability | Limited | Restricted to thermally stable and volatile analytes.[5] |
| Throughput | High | Analysis times can be faster than HPLC, often under 20 minutes. |
| Development Cost | Moderate | Columns are generally less expensive than HPLC columns. |
NMR Spectroscopy: The Separation-Free Approach
NMR spectroscopy offers a fundamentally different approach that avoids physical separation.[10] By introducing a chiral auxiliary, such as a Chiral Shift Reagent (CSR), into the NMR tube with the analyte, it is possible to induce chemical shift non-equivalence for the protons (or other nuclei) of the two enantiomers.[11][12]
Causality of Differentiation: Chiral Lanthanide Shift Reagents, like Eu(hfc)₃, are Lewis acidic and form rapidly exchanging diastereomeric complexes with Lewis basic sites (e.g., the nitrogen or oxygen) in the analyte.[13][14] These diastereomeric complexes exist in different magnetic environments, causing the NMR signals of corresponding protons in the two enantiomers to appear at different chemical shifts (i.e., they become diastereotopic). The ratio of the integrals of these now-separated signals directly reflects the enantiomeric ratio.[13]
Experimental Protocol: In-Situ Analysis
Step 1: Initial Spectrum Acquisition
-
Rationale: A baseline spectrum is required to identify suitable, well-resolved protons for monitoring.
-
Procedure: Acquire a standard ¹H NMR spectrum of the purified analyte in a dry deuterated solvent (e.g., CDCl₃).
Step 2: Titration with Chiral Shift Reagent
-
Rationale: The optimal amount of CSR provides sufficient signal separation without excessive line broadening. Too little reagent gives poor resolution; too much degrades the spectrum.
-
Procedure:
-
To the NMR tube containing the analyte, add a small, measured amount of the CSR (e.g., 0.1 equivalents).
-
Acquire a new spectrum and observe the changes.
-
Continue adding the CSR portion-wise until optimal separation of a target peak is achieved.
-
Step 3: Quantification
-
Rationale: According to the principles of NMR, the integrated area of a signal is directly proportional to the number of nuclei contributing to it.
-
Procedure:
-
Carefully integrate the two separated signals corresponding to the same proton in the two diastereomeric complexes.
-
Calculate the ee using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
-
Data Presentation & Performance
| Parameter | NMR with CSR Performance | Rationale |
| Accuracy & Precision | Good to Moderate (Typically 2-5% error) | Limited by signal-to-noise, peak overlap, and integration accuracy.[11] |
| Sensitivity | Low | Requires a relatively high concentration of the analyte (~5-10 mg). |
| Applicability | Broad | Applicable to any soluble analyte with a Lewis basic site. |
| Throughput | Very High | No chromatography is needed; analysis is complete in minutes per sample.[15] |
| Development Cost | Low | Requires only the cost of the shift reagent and access to an NMR spectrometer. |
Method Selection Workflow
The choice of the optimal analytical technique is a critical decision driven by the properties of the analyte and the specific research goals. The following workflow provides a logical pathway for making this selection.
Caption: Decision workflow for selecting an ee determination method.
Conclusion and Recommendations
The determination of enantiomeric excess for products derived from this compound is a critical task that can be addressed by several powerful analytical techniques.
-
Chiral HPLC stands as the most robust and universally applicable method, providing the highest accuracy and precision. It should be considered the gold standard for final product quality control and regulatory submissions.
-
Chiral GC is the method of choice for volatile and thermally stable analytes, offering unparalleled resolution and high throughput.
-
NMR Spectroscopy with Chiral Shift Reagents serves as an excellent high-throughput screening tool. Its speed makes it ideal for reaction optimization studies where a rapid, albeit less precise, assessment of ee is sufficient.
A prudent strategy involves using NMR for rapid screening during reaction development, followed by the development of a validated Chiral HPLC or GC method for accurate analysis of lead candidates and final products. This tiered approach balances the need for speed in discovery with the demand for absolute certainty in development.
References
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Wenzel, T. J., & Wilcox, J. D. (2016). Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(4), 741-745. [Link]
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Kainz, S., et al. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research, 23(4), 645-652. [Link]
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Gualdani, R., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2166. [Link]
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MIT OpenCourseWare. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT Chemistry Course 5.32. [Link]
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Marriott, P. J., & Haglund, P. (2010). Dynamic interconversion of chiral oxime compounds in gas chromatography. Journal of Chromatography A, 1217(7), 1171-1178. [Link]
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Wang, C., et al. (2018). Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Organic & Biomolecular Chemistry, 16(33), 6095-6099. [Link]
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Alexakis, A., et al. (2011). Determination of Enantiomeric Excess via 31P-NMR. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 949-967. [Link]
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Joyce, L. A., & Anslyn, E. V. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 9(1), 125-131. [Link]
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Wikipedia contributors. (2023). Enantiomeric excess. Wikipedia, The Free Encyclopedia. [Link]
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Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek Chromatography Products. [Link]
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Eseyin, O. A., et al. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 1-7. [Link]
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Sardella, R., et al. (2023). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Methods in Molecular Biology, 2673, 219-245. [Link]
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Comparative study of different synthetic routes to (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
(R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine is a chiral building block of significant interest in medicinal chemistry, notably as a key intermediate in the synthesis of MEK inhibitors such as Mirdametinib. The stereochemical integrity of this molecule is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering insights into their respective methodologies, efficiencies, and stereochemical outcomes to aid in the selection of the most appropriate synthetic strategy.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a key challenge in controlling the stereochemistry at the chiral center. The two principal strategies to achieve this involve either starting with the corresponding (R)-enantiomer of solketal and retaining the stereochemistry, or utilizing the more readily available (S)-solketal and employing a reaction that proceeds with inversion of stereochemistry. This guide will explore two such prominent methods: the Mitsunobu reaction and the Williamson ether synthesis.
Comparative Analysis of Synthetic Routes
| Parameter | Mitsunobu Reaction | Williamson Ether Synthesis |
| Starting Material | (S)-Solketal | (R)-Solketal |
| Key Transformation | SN2 reaction with inversion of stereochemistry | SN2 reaction with retention of stereochemistry |
| Reagents | N-Hydroxyphthalimide, Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Tosyl chloride (TsCl) or Mesyl chloride (MsCl), Pyridine or Triethylamine, Hydroxylamine or a protected equivalent |
| Number of Steps | 2 (Mitsunobu reaction followed by hydrazinolysis) | 2 (Activation of alcohol followed by nucleophilic substitution) |
| Typical Yield | Good to excellent | Moderate to good |
| Stereochemical Purity | High (inversion is typically clean) | High (retention is generally excellent) |
| Scalability | Can be challenging due to the use of stoichiometric PPh3 and azodicarboxylates, and the removal of byproducts. | Generally more scalable, with easier to remove byproducts. |
| Safety Considerations | Azodicarboxylates are potentially explosive and should be handled with care. | Sulfonyl chlorides are corrosive and moisture-sensitive. |
Route 1: The Mitsunobu Reaction - Inversion of Stereochemistry
The Mitsunobu reaction is a powerful tool for the stereochemical inversion of secondary alcohols.[1][2][3] In this context, the readily available and less expensive (S)-solketal can be utilized to produce the desired (R)-hydroxylamine derivative.
Mechanistic Rationale
The reaction proceeds via the activation of the primary alcohol of (S)-solketal by triphenylphosphine and an azodicarboxylate (DEAD or DIAD). This in situ activation forms a good leaving group, which is then displaced by N-hydroxyphthalimide in a classical SN2 reaction. This nucleophilic substitution occurs with a complete inversion of the stereocenter, thus converting the (S)-configured starting material to the (R)-configured product. The phthalimide group is a stable protecting group for the hydroxylamine functionality and can be readily removed in a subsequent step, typically by hydrazinolysis, to yield the free hydroxylamine.
Caption: Mitsunobu Reaction Pathway for (R)-Hydroxylamine Synthesis.
Experimental Protocol
Step 1: Mitsunobu Reaction
-
To a solution of (S)-solketal (1.0 eq.) and N-hydroxyphthalimide (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (1.2 eq.).
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford (R)-N-(((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)oxy)phthalimide.
Step 2: Hydrazinolysis
-
Dissolve the phthalimide-protected intermediate (1.0 eq.) in a suitable solvent such as ethanol or dichloromethane.
-
Add hydrazine monohydrate (1.5 eq.) and stir the mixture at room temperature for 2-4 hours.
-
Filter the resulting precipitate (phthalhydrazide) and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallization to give the final product with high purity.
Advantages and Disadvantages
-
Advantages: High stereochemical inversion, generally good yields, and the use of the more economical (S)-solketal.
-
Disadvantages: The use of stoichiometric amounts of triphenylphosphine and azodicarboxylates leads to the formation of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification. Azodicarboxylates are also known to be hazardous.[4]
Route 2: Williamson Ether Synthesis - Retention of Stereochemistry
The Williamson ether synthesis is a classic and reliable method for forming ethers, which can be adapted for the synthesis of O-alkylhydroxylamines.[5][6] This route starts with (R)-solketal and proceeds with retention of the stereochemistry.
Mechanistic Rationale
This two-step process begins with the activation of the primary hydroxyl group of (R)-solketal by converting it into a better leaving group, typically a tosylate or mesylate. This is achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine or triethylamine. The resulting (R)-solketal tosylate or mesylate then undergoes an SN2 reaction with a suitable hydroxylamine equivalent, such as hydroxylamine hydrochloride in the presence of a base, or a protected hydroxylamine derivative. Since the chiral center is not directly involved in this nucleophilic substitution, the reaction proceeds with retention of the (R)-configuration.
Caption: Williamson Ether Synthesis Pathway for (R)-Hydroxylamine Synthesis.
Experimental Protocol
Step 1: Tosylation of (R)-Solketal
-
Dissolve (R)-solketal (1.0 eq.) in anhydrous pyridine or dichloromethane at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl) 4-methylbenzenesulfonate.
Step 2: Nucleophilic Substitution
-
Prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride (1.5 eq.) with a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or DMF.
-
Add the (R)-solketal tosylate (1.0 eq.) to the hydroxylamine solution.
-
Heat the reaction mixture to 50-70 °C and stir for 6-12 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield the desired (R)-hydroxylamine.
Advantages and Disadvantages
-
Advantages: This method avoids the use of hazardous azodicarboxylates and the formation of difficult-to-remove byproducts like triphenylphosphine oxide. The purification of the final product is generally more straightforward, making it a more scalable process.
-
Disadvantages: (R)-solketal is typically more expensive than (S)-solketal. The use of sulfonyl chlorides requires anhydrous conditions and careful handling.
Conclusion
Both the Mitsunobu reaction and the Williamson ether synthesis are viable and effective methods for the preparation of the chiral building block this compound. The choice between these two routes will largely depend on the specific needs and constraints of the synthesis.
For laboratory-scale synthesis where the cost of the starting material is less of a concern and ease of purification is a priority, the Williamson ether synthesis starting from (R)-solketal is an excellent choice. Its operational simplicity and the avoidance of problematic reagents and byproducts make it an attractive option.
For larger-scale production or when cost-effectiveness is a primary driver, the Mitsunobu reaction utilizing the more economical (S)-solketal is a compelling alternative. While the purification can be more challenging, the high stereochemical fidelity of the inversion reaction makes it a powerful and efficient route. Careful process optimization would be required to manage the removal of byproducts and ensure the safe handling of the reagents on a larger scale.
Ultimately, a thorough evaluation of the economic and practical aspects of each route, along with the specific requirements for purity and scale, will guide the synthetic chemist in selecting the optimal path to this important chiral intermediate.
References
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–411. [URL not available]
- Moroz, A. A., & Shvartsberg, M. S. (1974). The Williamson synthesis of ethers. Russian Chemical Reviews, 43(8), 679. [URL not available]
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
- Hughes, D. L. (1996). The Mitsunobu Reaction.
-
New Drug Approvals. (2021, July 31). Mirdametinib. Retrieved from [Link]
-
Kamboj, S., Rani, D., & Saara. (n.d.). (a) Synthesis of o-{[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}hydroxylamine. ResearchGate. Retrieved from [Link]
- Fletcher, S. P. (2015). The Mitsunobu reaction in the 21st century. Organic Chemistry Frontiers, 2(7), 739-752.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine in Large-Scale Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development, the economic and scientific rationale behind selecting a specific chiral building block is a critical decision point that profoundly impacts scalability, cost-effectiveness, and regulatory success. This guide provides an in-depth cost-benefit analysis of using (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine, a specialized chiral synthon, in large-scale synthesis. We will dissect the strategic advantages of this "chiral pool" approach, weigh it against alternative synthetic strategies, and provide the technical data necessary for informed decision-making in a process chemistry environment.
Introduction: The Strategic Value of Pre-formed Chiral Building Blocks
Chirality is a cornerstone of pharmacology. The differential interaction of enantiomers with chiral biological targets means that a single enantiomer often accounts for the desired therapeutic effect, while the other may be inactive or even harmful.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent requirements for the stereochemical purity of new drug entities.[1] This regulatory and biological imperative places immense pressure on process chemists to develop scalable, cost-effective, and robust methods for producing enantiomerically pure Active Pharmaceutical Ingredients (APIs).
This compound (hereafter referred to as 1 ) is a prime example of a chiral building block derived from the "chiral pool." It offers a pre-packaged, stereochemically defined fragment originating from (R)-glyceraldehyde or its synthetic equivalent, (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol (Solketal). Its utility is demonstrated in the synthesis of complex molecules, most notably the MEK1/2 inhibitor Mirdametinib.[2][3] The core of our analysis lies in a fundamental question: Is the upfront cost of a specialized building block like 1 justified by downstream efficiencies, improved purity, and reduced developmental timelines?
Synthesis and Process Considerations for Compound 1
The economic viability of using 1 is intrinsically linked to its own manufacturing process. A common and scalable route begins with the readily available and relatively inexpensive chiral starting material, (R)-Solketal.[4]
A prevalent synthetic method involves a Mitsunobu reaction between (R)-Solketal and N-hydroxyphthalimide, followed by hydrazinolysis to release the desired hydroxylamine.
Causality Behind Experimental Choices: The Mitsunobu reaction is often chosen for its mild conditions and high inversion of stereochemistry is not a concern as the reaction is at a primary alcohol. However, on a large scale, it presents significant challenges. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are hazardous, and the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts. These byproducts can complicate purification and add to waste disposal costs, a critical factor in large-scale manufacturing.
An alternative, more "atom-economical" approach involves converting the alcohol of (R)-Solketal to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a protected hydroxylamine equivalent. While this adds a step, it avoids the problematic reagents and byproducts of the Mitsunobu reaction, often making it a more cost-effective and safer choice for kilogram-scale production.
Cost-Benefit Analysis: A Comparative Framework
The decision to use a pre-fabricated building block like 1 versus constructing the chiral center in situ is a classic process chemistry dilemma. We will compare three primary strategies.
The following table provides a semi-quantitative comparison of these strategies. Absolute costs are highly variable based on supplier and scale, but the relative differences are instructive.[5][6]
| Parameter | Strategy 1: Chiral Building Block (1) | Strategy 2: Asymmetric Synthesis | Strategy 3: Racemic + Resolution |
| Raw Material Cost | High (Specialized Reagent) | Low to Medium (Simple precursors) | Lowest (Achiral precursors) |
| Catalyst/Auxiliary Cost | Low (Used in synthesis of 1 ) | High (Chiral catalysts/ligands) | Medium (Resolving agents) |
| Process Development Time | Low | High | Medium |
| Typical Overall Yield | High | Medium to High | Low (<50% for desired enantiomer) |
| Enantiomeric Purity (ee%) | Very High (>99%) | Good to High (90-99.5%) | Very High (>99% after resolution) |
| Waste Generation | Medium (from synthesis of 1 ) | Low (Catalytic) | Very High (>50% unwanted enantiomer) |
| Scalability Risk | Low | Medium (Catalyst performance at scale) | High (Chromatography/crystallization) |
| Cost-Benefit Rationale | The higher initial cost is offset by speed, reliability, and high purity, minimizing late-stage failures.[1] | Justified when the chiral building block is unavailable or prohibitively expensive, and a highly efficient catalytic system can be developed.[7][8] | Rarely viable for large-scale manufacturing unless the unwanted enantiomer can be racemized and recycled efficiently.[1] |
The industrial synthesis of Mirdametinib provides a real-world context for this analysis.[9] The key transformation is the amide coupling between acid 2 and hydroxylamine 1 , followed by deprotection.
By using building block 1 , the chiral center is introduced early and carried through. An alternative asymmetric approach, such as an asymmetric epoxidation of an allyl precursor followed by ring-opening, would require significant R&D and may not achieve the same level of stereocontrol reliably at scale. A racemic approach would discard over half of the advanced intermediate, making it economically unfeasible.
Experimental Protocols & Safety
Trustworthiness in chemical synthesis is built on robust, reproducible protocols.
This protocol is a representative procedure adapted from common synthetic strategies for its superior scalability and safety profile over the Mitsunobu reaction.
Materials:
-
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((R)-Solketal)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Mesylation: To a stirred solution of (R)-Solketal (1.0 eq) and TEA (1.5 eq) in DCM at 0 °C, add MsCl (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours until TLC/HPLC analysis shows complete consumption of the starting alcohol.
-
Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used directly in the next step without further purification.
-
Preparation of Free Hydroxylamine: In a separate flask, prepare a solution of free hydroxylamine by dissolving NH₂OH·HCl (3.0 eq) in a minimal amount of water and adding a concentrated solution of NaOH (3.1 eq) at 0 °C. Caution: This is an exothermic process.
-
Substitution: Add the crude mesylate from step 3 to the freshly prepared hydroxylamine solution. Stir vigorously at room temperature for 12-18 hours.
-
Work-up and Isolation: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or distillation under reduced pressure to afford pure compound 1 .
Materials:
-
3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)benzoic acid (2 )
-
This compound (1 )
-
1,1'-Carbonyldiimidazole (CDI)
-
Acetonitrile (ACN)
Procedure:
-
Acid Activation: To a solution of acid 2 (1.0 eq) in ACN, add CDI (1.05 eq) in portions at room temperature.
-
Stir the mixture for 2-3 hours at 20-25 °C until HPLC analysis confirms the complete formation of the acyl-imidazole intermediate.
-
Coupling: Add a solution of hydroxylamine 1 (1.1 eq) in ACN to the reaction mixture.
-
Stir for an additional 4-6 hours at room temperature until the reaction is complete.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an appropriate solvent like ethyl acetate and wash sequentially with dilute acid (e.g., 1N HCl), saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude protected Mirdametinib, which can be purified by crystallization or chromatography.
Hydroxylamine and its derivatives can be thermally unstable and potentially explosive under certain conditions.[10][11]
-
Thermal Hazard Analysis: Differential Scanning Calorimetry (DSC) should be performed on all intermediates and the final product to understand their thermal stability and decomposition profiles before any scale-up.
-
Handling Precautions: Always handle hydroxylamine and its salts in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12][13][14] Avoid grinding, shock, or friction.[10]
-
Process Controls: For large-scale reactions, ensure adequate cooling capacity to control any potential exotherms, particularly during the preparation of free hydroxylamine and coupling reactions.
Conclusion and Authoritative Recommendation
The use of this compound (1 ) represents a strategically sound "chiral pool" approach for the large-scale synthesis of complex pharmaceutical targets like Mirdametinib.
The primary benefit is the mitigation of risk. By incorporating a pre-validated, high-purity chiral center, process development teams can circumvent the often lengthy and unpredictable R&D required for developing a robust de novo asymmetric synthesis. It also avoids the inherent waste and poor atom economy of racemic resolutions.
The principal cost is the procurement of the building block itself. While the upfront cost per kilogram is higher than for basic starting materials, this is frequently a justifiable expense when viewed through the lens of total manufacturing cost and "speed-to-market." The economic equation favors this approach when:
-
The overall synthetic route is convergent and the building block is introduced in a late stage.
-
The stereocenter is critical for biological activity, demanding exceptionally high enantiomeric purity.
-
Development timelines are compressed, placing a premium on reliability and predictability.
For drug development professionals, the decision is not merely a comparison of raw material prices but a holistic assessment of process risk, development time, and final product quality. In many industrial settings, the reliability and efficiency gained by using a well-defined chiral building block like 1 provide a decisive advantage that far outweighs its initial cost.
References
-
InCatT. (2020, June 23). Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review). Retrieved from [Link]
-
HIMEDIA. (n.d.). Safety Data Sheet: Hydroxylamine hydrochloride. Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride Safety Data Sheet. Retrieved from [Link]
-
Loiseau, F., & Beauchemin, A. M. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
New Drug Approvals. (2021, July 31). MIRDAMETINIB. Retrieved from [Link]
-
MDPI. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]
-
PubMed. (n.d.). The cost benefit ratio of enantiomeric drugs. Retrieved from [Link]
-
SCIREA. (2024, January 16). The Challenges and Solutions of Chiral Drug Preparation Techniques. Retrieved from [Link]
- Google Patents. (n.d.). US5001233A - Synthesis of hydroxylamines using dioxiranes.
-
ResearchGate. (n.d.). (a) Synthesis of o-{[(4R)-2,2-dimethyl-1,3-dioxolan-4- yl]methyl}hydroxylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Alternative route for synthesis of Mirdametinib. Retrieved from [Link]
-
Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]
- Google Patents. (n.d.). WO2023223205A1 - Solid state forms of mirdametinib and process for preparation thereof.
-
Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by C-C coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nitrones for intramolecular 1,3-dipolar cycloadditions. Retrieved from [Link]
-
MDPI. (2022, February 17). Chiral Switch: Between Therapeutical Benefit and Marketing Strategy. Retrieved from [Link]
-
ResearchGate. (2025, October 5). (PDF) Asymmetric Catalysis: Stereoselective Strategies in Pharmaceutical Synthesis. Retrieved from [Link]
-
ACS Publications. (2026, January 6). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. Retrieved from [Link]
-
NCI - Division of Cancer Treatment and Diagnosis. (n.d.). Mirdametinib. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. Retrieved from [Link]
-
PubMed Central. (2024, December 16). A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. Retrieved from [Link]
-
MDPI. (n.d.). Solketal Production via Solvent-Free Acetalization of Glycerol over Triphosphonic-Lanthanide Coordination Polymers. Retrieved from [Link]
-
Wiley Online Library. (2023, May 22). Efficient Synthesis of Solketal from Glycerol and Acetone Catalyzed by FeCl3 /γ‐Al2O3. Retrieved from [Link]
-
MDPI. (n.d.). Kinetic Modeling of Solketal Synthesis from Glycerol and Acetone Catalyzed by an Iron(III) Complex. Retrieved from [Link]
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A Spectroscopic Guide to (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine and its Transformation into an Oxime Ether
This guide provides an in-depth spectroscopic comparison of the chiral building block, (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine, and a representative reaction product, its corresponding oxime ether formed with acetone. Derived from (R)-(-)-solketal, this hydroxylamine serves as a valuable synthon in asymmetric synthesis. Understanding its spectroscopic signature and how it transforms upon reaction is crucial for reaction monitoring, product identification, and quality control in research and development settings.
Introduction to the Starting Material: A Chiral Hydroxylamine
This compound is a bifunctional molecule featuring a protected diol in the form of a chiral dioxolane ring and a nucleophilic oxyamine group. This structure makes it an ideal reagent for introducing a chiral side-chain and forming oxime ethers, which are precursors to a wide array of biologically active compounds and functional materials.
The core of our analysis relies on a multi-technique spectroscopic approach, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These methods provide complementary information about the molecular structure, functional groups, and connectivity of the starting material and its derivatives.
Spectroscopic Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the dioxolane ring protons and the methyl groups, as well as the methylene group attached to the oxyamine. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.
¹³C NMR: The carbon spectrum will corroborate the proton data, with characteristic shifts for the ketal carbon, the two methyl groups, and the carbons of the glycerol backbone.
Table 1: Predicted NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Dioxolane -C(CH₃)₂ | ~1.35 (s, 3H), ~1.42 (s, 3H) | ~25.5, ~26.8 |
| Dioxolane -C (CH₃)₂ | - | ~109.5 |
| -CH₂-ONH₂ | ~3.80 (dd, 1H), ~3.95 (dd, 1H) | ~74.0 |
| Dioxolane -CH₂-O- | ~3.70 (dd, 1H), ~4.05 (dd, 1H) | ~66.5 |
| Dioxolane -CH-O- | ~4.25-4.35 (m, 1H) | ~76.0 |
| -ONH₂ | Broad singlet, exchangeable | - |
Note: Predicted values are based on related solketal structures and general chemical shift principles.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by vibrations of the C-O, C-N, and N-H bonds. The key diagnostic bands are the N-H stretching vibrations of the primary amine group.
-
~3300-3400 cm⁻¹: N-H stretching (likely two bands for the symmetric and asymmetric stretches of the -NH₂ group).
-
~2850-2990 cm⁻¹: C-H stretching of the alkyl groups.
-
~1600 cm⁻¹: N-H bending (scissoring) vibration.
-
~1050-1250 cm⁻¹: Strong C-O stretching vibrations characteristic of the dioxolane ring and the C-O-N linkage.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion may be weak or absent. The fragmentation pattern will likely be dominated by the stable dioxolane cation and fragments arising from the cleavage of the C-O and O-N bonds.
-
Loss of the hydroxylamine moiety: A prominent peak corresponding to the [M - NH₂O]⁺ fragment.
-
Cleavage of the dioxolane ring: A characteristic fragment at m/z 101, corresponding to the [(CH₃)₂C(OCH₂)₂CH]⁺ cation.
-
Loss of a methyl group: A peak at [M-15]⁺ is also anticipated.
A Representative Reaction: Formation of an Oxime Ether
A fundamental reaction of O-alkyl hydroxylamines is their condensation with aldehydes or ketones to form oxime ethers. This reaction is typically carried out under mild acidic or basic conditions and proceeds with high efficiency.[1][2] We will consider the reaction with acetone as a model system.
Sources
A Researcher's Guide to (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine: A Chiral Derivatizing Agent for Enantiomeric Resolution
In the landscape of chiral analysis, particularly for the resolution of carboxylic acid enantiomers, a diverse array of derivatizing agents is available to the modern researcher. The choice of agent is a critical determinant of success in achieving baseline separation and accurate quantification of enantiomeric excess (ee). This guide provides an in-depth technical overview of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine, a chiral hydroxylamine derivative, and objectively compares its performance with other established alternatives, supported by experimental insights and protocols.
Introduction to this compound
This compound, hereafter referred to as DMH , is a chiral derivatizing agent employed for the enantiomeric resolution of chiral carboxylic acids. Its structure, featuring a chiral center derived from (R)-solketal, allows for the conversion of a racemic mixture of carboxylic acids into a pair of diastereomeric hydroxamic acids. These diastereomers, possessing distinct physicochemical properties, can then be separated and quantified using standard chromatographic or spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
The primary application of DMH lies in its ability to form stable diastereomeric amides (hydroxamates) with carboxylic acids, facilitating the determination of their enantiomeric purity. This is a crucial step in various fields, including pharmaceutical development, where the pharmacological activity of a drug is often enantiomer-specific.
Synthesis of this compound
The synthesis of DMH is accessible from commercially available starting materials. A common route involves the reaction of [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol with N-hydroxyphthalimide under Mitsunobu conditions, followed by hydrazinolysis to release the free hydroxylamine.[1][2]
Caption: Synthetic pathway for this compound.
Application in the Chiral Resolution of Carboxylic Acids: A Step-by-Step Protocol
The derivatization of a chiral carboxylic acid with DMH is typically achieved by forming an amide bond. This requires the activation of the carboxylic acid, commonly with a coupling agent.
Experimental Protocol: Derivatization of a Chiral Carboxylic Acid with DMH
This protocol provides a general procedure for the derivatization of a chiral carboxylic acid using DMH and 1,1'-Carbonyldiimidazole (CDI) as the coupling agent.
Materials:
-
Chiral carboxylic acid
-
This compound (DMH)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous acetonitrile or toluene
-
Potassium carbonate (optional, for workup)
-
Water
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Activation of the Carboxylic Acid:
-
In a clean, dry flask, dissolve the chiral carboxylic acid (1.0 equivalent) in anhydrous acetonitrile.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.05 equivalents) to the solution.
-
Stir the mixture at room temperature for approximately 2 hours, or until the reaction is deemed complete by a suitable monitoring technique (e.g., HPLC, TLC).[1] This step forms a reactive acyl-imidazole intermediate.
-
-
Coupling with DMH:
-
To the activated carboxylic acid solution, add a solution of DMH (1.1 equivalents) in toluene.
-
Stir the reaction mixture for approximately 4 hours at room temperature, or until the coupling reaction is complete as monitored by HPLC or TLC.[1]
-
-
Workup:
-
Upon completion, the reaction mixture can be worked up by adding water and potassium carbonate to neutralize any remaining acid and facilitate phase separation.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric hydroxamates.
-
-
Analysis:
-
The resulting mixture of diastereomers can be directly analyzed by HPLC or NMR spectroscopy to determine the enantiomeric excess of the original carboxylic acid. Purification of the diastereomers is typically not required for analytical purposes.
-
Caption: Workflow for the derivatization of a chiral carboxylic acid with DMH.
Comparative Analysis with Alternative Chiral Derivatizing Agents
The efficacy of a chiral derivatizing agent is best assessed through comparison with established alternatives. The choice of agent often depends on the specific analyte, the analytical technique employed, and the desired outcome (e.g., baseline separation in HPLC, sufficient chemical shift difference in NMR).
| Derivatizing Agent | Analyte Class | Principle of Separation | Key Advantages | Key Disadvantages |
| (R)-DMH | Carboxylic Acids | Formation of diastereomeric hydroxamates | Forms stable derivatives; amenable to both HPLC and NMR analysis. | Limited published comparative data; potential for kinetic resolution. |
| Mosher's Acid (MTPA-Cl) | Alcohols, Amines | Formation of diastereomeric esters/amides | Well-established method for absolute configuration determination by NMR.[3] | Can be sensitive to steric hindrance; requires careful NMR analysis of chemical shift differences.[4][5] |
| (S)-(-)-α-Methylbenzylamine | Carboxylic Acids | Formation of diastereomeric amides | Commercially available and relatively inexpensive; effective for many common carboxylic acids like profens.[6] | May not provide sufficient resolution for all analytes. |
| Chiral Fluorescent Agents (e.g., Br-MAMC) | Carboxylic Acids | Formation of fluorescent diastereomeric esters | High sensitivity for HPLC with fluorescence detection.[7] | Primarily for HPLC; does not provide structural information for absolute configuration. |
Performance Insights: DMH vs. Alternatives
While direct, side-by-side published comparisons of DMH with other agents for a wide range of carboxylic acids are limited, we can infer its performance based on the principles of chiral derivatization.
-
For HPLC Separation: The key to successful separation of the diastereomers formed from DMH is the difference in their interaction with the stationary phase. The rigidity of the hydroxamate bond and the chiral environment provided by the dioxolane ring are expected to lead to good chromatographic resolution on standard achiral columns (e.g., C18).[8][9] The resolution will be dependent on the specific carboxylic acid and the HPLC conditions (mobile phase composition, temperature, etc.).
-
For NMR Analysis: The utility of DMH in NMR for determining enantiomeric excess relies on achieving sufficient chemical shift non-equivalence for protons in the two diastereomers. The proximity of the chiral center in DMH to the newly formed stereocenter in the hydroxamate should induce different magnetic environments for the protons of the analyte, leading to separable signals in the NMR spectrum.[10][11] This allows for the integration of these signals to quantify the enantiomeric ratio.
Causality Behind Experimental Choices
-
Choice of Coupling Agent: While CDI is effective, other coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) can also be employed.[12][13] The choice often depends on the solubility of the reactants and the ease of byproduct removal. EDC/HOBt is often preferred for its ability to suppress racemization and improve yields in challenging couplings.[12]
-
Reaction Conditions: Anhydrous conditions are crucial during the activation and coupling steps to prevent hydrolysis of the reactive intermediates. The reaction temperature is typically kept at room temperature to avoid potential side reactions or racemization.
Conclusion
This compound (DMH) presents itself as a valuable tool for the chiral resolution of carboxylic acids. Its straightforward synthesis and the formation of stable diastereomeric hydroxamates make it a viable option for both HPLC and NMR-based determination of enantiomeric excess. While more extensive comparative studies with established reagents like Mosher's acid and chiral amines would further solidify its position in the analytical chemist's toolkit, the available data and chemical principles suggest it is a competent and useful chiral derivatizing agent. Researchers are encouraged to consider DMH as a promising alternative, particularly when established methods provide suboptimal results for their specific chiral carboxylic acid of interest.
References
- MIRDAMETINIB - New Drug Approvals. (2021).
- Synthesis of o-{[(4R)-2,2-dimethyl-1,3-dioxolan-4- yl]methyl}hydroxylamine.
- Separation of enantiomeric ketoprofen by pre column chiral derivatization reversed phase HPLC. Chinese Pharmaceutical Journal.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors. PubMed.
- Comparative study on separation of diastereomers by HPLC.
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
- resolution-08 - chemconnections.
- Continuous chiral resolution of racemic Ibuprofen by diastereomeric salt formation in a Couette-Taylor crystallizer. Request PDF.
- Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. YouTube.
- Resolution of ibuprofen.
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed.
- Diastereomer Method for Determining ee by 1 H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect.
- A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. Benchchem.
- Methods for synthesizing hydroxamic acids and their metal complexes.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Enantiomeric separation and enantioselective determination of some representive non-steroidal anti-inflammatory drug enantiomers in fish tissues by using chiral liquid chromatography coupled with tandem mass spectrometry. Request PDF.
- A new fluorogenic reagent for labelling carboxylic acids in HPLC.
- An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy. Benchchem.
- Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Deriv
- Copyright © 2001 by Yanning Chen 1 RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIV
- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH.
- Diastereomers of Spheroidal Form and Commercially Available Taxifolin Samples. Semantic Scholar.
- Methyl Esters and 1,3-Dioxolan-4-ones Derived from Simple Alpha-Hydroxy Carboxylic Acids.
- HPLC separation of positional isomers on a dodecylamine-N, N-dimethylenephosphonic acid modified zirconia st
- Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Request PDF.
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- Analyze of stereoisomer by NMR | Applic
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
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A Senior Application Scientist's Guide to Bioconjugation: Benchmarking (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
For the discerning researcher in drug development and chemical biology, the selection of a bioconjugation reagent is a decision that dictates the success of downstream applications. This guide provides an in-depth, objective comparison of the chiral alkoxyamine, (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine , against a curated selection of alternative reagents. Our analysis is grounded in experimental data, offering a clear perspective on performance, stability, and application-specific suitability.
Introduction to Carbonyl-Selective Bioconjugation: The Power of Oxime Ligation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biomedical research.[1] Among the diverse chemical strategies available, those targeting carbonyl groups (aldehydes and ketones) offer exceptional specificity, as these functionalities are relatively rare in native biological systems. This "bioorthogonality" allows for precise, site-specific modifications with minimal off-target reactions.[2]
The premier reaction in this class is oxime ligation , a chemoselective condensation between an aminooxy group (-O-NH₂) and a carbonyl to form a highly stable oxime bond (-O-N=C-).[3][4] This method's appeal lies in its mild, biocompatible reaction conditions and the superior hydrolytic stability of the resulting oxime linkage compared to analogous imine or hydrazone bonds.[5][6]
The subject of this guide, this compound, is a specialized alkoxyamine reagent designed for oxime ligation. Its unique chiral structure, derived from (R)-solketal, invites a critical evaluation of its performance relative to other commercially available reagents.
The Featured Reagent: this compound
This reagent possesses a terminal aminooxy functional group, the reactive handle for oxime ligation. The "(R)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl" portion of the molecule introduces a chiral, sterically defined scaffold. The synthesis of this moiety often starts from glycerol, making it a derivative of a renewable resource.[7][8] The chirality of the molecule can be a critical factor in applications where stereospecific interactions are important, though it may also introduce steric hindrance that could affect reaction kinetics compared to simpler, linear alkoxyamines.
Performance Benchmarking: A Comparative Analysis
The true measure of a reagent's utility is its performance against established alternatives. We will now benchmark our featured reagent against three classes of bioconjugation agents, focusing on reaction kinetics, linkage stability, and specificity.
vs. Simple Alkoxyamines (e.g., Aminooxy-PEG Reagents)
The primary distinction of this compound from simpler alkoxyamines, such as those featuring polyethylene glycol (PEG) linkers, is its rigid, chiral structure.
-
Expertise & Experience Insights: While a PEG linker is often incorporated to enhance the solubility and reduce the immunogenicity of the resulting bioconjugate, the bulky dioxolane group of our featured reagent may influence reaction rates. Steric hindrance around the reactive aminooxy group can slow the kinetics of oxime formation, particularly when reacting with sterically hindered ketones.[9][10] Conversely, the defined stereochemistry could be advantageous in applications requiring precise spatial orientation of the conjugated molecule. For most general labeling applications where maximal reaction speed is desired, a less hindered, linear alkoxyamine might be preferable.
vs. Hydrazide Reagents: Oxime vs. Hydrazone Ligation
Hydrazide-functionalized reagents react with carbonyls to form hydrazone bonds. This provides the most direct comparison of linkage stability.
-
Trustworthiness through Data: The fundamental difference lies in the stability of the resulting bond. Oxime linkages are significantly more stable than hydrazone linkages, especially under physiological and slightly acidic conditions.[5][11] Experimental data consistently shows that the rate constant for hydrolysis of oximes is nearly 1000-fold lower than for structurally similar hydrazones.[9][12][13] This superior stability is a critical advantage for bioconjugates intended for in vivo applications or long-term storage.
-
Causality Explained: The greater stability of the oxime bond can be attributed to the higher electronegativity of the oxygen atom compared to the nitrogen in the hydrazone, which makes the oxime less susceptible to protonation and subsequent hydrolysis.[5]
While uncatalyzed hydrazone formation can be faster than uncatalyzed oxime formation, the stability trade-off is significant. For applications demanding a permanent, robust linkage, the oxime chemistry is demonstrably superior.[2][14]
| Feature | Hydrazone Ligation | Oxime Ligation | Advantage |
| Resulting Linkage | Hydrazone (-C=N-NH-) | Oxime (-C=N-O-) | |
| Stability | Less stable, prone to hydrolysis, especially at acidic pH.[11] | Highly stable across a wide pH range.[6][12] | Oxime |
| Equilibrium Constant (Keq) | 10⁴ - 10⁶ M⁻¹[14] | > 10⁸ M⁻¹[14] | Oxime |
| Reversibility | Reversible, useful for controlled release systems.[15] | Largely irreversible under physiological conditions.[14] | Application Dependent |
| Uncatalyzed Rate | Generally faster.[2] | Generally slower.[2] | Hydrazone |
vs. Amine-Reactive Reagents (e.g., NHS Esters)
N-hydroxysuccinimide (NHS) esters are a widely used class of reagents that react with primary amines, such as the side chain of lysine residues, to form stable amide bonds.[1][3][12] This comparison highlights the fundamental difference between targeting a specific, engineered functional group versus a naturally abundant one.
-
Site-Specificity: This is the most significant point of differentiation. A typical protein has numerous lysine residues on its surface, leading to heterogeneous labeling with NHS esters.[16] This lack of control can result in inconsistent products and potential inactivation of the protein if a critical lysine residue is modified.[16] In contrast, oxime ligation targets a specifically introduced or generated carbonyl group, enabling precise, site-specific labeling and the production of a homogeneous bioconjugate.[4][17]
-
Reaction Conditions: NHS ester reactions are highly pH-dependent, typically requiring a pH of 8.3-8.5 for efficient labeling.[3] This basic condition can be detrimental to the stability of some proteins. Furthermore, NHS esters are prone to hydrolysis, which competes with the desired aminolysis reaction.[14][18] Oxime ligation, while optimal at a slightly acidic pH, can be efficiently catalyzed by aniline derivatives at neutral pH, offering a wider range of biocompatible conditions.[19][20]
-
Linkage Stability: Both amide and oxime bonds are considered highly stable under physiological conditions. However, the amide bond formed by NHS ester conjugation is generally considered more robust and less susceptible to cleavage than the oxime bond under a broad range of chemical conditions.
| Feature | NHS Ester-Amine Coupling | Oxime Ligation | Advantage |
| Target Group | Primary amines (e.g., Lysine).[21] | Aldehydes & Ketones.[21] | |
| Specificity | Low, leads to heterogeneous products.[16] | High, enables site-specific modification.[4] | Oxime |
| Optimal pH | 8.3 - 8.5.[3] | 4.5-5.0 (uncatalyzed), neutral with catalyst.[19] | Oxime (more flexible) |
| Resulting Linkage | Amide (-CO-NH-) | Oxime (-C=N-O-) | |
| Linkage Stability | Extremely stable. | Very stable.[5] | NHS Ester (marginally) |
Experimental Protocols
To provide a practical context for this comparison, we present standardized protocols for protein labeling.
Protocol 1: Site-Specific Protein Labeling via Oxime Ligation
This protocol assumes the protein of interest has been engineered to contain a unique aldehyde or ketone group.
Workflow Diagram:
Caption: Experimental workflow for oxime ligation.
Step-by-Step Methodology:
-
Protein Preparation: Prepare a solution of the carbonyl-containing protein at a concentration of 1-5 mg/mL in a non-amine-containing buffer, such as phosphate-buffered saline (PBS), at pH 6.5-7.4.
-
Reagent Preparation: Prepare a 10-20 mM stock solution of this compound in an organic solvent such as DMSO.
-
Catalyst Preparation (Optional but Recommended): For reactions at neutral pH, prepare a 1 M stock solution of aniline or m-phenylenediamine. Adjust the pH of the stock solution to be compatible with the reaction buffer.
-
Reaction Setup: To the protein solution, add the alkoxyamine stock solution to a final molar excess of 20-50 fold. If using a catalyst, add it to a final concentration of 10-100 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Remove the excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analysis: Confirm the conjugation and assess the purity of the product by SDS-PAGE and mass spectrometry.
Protocol 2: General Protein Labeling via NHS Ester Chemistry
This protocol is for the non-specific labeling of primary amines on a protein.
Workflow Diagram:
Caption: Experimental workflow for NHS ester labeling.
Step-by-Step Methodology:
-
Protein Preparation: Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer, pH 8.3, at a concentration of 2-10 mg/mL.[12] Ensure the buffer is free of primary amines (e.g., Tris).
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO. Do not store the NHS ester in solution due to its susceptibility to hydrolysis.[14][18]
-
Reaction Setup: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the NHS ester stock solution.
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.
-
Purification: Separate the labeled protein from unreacted NHS ester and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Analysis: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the conjugated label.
Conclusion and Recommendations
The choice of a bioconjugation reagent is not a one-size-fits-all decision. It requires a careful analysis of the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.
-
This compound and other alkoxyamines are the reagents of choice when site-specificity and high stability are paramount. The oxime bond's resistance to hydrolysis makes it ideal for in vivo applications and long-term studies. The chiral nature of the featured reagent may offer advantages in specific stereoselective applications, but for general purposes, a simpler, less sterically hindered alkoxyamine may provide faster kinetics.
-
Hydrazide reagents offer faster uncatalyzed reaction rates but at the cost of significantly lower conjugate stability. Their utility is primarily in applications where controlled release under acidic conditions is a desired feature.
-
NHS esters remain a workhorse for bioconjugation due to their simplicity and the formation of highly stable amide bonds. However, their lack of site-specificity is a major drawback, leading to heterogeneous products. They are best suited for applications where a random distribution of labels is acceptable and does not interfere with the biomolecule's function.
For researchers and drug development professionals aiming for precisely defined, homogeneous, and stable bioconjugates, the strategic incorporation of a carbonyl handle followed by oxime ligation with a reagent like this compound represents a superior and more controlled approach than traditional amine-reactive chemistries.
References
- Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
-
Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Research. Retrieved from [Link]
- BenchChem. (2025). Stability Showdown: Hydrazone vs.
- BenchChem. (2025).
- BenchChem. (2025).
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526.
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AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm. Retrieved from [Link]
- ResearchGate. (2025). Hydrolytic Stability of Hydrazones and Oximes.
- Rashidian, M., Mahmoodi, M. M., & Distefano, M. D. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Journal of the American Chemical Society, 135(12), 4883-4891.
- Rashidian, M., Mahmoodi, M. M., Zhang, Y., & Distefano, M. D. (2015). Application of meta- and para-phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization, and release. Current protocols in protein science, 79, 15.4.1–15.4.28.
- Studer, A., Schulte, T., & Knoop, C. (2003). Steric and electronic effects in cyclic alkoxyamines--synthesis and applications as regulators for controlled/living radical polymerization. Chemistry--A European Journal, 9(21), 5289-5299.
- Dempsey, D. R., et al. (2018). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of the American Chemical Society, 140(30), 9374–9378.
- ResearchGate. (2025). Hydrolytic Stability of Hydrazones and Oximes.
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PubMed. (2008). Hydrolytic stability of hydrazones and oximes. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025).
- ResearchGate. (2025). Polar, Steric, and Stabilization Effects in Alkoxyamines C−ON Bond Homolysis: A Multiparameter Analysis.
- ResearchGate. (2013). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts.
- Crisalli, P., & Kool, E. T. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines.
- ResearchGate. (2022). Mirdametinib: FDA approved MEK inhibitor for neurofibromatosis type 1.
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PubMed. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. National Center for Biotechnology Information. Retrieved from [Link]
- Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in enzymology, 626, 35-50.
- De Rosa, L., et al. (2021). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. International journal of molecular sciences, 22(12), 6213.
-
PubMed. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. National Center for Biotechnology Information. Retrieved from [Link]
- PubMed Central. (2014). Oxo-ester Mediated Native Chemical Ligation: Concept and Applications.
- PubMed Central. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
- ResearchGate. (2020). Synthesis of solketal via acetalization of vicinal hydroxyl groups of glycerol and acetone.
- ResearchGate. (2019). Chiral pool sources for both enantiomers of solketal 1.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
Introduction: As researchers and drug development professionals, our work extends beyond discovery and synthesis to encompass the entire lifecycle of a chemical, including its safe and responsible disposal. (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine, a specialized hydroxylamine derivative, requires meticulous handling not only during its use but also in its disposal. The hydroxylamine functional group imparts a distinct reactivity and toxicity profile that necessitates a disposal protocol grounded in rigorous safety principles and regulatory compliance.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures to empower you to make informed, safe decisions in your laboratory. Our primary objective is to ensure the safety of personnel, protect the environment, and maintain full compliance with federal and local regulations.
Part 1: Hazard Profile and Risk Assessment
Key Hazards Associated with Hydroxylamine Derivatives:
-
Health Hazards: These compounds are often harmful if swallowed or in contact with skin.[1][2] They can cause serious skin and eye irritation and may lead to skin sensitization after repeated exposure.[1][4] A significant risk is the potential to cause methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen, leading to cyanosis (blueish skin).[1][3]
-
Reactivity Hazards: Hydroxylamine and its salts can be thermally unstable and may decompose violently or explosively upon heating.[2][5] They are incompatible with strong oxidizing agents, alkalis, and many metals (such as copper and zinc), which can catalyze decomposition.[2][3]
-
Environmental Hazards: These compounds are frequently classified as very toxic to aquatic life, demanding containment and prevention from entering drains or waterways.[1][4]
| Hazard Classification | GHS Pictogram | Description & Precautionary Action |
| Acute Toxicity | Skull and Crossbones | Harmful or toxic if swallowed, inhaled, or in contact with skin.[1] Avoid all personal contact, including inhalation of any dust or aerosols.[6] |
| Skin/Eye Irritation | Exclamation Mark | Causes serious skin and eye irritation. May cause an allergic skin reaction.[4] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. |
| Health Hazard | Health Hazard | May cause damage to organs through prolonged or repeated exposure and is suspected of causing genetic defects or cancer.[1] |
| Corrosion | Corrosion | May be corrosive to metals.[1] Do not store in metal containers; use glass or compatible plastic.[7] |
| Environmental Hazard | Environment | Very toxic to aquatic life.[1] Prevent spillage from entering drains or water courses.[6] |
Part 2: Pre-Disposal Waste Management: The First Line of Defense
Proper handling of the waste stream from the moment of generation is critical. This involves correct segregation, containment, and labeling in a designated laboratory area.
Step 1: Waste Segregation Immediately segregate waste containing this compound from all other chemical waste streams. Do not mix it with other wastes unless you can confirm compatibility. Specifically, keep it separate from:
-
Strong oxidizing agents
-
Bases (Alkalis)
-
Metals and metal salts[2]
-
Organic materials that are readily combustible
Step 2: Container Selection and Management
-
Primary Container: Use only designated, leak-proof hazardous waste containers. Glass or high-density polyethylene (HDPE) containers are generally appropriate. Crucially, do not use metal containers .[1][7]
-
Venting: While containers must be securely closed to prevent spills, be aware of potential gas evolution if the waste is contaminated. Do not seal so tightly that pressure cannot be released if decomposition begins. If decomposition is suspected, handle with extreme caution and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Fill Level: Never fill a waste container to more than 90% of its capacity to allow for expansion and prevent splashing during transport.[7]
Step 3: Labeling and Storage All waste containers must be meticulously labeled in accordance with the Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[8][9]
-
The words "Hazardous Waste" must be prominent.[8]
-
List the full chemical name : "this compound". Do not use abbreviations or formulas.[8]
-
Indicate the approximate concentration and quantity.
-
Check off the appropriate hazard characteristics (e.g., Toxic, Corrosive).[8]
-
Record the accumulation start date.
Store the labeled container in a designated Satellite Accumulation Area (SAA) .[10] This area must be at or near the point of generation, under the control of laboratory personnel, and equipped with secondary containment to capture any potential leaks.[10][11]
Part 3: Disposal Pathways: A Decision-Making Framework
There are two primary pathways for the final disposal of this chemical. The choice depends on the quantity of waste, available laboratory facilities, and institutional policies. Pathway A is the strongly recommended default for all laboratories.
Caption: Disposal decision workflow for hydroxylamine derivatives.
Pathway A: Disposal via Certified Hazardous Waste Vendor (Recommended)
This is the most secure and compliant method for disposing of hazardous chemical waste. Your institution's EHS department manages this process.
Protocol 4.1: Preparing Waste for EHS Collection
-
Ensure Proper Containment: Verify the waste is in a correctly chosen and sealed primary container as described in Part 2.
-
Verify Labeling: Double-check that the hazardous waste label is complete, accurate, and legible.[8]
-
Request Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department. This typically involves an online form or a paper manifest.
-
Documentation: Keep a detailed record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory notebook or inventory system. This is essential for regulatory compliance and inspections.[12]
Pathway B: In-Lab Chemical Neutralization (Small Quantities Only)
CAUTION: This procedure should only be performed by experienced personnel in a properly functioning chemical fume hood with appropriate PPE. It involves a chemical reaction that can be exothermic and produce gas. Always obtain prior approval from your EHS department.
This protocol is based on the principle of decomposing hydroxylammonium salts with a hypohalite source under alkaline conditions, which converts the reactive hydroxylamine into less hazardous products like nitrogen gas, water, and salts.[5]
Protocol 4.2: Neutralization via Alkaline Hypochlorite Treatment
-
Personal Protective Equipment (PPE): Don a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.
-
Setup:
-
Perform all steps in a certified chemical fume hood.
-
Prepare a large reaction vessel (e.g., a beaker or flask at least 10 times the volume of the waste solution) placed within a secondary container (e.g., a plastic tub).
-
Prepare an ice bath to cool the reaction vessel.
-
-
Dilution & Basification:
-
If the waste is a solid, dissolve it in cold water. If it is a solution, dilute it further with cold water. The goal is a dilute aqueous solution (<5% concentration).
-
Slowly, and with constant stirring, add a solution of sodium hydroxide (e.g., 1 M NaOH) to raise the pH of the waste solution to approximately 10. This converts the hydroxylamine salt to the more reactive free base.[5] Monitor the pH using a calibrated pH meter or pH strips.
-
-
Oxidative Decomposition:
-
While cooling the vessel in the ice bath, slowly add household bleach (a solution of sodium hypochlorite, ~5-6%) dropwise with vigorous stirring. A molar ratio of approximately 2:1 hypochlorite to hydroxylamine is a reasonable target.[5]
-
Observe Carefully: You will likely observe gas evolution (nitrogen). The addition must be slow enough to control the rate of gas production and any temperature increase. If the reaction becomes too vigorous or the temperature rises rapidly, stop the addition immediately.
-
-
Completion & Final Disposal:
-
After the addition is complete and gas evolution has ceased, allow the solution to stir at room temperature for several hours to ensure the reaction is complete.
-
Check the final pH. Neutralize the solution to a pH between 6 and 8 with a suitable acid (e.g., dilute HCl) or base (dilute NaOH) as needed.
-
Once neutralized and confirmed to be free of residual hydroxylamine (consult your EHS for analytical methods if required), the solution can typically be disposed of down the drain with copious amounts of water, pending local regulations and EHS approval.[10]
-
Part 5: Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is paramount.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Use a chemical spill kit with an inert absorbent (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[6]
-
Decontaminate the area with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If there is any risk of fire or exposure, activate the fire alarm.
-
Close the laboratory doors and prevent re-entry.
-
Call your institution's emergency number and the EHS office. Provide the chemical name, location, and approximate quantity of the spill.[1]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
-
References
- Hydroxylamine hydrochloride - Szabo-Scandic. (n.d.).
- Chemical Reactivity Hazards - Overview | Occupational Safety and Health Administration. (n.d.). osha.gov.
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). gaiaca.com.
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.). cwu.edu.
- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.). epa.gov.
- Chemical Reactivity Hazards - Control and Prevention | Occupational Safety and Health Administration - OSHA. (n.d.). osha.gov.
- How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). ehs.columbia.edu.
- Hydroxylamine hydrochloride - Apollo Scientific. (2023, July 5). apolloscientific.co.uk.
- RU2656663C1 - Method for the disposal of hydroxylamine nitrate in waste water - Google Patents. (n.d.). patents.google.com.
- Chemical Safety Board: OSHA, EPA Should Revise Chemical Hazard Rules - EHSLeaders. (2023, May 9). ehsleaders.com.
- Safe Chemical Waste Disposal in Labs - Environmental Marketing Services. (2025, July 21). ems-online.com.
- US5062966A - Process for decomposing solutions of hydroxylammonium salts - Google Patents. (n.d.). patents.google.com.
- 1 3 1 Material Safety Data Sheet - LEAP Online. (2005, October 10). leap.web.unc.edu.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7). sigmaaldrich.com.
- OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16). duralabel.com.
- Understanding OSHA Chemical Storage Requirements - PolyStar Containment. (n.d.). polystarcontainment.com.
- Material Safety Data Sheet - N-ETHYLHYDROXYLAMINE HYDROCHLORIDE,97% - Cole-Parmer. (n.d.). coleparmer.com.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). sigmaaldrich.com.
- (R)-O-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHYL]-HYDROXYAMINE HYDROCHLORIDE | 114778-50-6 - ChemicalBook. (2025, July 4). chemicalbook.com.
- Hydroxylamine | NH2OH | CID 787 - PubChem - NIH. (n.d.). pubchem.ncbi.nlm.nih.gov.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7). sigmaaldrich.com.
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 16). fishersci.com.
- (R)-O-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHYL]-HYDROXYAMINE HYDROCHLORIDE , 98% , 114778-50-6 - CookeChem. (n.d.). cookechem.com.
- ICSC 1747 - HYDROXYLAMINE (50% aqueous solution). (n.d.). cdc.gov.
- US6867327B2 - Preparation and purification of hydroxylamine stabilizers - Google Patents. (n.d.). patents.google.com.
- US5001233A - Synthesis of hydroxylamines using dioxiranes - Google Patents. (n.d.). patents.google.com.
Sources
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- 2. leap.epa.ie [leap.epa.ie]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. US5062966A - Process for decomposing solutions of hydroxylammonium salts - Google Patents [patents.google.com]
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- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine: A Precautionary Approach to Personal Protective Equipment
This document provides a detailed safety and handling guide for (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this guide is built upon a precautionary principle. We will synthesize data from structurally related compounds, including hydroxylamine derivatives and the solketal backbone, to establish a robust framework for personal protective equipment (PPE) and safe handling protocols. Our primary objective is to ensure the highest level of safety for all laboratory personnel.
Hazard Assessment: An Evidence-Based Rationale
The toxicological properties of this compound have not been fully investigated[1]. Therefore, we must infer potential hazards from analogous structures.
-
Hydroxylamine Moiety: Hydroxylamine and its derivatives are known to be skin and eye irritants, with some being corrosive[2]. They can also be toxic and may have reproductive effects[3].
-
Solketal Precursor: The precursor, (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal), is classified as a combustible liquid that causes serious eye irritation and is suspected of damaging fertility or the unborn child.
-
Physical State: This compound is typically a liquid or a low-melting solid, increasing the risk of exposure through splashes, aerosols, or direct skin contact.
Based on this analysis, we will operate under the assumption that the target compound is, at a minimum, a severe eye and skin irritant, potentially toxic, and may pose reproductive hazards. All handling procedures must reflect this heightened level of caution.
The Hierarchy of Controls: Beyond PPE
Before detailing specific PPE, it is critical to implement engineering and administrative controls to minimize exposure. PPE should be considered the last line of defense.
-
Engineering Controls: All work involving this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure[1][4]. The fume hood also provides a physical barrier against splashes and spills.
-
Administrative Controls:
-
Designated Area: Establish a clearly marked "designated area" within the laboratory for handling this compound.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this chemical.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after handling and before leaving the laboratory. Contaminated clothing should be removed immediately and laundered before reuse[1].
-
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive, multi-layered PPE approach is mandatory. The required level of PPE will vary based on the specific laboratory activity and the potential for exposure.
| Activity | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Hazard (e.g., handling sealed containers, transport within the lab) | Single pair of nitrile gloves | Safety glasses with side shields | Standard laboratory coat | Not generally required |
| Moderate-Hazard (e.g., weighing, preparing solutions, small-scale reactions) | Double-gloving (nitrile) | Chemical splash goggles | Permeation-resistant laboratory coat or gown | Not required if performed within a certified chemical fume hood |
| High-Hazard / Spill Cleanup (e.g., large-scale synthesis, risk of aerosolization, cleaning spills) | Double-gloving (heavy-duty nitrile or butyl rubber) | Chemical splash goggles and a full-face shield | Disposable, solid-front chemical-resistant gown over lab coat | Air-purifying respirator (e.g., N95 or higher) may be necessary depending on the scale and nature of the exposure |
Hand Protection: The Critical Barrier
Choosing the correct gloves is paramount. While specific permeation data for this compound is unavailable, nitrile gloves are generally preferred over latex for their enhanced chemical resistance to a broader range of chemicals, including oils and solvents[5][6].
-
Selection: Use nitrile gloves. For moderate to high-hazard activities, double-gloving is required. This practice provides a backup barrier and allows for the safe removal of the outer glove if it becomes contaminated.
-
Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before and during use[5].
-
Replacement: Change gloves immediately if you suspect contamination. Never reuse disposable gloves. For prolonged operations, change gloves frequently (e.g., every 30-60 minutes), as chemical resistance degrades over time[7].
Eye and Face Protection
Given that related compounds cause serious eye irritation, robust eye protection is non-negotiable[8].
-
Minimum Requirement: Safety glasses with side shields are the absolute minimum for any work in the laboratory.
-
Required for Handling: When handling the chemical outside of a sealed container, chemical splash goggles that form a seal around the eyes are mandatory[1][3].
-
Enhanced Protection: For procedures with a high risk of splashing (e.g., large-volume transfers, spill cleanup), a full-face shield must be worn in addition to chemical splash goggles.
Body and Respiratory Protection
-
Lab Coats: A standard cotton lab coat is insufficient. A permeation-resistant lab coat or a disposable, solid-front gown should be worn to protect against splashes[4].
-
Respiratory Protection: All work should be performed in a fume hood to prevent inhalation. If a situation arises where work must be done outside of a hood with a risk of aerosol generation, a risk assessment must be performed by safety personnel to determine the appropriate level of respiratory protection.
Procedural Guidance: Step-by-Step Protocols
Adherence to systematic workflows is essential for safety and experimental integrity.
Safe Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Protocol for Donning and Doffing PPE
-
Donning (Putting On):
-
Put on your lab coat or gown.
-
Put on chemical splash goggles and a face shield if required.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Doffing (Taking Off): This sequence is designed to prevent cross-contamination.
-
Outer Gloves: Pinch the outside of one outer glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining outer glove and peel it off over the first glove. Dispose of them.
-
Lab Coat/Gown: Unfasten the gown, and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Face/Eye Protection: Remove the face shield (if used) and then the goggles by handling the strap. Place them in a designated area for decontamination.
-
Inner Gloves: Remove the final pair of gloves using the same technique as for the outer pair.
-
Wash Hands: Immediately wash your hands and forearms thoroughly.
-
Emergency and Disposal Procedures
-
Spill Response:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large, contact your institution's emergency response team.
-
For small spills within a fume hood, don the appropriate high-hazard PPE (double gloves, gown, face shield, goggles).
-
Use an inert absorbent material (e.g., Chemizorb®, vermiculite) to contain and absorb the spill.
-
Collect the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Disposal:
-
All contaminated materials, including gloves, absorbent pads, and disposable labware, must be treated as hazardous waste.
-
Dispose of the chemical and its contaminated materials in accordance with all local, state, and federal regulations. Do not mix with other waste streams. Handle uncleaned containers as you would the product itself.
-
This guide provides a conservative and safety-focused framework for handling this compound. Always prioritize safety, adhere to institutional protocols, and consult your safety officer if you have any questions.
References
-
Material Safety Data Sheet for (4S,5S)-4,5-Di(aminomethyl)-2,2-dimethyldioxolane. Cole-Parmer. [Link]
-
Material Safety Data Sheet for N,N-Diethylhydroxylamine, 97%. Cole-Parmer. [Link]
-
Chemical Resistance Guide for Gloves. Duke University Safety Office. [Link]
-
Chemical resistant gloves Guide. Kerbl. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. O-METHYLHYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. media.vwr.com [media.vwr.com]
- 6. safetyware.com [safetyware.com]
- 7. kerbl.com [kerbl.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
